Product packaging for Neononanoic acid(Cat. No.:CAS No. 15898-92-7)

Neononanoic acid

Cat. No.: B095266
CAS No.: 15898-92-7
M. Wt: 158.24 g/mol
InChI Key: AAOISIQFPPAFQO-UHFFFAOYSA-N
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Description

Neononanoic acid, with the molecular formula C 9 H 18 O 2 , is a synthetic, branched-chain fatty acid that typically appears as a clear, colorless to pale yellow liquid with a mild odor . It is primarily produced by the oxo synthesis (hydroformylation) of C 8 olefins followed by oxidation, yielding a mixture rich in 3,5,5-trimethylhexanoic acid . Its branched structure imparts key properties such as low volatility, high thermal stability, and excellent resistance to hydrolysis , making it a valuable and versatile intermediate for demanding research and industrial applications . In research and development, this compound serves as a critical building block. It is widely used in the synthesis of esters for high-performance synthetic lubricants and metalworking fluids, where its derivatives contribute to thermal and oxidative stability in extreme conditions, such as in aviation and refrigeration systems . Furthermore, its esters function as effective plasticizers in polymers and as emollients in cosmetic formulations, providing a light, non-greasy texture . Another significant application is in the production of alkyd resins for coatings, paints, and adhesives, where it enhances properties like durability, gloss retention, and yellowing resistance . Researchers also utilize its salts as paint driers and PVC stabilizers . The global market for this compound is projected to grow, driven by demand from the lubricant, polymer, and personal care industries, with significant growth potential in emerging economies . This product is intended for research use only. It is not intended for personal, cosmetic, drug, household, or food use. Please refer to the Safety Data Sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B095266 Neononanoic acid CAS No. 15898-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-dimethylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOISIQFPPAFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208099
Record name Neononanoic acid
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59354-78-8
Record name Neononanoic acid
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Record name Neononanoic acid
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Record name Neononanoic acid
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Record name NEONONANOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Neodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodecanoic acid, a branched-chain carboxylic acid with the chemical formula C10H20O2, is a versatile chemical intermediate with a wide range of industrial applications.[1] Its unique branched structure imparts properties such as high stability and good solubility in organic solvents, making it a valuable component in the synthesis of polymers, resins, and specialty chemicals.[2][3] While its primary applications are in industrial settings, including as a precursor for paint driers, PVC stabilizers, and lubricants, neodecanoic acid and its derivatives also find use in the pharmaceutical and cosmetic industries as intermediates and formulation aids.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of neodecanoic acid, detailed experimental protocols for their determination, and a summary of its key chemical reactions.

Physical Properties of Neodecanoic Acid

Neodecanoic acid is a colorless to pale yellow liquid at room temperature with a mild odor.[3][6] Its branched structure influences its physical properties, distinguishing it from its linear isomer, decanoic acid. The quantitative physical properties of neodecanoic acid are summarized in Table 1.

Table 1: Physical Properties of Neodecanoic Acid

PropertyValueReference(s)
Molecular Formula C10H20O2
Molar Mass 172.26 g/mol
Appearance Colorless to pale yellow liquid[3][6]
Odor Mild[6]
Density 0.911 - 0.92 g/cm³ at 20°C[7]
Melting Point <-30 °C to -39 °C[2]
Boiling Point 243 - 253 °C at 760 mmHg[4]
Flash Point >100 °C to 129 °C (Closed Cup)[2][7]
Vapor Pressure 0.00329 mmHg at 25°C[8]
Water Solubility 79.7 mg/L at 20°C (practically insoluble)[8]
Solubility in Organic Solvents Soluble in alcohols, ethers, chloroform, and benzene[3][8]
Viscosity 40 - 45 mm²/s at 20°C[6]
Refractive Index ~1.441 at 20°C[8]

Chemical Properties and Reactivity of Neodecanoic Acid

As a carboxylic acid, the chemistry of neodecanoic acid is dominated by the carboxyl functional group (-COOH). It is a weak acid that can donate a proton in the presence of a base.[6] Its branched alkyl chain is relatively inert but contributes to its steric hindrance and solubility characteristics. A summary of its key chemical properties is presented in Table 2.

Table 2: Chemical Properties of Neodecanoic Acid

PropertyValue/DescriptionReference(s)
Acidity (pKa) ~5.0
Reactivity Undergoes typical carboxylic acid reactions such as neutralization, esterification, and amide formation.[3][6]
Chemical Incompatibilities Strong oxidizing agents, strong bases, and reducing agents.[6]
Hazardous Decomposition Products Carbon monoxide and carbon dioxide upon combustion.[6]

The general reactivity of neodecanoic acid, characteristic of carboxylic acids, is illustrated in the following diagram:

Carboxylic_Acid_Reactions Neodecanoic_Acid Neodecanoic Acid (R-COOH) Salt Neodecanoate Salt (R-COO⁻ M⁺) Ester Ester (R-COOR') Amide Amide (R-CONH₂/R-CONHR'/R-CONR'R'') Acid_Chloride Acid Chloride (R-COCl) Alcohol Primary Alcohol (R-CH₂OH) Base Base (e.g., NaOH) Base->Salt Neutralization Alcohol_reac Alcohol (R'-OH) Alcohol_reac->Ester Esterification (acid catalyst) Amine Amine (NH₃, R'NH₂, R'R''NH) Amine->Amide Amide Formation Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acid_Chloride Acid Chloride Formation Reducing_Agent Reducing Agent (e.g., LiAlH₄) Reducing_Agent->Alcohol Reduction Drug_Discovery_Workflow Start Compound Identification (Neodecanoic Acid) PhysChem Physicochemical Characterization Start->PhysChem InVitro In Vitro Screening (e.g., Enzyme Assays, Cell Viability) PhysChem->InVitro ADME_Tox Preliminary ADME/Tox (e.g., Solubility, Permeability, Cytotoxicity) InVitro->ADME_Tox Hit_Ident Hit Identification ADME_Tox->Hit_Ident Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_Ident->Lead_Opt Promising Activity Stop Stop/Redesign Hit_Ident->Stop No/Low Activity InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo

References

An In-Depth Technical Guide to the Synthesis of Neononanoic Acid via the Koch-Haaf Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of neononanoic acid, a valuable branched-chain carboxylic acid, through the Koch-Haaf reaction. This document details the reaction mechanism, experimental protocols, quantitative data on product composition, and methods for purification.

Introduction

This compound, a nine-carbon tertiary carboxylic acid, is a significant building block in the synthesis of various industrial products, including synthetic lubricants, resins, and pharmaceuticals. Its highly branched structure imparts unique properties such as thermal and oxidative stability. The Koch-Haaf reaction, a powerful method for the carbonylation of alkenes or alcohols, is a primary route for the industrial production of this compound. This guide will focus on the synthesis utilizing isooctene as the starting material.

The Koch-Haaf Reaction: Mechanism and Key Parameters

The Koch-Haaf reaction involves the addition of carbon monoxide and a proton to an alkene, followed by hydrolysis of the resulting acylium ion to form a carboxylic acid. The reaction is typically carried out under pressure and in the presence of a strong acid catalyst.

In the synthesis of this compound from isooctene (a branched C8 olefin), the reaction proceeds through the formation of a tertiary carbocation intermediate. This carbocation then reacts with carbon monoxide, followed by the addition of water, to yield the final carboxylic acid product.

Key reaction parameters include:

  • Catalyst: A combination of a Lewis acid, such as boron trifluoride (BF₃), and a proton source (water) is commonly employed. The presence of a co-catalyst, like copper(I) oxide (Cu₂O), can enhance the reaction.

  • Pressure: The reaction is conducted under elevated pressures of carbon monoxide, typically around 10 bar.

  • Temperature: The synthesis is generally carried out at a relatively low temperature, around 30°C, to control selectivity and minimize side reactions.

  • Starting Material: Isooctene is the primary feedstock. It is important to note that "isooctene" can refer to a mixture of isomers, with diisobutylene being a common industrial form. The specific isomer distribution of the starting material will influence the isomeric composition of the resulting this compound.

Experimental Protocol: Synthesis of this compound from Isooctene

The following protocol is a representative procedure based on available literature and patent information.

Materials:

  • Isooctene

  • Carbon Monoxide (high purity)

  • Boron Trifluoride (BF₃)

  • Copper(I) Oxide (Cu₂O)

  • Deionized Water

  • 1,3-Butanediol (for purification)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:

  • Catalyst Preparation: In a separate vessel, a catalyst complex is prepared by carefully adding boron trifluoride to a mixture of water and copper(I) oxide under an inert atmosphere. The molar ratios of the catalyst components are critical and should be optimized for maximum yield and selectivity.

  • Reaction Setup: The high-pressure autoclave is charged with isooctene. The pre-formed catalyst complex is then transferred to the reactor.

  • Reaction Execution: The reactor is sealed and purged with nitrogen before being pressurized with carbon monoxide to the desired pressure (e.g., 10 bar). The reaction mixture is then stirred and maintained at the reaction temperature (e.g., 30°C). The progress of the reaction can be monitored by the uptake of carbon monoxide.

  • Work-up: Upon completion, the reactor is cooled, and the excess carbon monoxide is carefully vented. The reaction mixture is then transferred to a separation funnel. The organic layer, containing the crude this compound, is separated from the aqueous catalyst layer.

  • Purification: The crude product is purified by azeotropic rectification. 1,3-butanediol is added to the crude this compound, and the mixture is distilled. The lower-boiling byproducts are removed as an azeotrope with 1,3-butanediol, yielding purified this compound.

Quantitative Data

The composition of the crude reaction product is a critical factor in determining the efficiency of the synthesis and the requirements for purification.

ComponentPercentage in Crude Product
This compound~80%
C16 Hydrocarbons~16%
Other Substances~4%

Table 1: Typical composition of the crude product from the Koch-Haaf synthesis of this compound from isooctene.

The C16 hydrocarbons are primarily dimers of the isooctene starting material, a common byproduct in acid-catalyzed reactions of olefins. The "other substances" may include other isomeric carboxylic acids, esters, and other oligomerization products.

Mandatory Visualizations

Reaction Pathway

Koch_Haaf_Neononanoic_Acid isooctene Isooctene (C8H16) carbocation Tertiary C8 Carbocation isooctene->carbocation Protonation h_plus H+ h_plus->isooctene acylium Acylium Ion carbocation->acylium Carbonylation co Carbon Monoxide (CO) co->carbocation neononanoic_acid This compound acylium->neononanoic_acid Hydrolysis h2o Water (H2O) h2o->acylium catalyst BF3 / H2O / Cu2O catalyst->h_plus catalyst->co

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start catalyst_prep Catalyst Preparation (BF3, H2O, Cu2O) start->catalyst_prep reaction_setup Reactor Charging (Isooctene, Catalyst) catalyst_prep->reaction_setup reaction Koch-Haaf Reaction (CO Pressure, 30°C) reaction_setup->reaction workup Work-up (Depressurization, Phase Separation) reaction->workup purification Purification (Azeotropic Rectification with 1,3-Butanediol) workup->purification product Pure this compound purification->product

Caption: Experimental workflow for this compound synthesis.

Byproducts and Purification Challenges

The primary byproducts of the Koch-Haaf synthesis of this compound are oligomers of the starting alkene, predominantly dimers (C16 hydrocarbons). The formation of these byproducts is a result of competing acid-catalyzed dimerization of the isooctene. The structural similarity and close boiling points of these hydrocarbon impurities with the desired product make simple distillation an inefficient method for purification.

Azeotropic rectification with an entrainer like 1,3-butanediol is an effective technique to overcome this challenge. The entrainer forms a lower-boiling azeotrope with the hydrocarbon impurities, allowing for their selective removal and yielding high-purity this compound.

Conclusion

The Koch-Haaf reaction is a robust and industrially relevant method for the synthesis of this compound from isooctene. Careful control of reaction parameters, particularly the catalyst system, pressure, and temperature, is crucial for maximizing the yield and selectivity of the desired tertiary carboxylic acid. While the formation of byproducts presents a purification challenge, the use of azeotropic rectification provides an effective solution for obtaining high-purity this compound suitable for its diverse applications in research and industry. Further research into optimizing catalyst systems and reaction conditions can lead to even more efficient and sustainable production processes.

An In-depth Technical Guide to Neononanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neononanoic acid is a synthetic, branched-chain saturated fatty acid.[1] Unlike its straight-chain isomer, nonanoic acid, this compound is a mixture of isomers of saturated, branched monocarboxylic acids.[1] A defining structural characteristic of these "neo-acids" is the presence of a carboxylic acid group attached to a quaternary alpha-carbon atom, which imparts significant steric hindrance.[1] This steric shielding is responsible for the remarkable thermal and hydrolytic stability of this compound and its derivatives, as well as their resistance to chemical and oxidative compounds.[1] This guide provides a comprehensive overview of this compound, its chemical properties, synthesis, and applications relevant to research and development.

Nomenclature

The IUPAC name for the most common isomer of this compound is 6,6-dimethylheptanoic acid .[1][2] However, commercially available this compound is typically a mixture of C9 branched-chain carboxylic acid isomers.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its application in chemical synthesis and formulation development.

PropertyValue
Molecular Formula C₉H₁₈O₂[2]
Molecular Weight 158.24 g/mol [1][2]
CAS Number 59354-78-8[1][2]
Appearance Colorless to pale yellow liquid[3]
Odor Characteristic, somewhat unpleasant[3]
Boiling Point 220 – 240 °C[3]
Melting Point -30 to -40 °C[3]
Solubility Sparingly soluble in water; soluble in many organic solvents (e.g., alcohols, ethers, hydrocarbons)[3][4]
InChI Key AAOISIQFPPAFQO-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary industrial method for producing this compound is the Koch synthesis .[5][6] This process involves the reaction of an olefin (in this case, isooctene) with carbon monoxide and water under high pressure and temperature, using a strong acid catalyst such as boron trifluoride.[5]

Experimental Protocol: The Koch Synthesis

A representative protocol for the Koch synthesis of this compound is as follows:

  • Reactants : Isooctene, carbon monoxide, water, and a catalyst system (e.g., boron trifluoride, water, and copper(I) oxide).[5]

  • Reaction Conditions : The reaction is typically carried out at a pressure of 10 bars and a temperature of 30°C.[5]

  • Procedure :

    • The catalyst system is prepared.

    • Isooctene is introduced into the reaction vessel.

    • Carbon monoxide is bubbled through the mixture under pressure.

    • Water is added to facilitate the carboxylation reaction.

  • Purification : The crude this compound product is then purified, often through rectification or azeotropic distillation, to remove unreacted hydrocarbons and other impurities.[5]

More sustainable and environmentally friendly alternatives to the traditional Koch synthesis are being explored, including the production of neo-acids from renewable biomass sources.[6][7]

Logical Workflow for the Koch Synthesis

Koch_Synthesis Reactants Reactants: - Isooctene - Carbon Monoxide - Water - Catalyst (BF₃, H₂O, Cu₂O) Reactor High-Pressure Reactor (10 bar, 30°C) Reactants->Reactor Reaction Carboxylation Reaction Reactor->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Rectification/Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A simplified workflow of the Koch synthesis for producing this compound.

Applications in Research and Drug Development

The unique branched structure of this compound imparts exceptional stability to its derivatives, making it a valuable building block in various applications.[1]

  • Polymer and Coating Synthesis : Its derivatives are used in the production of high-performance polymers, coatings, and adhesives, where durability and chemical resistance are critical.[1][8]

  • Metalworking Fluids : In its neutralized form, this compound is used in metalworking fluids, and its salts can act as corrosion inhibitors.[1][8]

  • Pharmaceutical and Cosmetic Industries : Neodecanoic acid can serve as an intermediate in the synthesis of certain pharmaceuticals, such as antibiotics or anti-inflammatory drugs, contributing to the effectiveness and stability of the final product.[9] In cosmetics, its emollient properties are utilized in skincare products.[9] The carboxylic acid moiety is a key functional group in many drugs, and understanding the properties of branched-chain carboxylic acids like this compound can be relevant in drug design and the development of bioisosteres to improve metabolic stability or membrane permeability.[10]

  • Drug Delivery : Its derivatives are employed in drug delivery systems and formulations to optimize the solubility and stability of active pharmaceutical ingredients.[11]

Biological and Antimicrobial Activity

While research into the specific biological pathways of this compound is ongoing, studies on its straight-chain counterpart and derivatives provide some insights.

  • Epidermal Effects : Nonanoic acid has been shown to alter the sodium/potassium ratio in the epidermis, suggesting an impact on cell membrane integrity, and it can enhance the inflammatory response by increasing interleukin-6 expression.[12]

  • Neuronal Differentiation : Straight-chain medium-chain fatty acids, including nonanoic acid, have been observed to promote neuronal differentiation and neurite growth in cell lines.[12]

  • Antimicrobial Properties : Derivatives of methyl-branched n-nonanoic acid have demonstrated antimicrobial activity against a range of bacteria and fungi, including Bacillus subtilis, Mycobacterium smegmatis, Escherichia coli, and Candida utilis.[13][14]

Potential Mechanism of Antimicrobial Action

Antimicrobial_Action Neononanoic_Acid This compound Derivative Microbial_Cell Microbial Cell (Bacteria/Fungi) Neononanoic_Acid->Microbial_Cell Cell_Membrane Cell Membrane Disruption Microbial_Cell->Cell_Membrane Interaction Cell_Death Inhibition of Growth / Cell Death Cell_Membrane->Cell_Death

Caption: A proposed mechanism for the antimicrobial activity of this compound derivatives.

This compound, with its primary isomer being 6,6-dimethylheptanoic acid, is a versatile chemical with significant industrial and research applications. Its unique branched structure provides enhanced stability, making it a valuable component in materials science. For researchers in drug development, its role as a pharmaceutical intermediate, its application in drug delivery systems, and the biological activities of its derivatives present opportunities for further investigation and innovation.

References

An In-depth Technical Guide to Neononanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neononanoic acid, a C9 branched-chain carboxylic acid, is a versatile chemical intermediate with significant applications across various industries, including pharmaceuticals, agrochemicals, and polymer synthesis.[1][2] Unlike its linear counterpart, nonanoic acid, this compound is a mixture of isomers, with the most prominent being 3,5,5-trimethylhexanoic acid.[1][3] This isomeric complexity, arising from its branched structure, imparts unique physicochemical properties such as high thermal and chemical stability, making it a valuable building block for specialty chemicals.[1] This guide provides a comprehensive overview of the characteristics of key this compound isomers, detailed experimental protocols for their synthesis and analysis, and visual representations of relevant chemical pathways.

Physicochemical Characteristics of this compound Isomers

The properties of this compound are largely dictated by its isomeric composition. The highly branched nature of these isomers results in significant steric hindrance around the carboxyl group, leading to enhanced stability.[1] Below is a comparative summary of the key physicochemical properties of the most common this compound isomers.

Property3,5,5-Trimethylhexanoic Acid6,6-Dimethylheptanoic Acidn-Nonanoic Acid (for comparison)
Molecular Formula C₉H₁₈O₂[1][4]C₉H₁₈O₂[5]C₉H₁₈O₂[6]
Molecular Weight ( g/mol ) 158.24[1][4][7]158.24[5]158.24[6]
CAS Number 3302-10-1[4]15898-92-7[5]112-05-0[6]
Appearance Clear, colorless liquid[1]Liquid-
Density (g/cm³) 0.919[1]--
Boiling Point (°C) 253.4 at 760 mmHg[1]--
Flash Point (°C) 129.7[1]--
Solubility Sparingly soluble in water; miscible with organic solvents[1]--
logP 3.25[1]2.67750[5]-
Vapor Pressure (mmHg at 25°C) 0.0057[1]--

Synthesis of this compound Isomers

The industrial production of this compound, primarily 3,5,5-trimethylhexanoic acid, is typically achieved through a two-step process involving the hydroformylation of diisobutylene followed by oxidation of the resulting aldehyde.[8] An alternative laboratory-scale synthesis involves the direct oxidation of the corresponding alcohol.

Experimental Protocol: Synthesis of 3,5,5-Trimethylhexanoic Acid via Oxidation of 3,5,5-Trimethylhexanol

This protocol details a laboratory-scale synthesis of 3,5,5-trimethylhexanoic acid.[9]

Materials:

  • 3,5,5-trimethylhexanol

  • Acetic acid

  • Manganous acetate (catalyst)

  • Compressed air or oxygen source

  • Distillation apparatus

  • Separatory funnel

  • Ether

  • Aqueous sodium hydroxide solution

  • Aqueous hydrochloric acid solution

Procedure:

  • In a reaction vessel equipped with a gas inlet, stirrer, and reflux condenser, dissolve 3,5,5-trimethylhexanol in acetic acid.

  • Add a catalytic amount of manganous acetate to the solution.

  • Heat the mixture to the desired reaction temperature (typically between 20-75°C) while bubbling air or oxygen through the solution.[9]

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a distillation under reduced pressure to remove the acetic acid and purify the crude product.[9]

  • The distilled product is then treated with an aqueous alkali solution (e.g., sodium hydroxide) and extracted with ether to remove any unreacted alcohol.[9]

  • The aqueous layer containing the sodium salt of the carboxylic acid is then acidified with a strong acid (e.g., hydrochloric acid).[9]

  • The liberated 3,5,5-trimethylhexanoic acid will separate as an oily layer, which is then collected.

  • A final distillation of the collected product is performed to obtain the purified 3,5,5-trimethylhexanoic acid.[9]

Analytical Characterization

The analysis of this compound isomers is crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for the identification and quantification of these compounds.

Experimental Protocol: Analysis of this compound Isomers by GC-MS

This protocol provides a general guideline for the analysis of this compound isomers. Derivatization is often employed to improve the volatility and chromatographic behavior of the carboxylic acids.

Materials:

  • This compound sample

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or pentafluorobenzyl bromide)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Internal standard (e.g., a deuterated fatty acid)

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and dissolve it in a suitable anhydrous solvent.

    • Add a known amount of the internal standard.

    • Add the derivatization agent to the sample solution.

    • Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230°C.

  • Data Analysis:

    • Identify the peaks corresponding to the different this compound isomers based on their retention times and mass spectra.

    • Quantify the isomers by comparing the peak areas of the analytes to that of the internal standard.

Visualizing Chemical Pathways and Relationships

Synthesis of 3,5,5-Trimethylhexanoic Acid

The following diagram illustrates the primary industrial synthesis route for 3,5,5-trimethylhexanoic acid, starting from the dimerization of isobutylene.

Synthesis_of_3_5_5_Trimethylhexanoic_Acid Isobutylene Isobutylene Diisobutylene Diisobutylene Isobutylene->Diisobutylene Dimerization Trimethylhexanal 3,5,5-Trimethylhexanal Diisobutylene->Trimethylhexanal Hydroformylation (+ CO, H₂) Trimethylhexanoic_Acid 3,5,5-Trimethylhexanoic Acid Trimethylhexanal->Trimethylhexanoic_Acid Oxidation (+ O₂)

Caption: Industrial synthesis of 3,5,5-trimethylhexanoic acid.

The Koch-Haaf Reaction: A General Synthesis of Tertiary Carboxylic Acids

The Koch-Haaf reaction provides a general and powerful method for the synthesis of sterically hindered tertiary carboxylic acids, such as the isomers of this compound.

Koch_Haaf_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alkene Alkene/Alcohol Carbocation Tertiary Carbocation Alkene->Carbocation Protonation (Strong Acid) CO Carbon Monoxide Acylium_Ion Acylium Ion Carbocation->Acylium_Ion + CO Carboxylic_Acid Tertiary Carboxylic Acid Acylium_Ion->Carboxylic_Acid Hydrolysis (+ H₂O)

References

The Biological Intricacies of Branched-Chain Fatty Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

October 31, 2025

Abstract

Branched-chain fatty acids (BCFAs), once considered minor lipid components, are emerging as significant bioactive molecules with diverse physiological effects. This technical guide provides an in-depth exploration of the biological activities of BCFAs, targeting researchers, scientists, and professionals in drug development. It synthesizes current knowledge on their anti-inflammatory, metabolic, and anti-cancer properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways. The distinct roles of iso- and anteiso-BCFAs are highlighted, offering a comprehensive resource to stimulate further investigation into their therapeutic potential.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are saturated fatty acids characterized by one or more methyl groups on their carbon chain. The two primary families of monomethyl BCFAs are iso-fatty acids, with a methyl group on the penultimate carbon, and anteiso-fatty acids, with a methyl group on the antepenultimate carbon.[1][2] While present in relatively low concentrations in human tissues and blood, they are abundant in certain dietary sources like dairy products and ruminant meat, as well as in the vernix caseosa of newborns.[2][3] Emerging evidence underscores their involvement in critical biological processes, from maintaining cell membrane fluidity to modulating complex signaling pathways.[1][4] This guide delves into the core biological activities of BCFAs, providing a technical foundation for their continued study and potential therapeutic application.

Anti-inflammatory Properties of Branched-Chain Fatty Acids

BCFAs have demonstrated notable anti-inflammatory effects, with distinct activities observed for iso- and anteiso-forms. These effects are mediated through the modulation of key inflammatory signaling pathways and the regulation of pro- and anti-inflammatory gene expression.

Modulation of Inflammatory Gene Expression

Studies in various cell models have revealed the capacity of BCFAs to alter the expression of genes central to the inflammatory response. Notably, iso-BCFAs have been shown to exert anti-inflammatory effects, while anteiso-BCFAs can exhibit opposing, pro-inflammatory activities.

In human visceral adipocytes, the iso-BCFA 14-methylpentadecanoic acid (14-MPA) has been observed to decrease the expression of pro-inflammatory genes in a dose-dependent manner.[1][5] Conversely, the anteiso-BCFA 12-methyltetradecanoic acid (12-MTA) has been shown to have a contrasting effect on the expression of Interleukin 6 (IL-6).[5] Similarly, in the HepG2 human hepatocyte cell line, 14-MPA treatment led to a reduction in the mRNA levels of C-reactive protein (CRP) and IL-6, particularly at concentrations of 5 and 10 μM.[6] In contrast, 12-MTA treatment resulted in a concentration-dependent increase in the expression of these inflammatory markers.[6]

Signaling Pathways Involved in Anti-inflammatory Action

The anti-inflammatory actions of BCFAs are linked to their ability to interfere with critical signaling cascades, most notably the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway.

The following diagram illustrates the proposed mechanism by which certain BCFAs may inhibit the TLR4/NF-κB signaling pathway, a central regulator of inflammation.

TLR4_NFKB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation MyD88 MyD88 TLR4->MyD88 2. Recruitment IKK IKK MyD88->IKK 3. Activation NFkB_IkB NF-κB IκB IKK->NFkB_IkB 4. Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc 7. Translocation NFkB_IkB->IkB 5. Degradation NFkB_IkB->NFkB 6. Release BCFA iso-BCFA BCFA->IKK Inhibition DNA DNA NFkB_nuc->DNA 8. Binding Inflam_Genes Inflammatory Genes (e.g., IL-6, CRP) DNA->Inflam_Genes 9. Transcription

BCFA-mediated inhibition of the TLR4/NF-κB pathway.

Metabolic Effects of Branched-Chain Fatty Acids

BCFAs play a significant role in regulating lipid and glucose metabolism, with their effects being highly specific to the BCFA type and the target tissue.

Regulation of Lipid Metabolism

Iso-BCFAs have been shown to influence the expression of genes involved in fatty acid synthesis and metabolism. In HepG2 cells, 14-MPA decreased the expression of Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key transcription factor for lipogenic genes.[6] This suggests a potential role for iso-BCFAs in reducing triglyceride synthesis.[6] In contrast, the anteiso-BCFA 12-MTA increased FASN mRNA levels in the same cell line, indicating a differential regulation of lipid metabolism by these two BCFA subtypes.[6]

The activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in fatty acid oxidation, is another mechanism through which BCFAs exert their metabolic effects.[7][8] The iso-BCFA isopalmitic acid (IPA) has been identified as a potent activator of PPARα.[7]

The following diagram illustrates the activation of PPARα by BCFAs and the subsequent impact on fatty acid oxidation.

PPARa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA iso-BCFA (e.g., IPA) PPARa PPARα BCFA->PPARa 1. Binding & Activation RXR RXR PPARa_RXR PPARα RXR RXR->PPARa_RXR PPARa->PPARa_RXR 2. Heterodimerization PPARa_RXR_nuc PPARα RXR PPARa_RXR->PPARa_RXR_nuc 3. Translocation PPRE PPRE PPARa_RXR_nuc->PPRE 4. Binding to PPRE Target_Genes Target Genes (e.g., ACOX1, CPT1A) PPRE->Target_Genes 5. Gene Transcription FAO Increased Fatty Acid Oxidation Target_Genes->FAO

PPARα activation by iso-BCFAs leading to increased fatty acid oxidation.
Impact on Glucose Metabolism

The effects of BCFAs on glucose metabolism appear to be cell-type specific. For instance, in human myotubes, the anteiso-BCFA 12-methyltetradecanoic acid (12-MTD) has been shown to increase glucose uptake.

Anti-Cancer Activity

Preliminary evidence suggests that BCFAs may possess anti-cancer properties.[4] While the mechanisms are still under investigation, some studies indicate that BCFAs can inhibit the proliferation of cancer cells. Further research is required to elucidate the specific BCFAs involved, the effective concentrations, and the underlying molecular pathways. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are crucial for quantifying the cytotoxic potential of BCFAs against various cancer cell lines.[9][10][11][12]

Quantitative Data Summary

The following tables summarize the quantitative effects of specific BCFAs on gene expression and metabolic parameters as reported in the cited literature.

Table 1: Effect of BCFAs on Inflammatory and Lipogenic Gene Expression in HepG2 Cells

BCFA TypeBCFAConcentration (μM)Target GeneChange in mRNA ExpressionReference
iso14-MPA5CRPDecrease[6]
iso14-MPA10CRPDecrease[6]
anteiso12-MTA1, 2, 5, 10CRPConcentration-dependent increase[6]
iso14-MPA5IL-6Decrease[6]
iso14-MPA10IL-6Decrease[6]
anteiso12-MTA1, 2, 5, 10IL-6Tendency to increase[6]
iso14-MPA1, 2, 5, 10FASNDose-dependent decrease[6]
anteiso12-MTA1, 2, 5, 10FASNIncrease[6]
iso14-MPA1, 2, 5, 10SREBP1Decrease[6]
anteiso12-MTA1, 2, 5, 10SREBP1No significant effect[6]

Table 2: Effect of BCFAs on Inflammatory and Lipogenic Gene Expression in Human Visceral Adipocytes

BCFA TypeBCFAConcentrationTarget GeneChange in mRNA ExpressionReference
iso14-MPADose-dependentCOX-2Decrease[1][5]
iso14-MPADose-dependentIL-6Decrease[1][5]
iso14-MPADose-dependentALOX-15Decrease[1]
iso14-MPADose-dependentELOVL6Decrease[1]
iso & anteiso14-MPA & 12-MTANot specifiedSCD1Decrease[5]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biological activities of BCFAs.

Cell Culture and BCFA Treatment

6.1.1. HepG2 Cell Culture

  • Cell Line: HepG2 (human hepatocellular carcinoma).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 2 mM L-glutamine.[4][13]

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.[4][13]

  • Subculturing: Passage cells at 70-80% confluency using Trypsin-EDTA.[4][14]

  • BCFA Treatment: Prepare stock solutions of BCFAs (e.g., 14-MPA, 12-MTA) in a suitable solvent like ethanol or DMSO. Dilute to final concentrations (e.g., 1, 2, 5, 10 μM) in culture medium and incubate with cells for the desired duration (e.g., 48 hours).[6]

6.1.2. Human Myotube Culture and Differentiation

  • Cell Source: Primary human myoblasts.

  • Differentiation: Induce differentiation into myotubes by switching to a low-serum differentiation medium.

  • BCFA Treatment: Treat differentiated myotubes with desired concentrations of BCFAs for a specified period (e.g., 24 hours) before assessing metabolic parameters.

Analysis of Gene Expression by qPCR

The following workflow outlines the steps for analyzing changes in gene expression in response to BCFA treatment.

qPCR_Workflow Start Start: BCFA-treated cells RNA_Extraction 1. Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis 2. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 3. Quantitative PCR (qPCR) - Target gene primers - Housekeeping gene primers cDNA_Synthesis->qPCR Data_Analysis 4. Data Analysis (e.g., ΔΔCt method) qPCR->Data_Analysis Results Results: Fold change in gene expression Data_Analysis->Results

Workflow for analyzing BCFA-induced changes in gene expression.
Glucose Uptake Assay in Myotubes

  • Principle: Measures the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, into cultured myotubes.

  • Procedure:

    • Culture and differentiate human myoblasts into myotubes in multi-well plates.

    • Treat myotubes with the desired BCFAs for 24 hours.

    • Starve cells in a low-glucose medium.

    • Stimulate with insulin (for insulin-stimulated glucose uptake) or vehicle control.

    • Incubate with radiolabeled 2-deoxy-D-glucose for a defined period.

    • Wash cells to remove extracellular label.

    • Lyse the cells and measure intracellular radioactivity using a scintillation counter.

    • Normalize glucose uptake to total protein content.[15][16]

Assessment of NF-κB Activation
  • Western Blotting:

    • Prepare nuclear and cytoplasmic extracts from BCFA-treated and control cells.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe with antibodies specific for the p65 subunit of NF-κB to assess its nuclear translocation.

    • Probe for phosphorylated IκBα to determine its degradation, an upstream event in NF-κB activation.[17]

  • Reporter Gene Assay:

    • Transfect cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

    • Treat cells with BCFAs and a pro-inflammatory stimulus (e.g., LPS).

    • Measure reporter gene activity (e.g., luminescence) to quantify NF-κB transcriptional activity.[18][19]

PPARα Activation Assay
  • Reporter Gene Assay:

    • Co-transfect cells (e.g., Fao rat hepatoma cells) with a PPARα expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a reporter gene (e.g., luciferase).[7][20]

    • Treat cells with the test BCFAs.

    • Measure reporter gene activity to determine the extent of PPARα activation.[7]

  • Target Gene Expression Analysis:

    • Treat cells with BCFAs.

    • Measure the mRNA levels of known PPARα target genes (e.g., ACOX1, CPT1A) using qPCR. An increase in the expression of these genes indicates PPARα activation.[7]

Conclusion and Future Directions

Branched-chain fatty acids are emerging as a class of lipids with significant and diverse biological activities. The distinct effects of iso- and anteiso-BCFAs on inflammation and metabolism highlight the importance of studying these molecules individually. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further explore the mechanisms of action and therapeutic potential of BCFAs. Future research should focus on in vivo studies to validate the findings from cell-based models, elucidating the detailed molecular interactions of BCFAs with their protein targets, and exploring their potential in the prevention and treatment of metabolic and inflammatory diseases, as well as cancer. The continued investigation of these unique fatty acids holds great promise for advancing our understanding of lipid biology and developing novel therapeutic strategies.

References

An In-depth Technical Guide to the Safe Handling of Neodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for neodecanoic acid, a branched-chain carboxylic acid used in various industrial applications. The information is compiled from multiple safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

Neodecanoic acid is a colorless to pale yellow liquid with a mild or slightly pungent odor.[1][2] It is a mixture of C10 carboxylic acid isomers.[3][4] Its physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 26896-20-8[2][5]
Molecular Formula C10H20O2[2][5]
Molar Mass 172.27 g/mol [3][4][5]
Appearance Colorless to pale yellow liquid[1][3]
Odor Mild, slightly pungent, oil-like[1][2][6]
Boiling Point 243 - 265 °C[2][3][6]
Melting Point -39 °C[3][7]
Flash Point >100 °C to 122 °C[2][6][8]
Density 0.911 - 0.92 g/cm³[3][6][9]
Vapor Pressure 0.0012 hPa (@ 50 °C)[6]
Solubility in Water 0.025 g/100ml at 25 °C (very poor)[3][7]
Solubility in Organic Solvents Soluble in alcohols, ethers, ketones, and other organic solvents.[1][2]
pKa 5.17[3]
Auto-ignition Temperature >300 °C[6]
Lower Explosion Limit 1.4 %[6]
Upper Explosion Limit 12.4 %[6]
Hazard Identification and Classification

Neodecanoic acid is classified as a hazardous substance. The GHS classification and corresponding hazard statements are provided in the table below.

ClassificationCodeDescriptionReferences
Skin IrritationH315Causes skin irritation.[5]
Serious Eye IrritationH319Causes serious eye irritation.[5]
Aquatic Hazard (long-term)H412Harmful to aquatic life with long lasting effects.[8][10]

Some sources also indicate that it may be harmful if swallowed or in contact with skin.[7][10] It is a combustible liquid that may burn but does not ignite readily.[6]

Toxicological Data

The toxicological profile of neodecanoic acid indicates low acute toxicity. However, it is an irritant to the skin and eyes.

EndpointSpeciesRouteValueReferences
LD50RatOral2,066 mg/kg[6]
LC50RatInhalation>3 mg/l (6 h)[6]
  • Skin Corrosion/Irritation: Causes skin irritation.[5] Repeated or prolonged contact may cause dermatitis.[7][11]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[5]

  • Respiratory or Skin Sensitization: Not classified as a respiratory or skin sensitizer.[5]

  • Germ Cell Mutagenicity: Not classified as a germ cell mutagen.[5]

  • Carcinogenicity: Not classified as carcinogenic.[5]

  • Reproductive Toxicity: Not classified as a reproductive toxicant.[5]

Experimental Protocols: Detailed experimental protocols for the cited toxicological studies are not available in the public domain through the conducted searches. The provided data is based on summaries found in safety data sheets.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

4.1. Handling

  • Handle in a well-ventilated area.[8][11]

  • Avoid contact with skin and eyes.[8][11]

  • Wear suitable personal protective equipment (PPE).[8][11]

  • Do not eat, drink, or smoke in work areas.[5]

  • Wash hands thoroughly after handling.[5]

  • Above 94°C, use a closed system and ventilation.[7][8][11]

  • Prevent the formation of mists.[7]

4.2. Storage

  • Store in a cool, well-ventilated place.[12]

  • Keep containers tightly closed.[12]

  • Store separately from strong oxidants and incompatible materials.[7][8][11]

  • Store in an area without drain or sewer access.[7][8][11]

4.3. Incompatible Materials

  • Strong oxidizing agents.[6][7]

  • Caustic agents, amines, aldehydes, inorganic acids, alkanolamines, monomers, polymerizable esters, alkylene oxides, cyanohydrides, nitriles, and ammonia.[6]

  • Reacts with bases in neutralization reactions, which can be exothermic.[8][9]

  • May react with active metals to form gaseous hydrogen.[8][9]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling neodecanoic acid:

PPE TypeSpecificationReferences
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[6]
Hand Protection Compatible, chemical-resistant gloves.[6]
Skin and Body Protection Protective work clothing, long sleeves.[6][13]
Respiratory Protection Use a properly fitted, air-purifying or air-fed respirator if ventilation is inadequate or if vapors/mists are generated. A filter respirator for organic gases and vapors is recommended.[6][7][8][11]
First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid MeasuresReferences
Inhalation Move the person to fresh air and keep at rest. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5][6][11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5][6][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[5][8][11]
Fire Fighting and Accidental Release Measures

7.1. Fire Fighting

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray/fog.[6][8]

  • Unsuitable Extinguishing Media: Do not use a high-volume water jet.[6]

  • Hazards from Combustion: May produce irritating and/or toxic smoke and fumes, including carbon monoxide and carbon dioxide.[6] Containers may explode when heated.[6]

  • Firefighter Protection: Wear positive pressure self-contained breathing apparatus (SCBA) and full protective clothing.[6]

7.2. Accidental Release

  • Personal Precautions: Evacuate unnecessary personnel. Use personal protective equipment. Ensure adequate ventilation. Eliminate all ignition sources.[6]

  • Environmental Precautions: Prevent entry into waterways, drains, or confined areas.[6][8]

  • Containment and Cleanup: Stop the leak if it is safe to do so. Absorb the spill with sand, earth, or other non-combustible absorbent material.[6][8] Collect the absorbed material into suitable, closed containers for disposal.[6][8]

Disposal Considerations

Dispose of neodecanoic acid and its containers in accordance with local, regional, and national regulations.[5][10] Do not flush into surface water or sanitary sewer systems.[6] Contaminated packaging should be handled in the same way as the substance itself.[5]

Visualizations

The following diagrams illustrate key safety and handling workflows for neodecanoic acid.

G Neodecanoic Acid Spill Response Workflow spill Chemical Spill Occurs assess Assess the Situation (Size, Location, Hazards) spill->assess evacuate Evacuate Immediate Area assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe contain Contain the Spill (Use absorbents, dikes) ppe->contain cleanup Clean Up Spill (Absorb liquid, collect solids) contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste (Follow regulations) decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for responding to a neodecanoic acid spill.

G Hazard Management for Neodecanoic Acid cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures haz_chem Chemical Hazards (Irritant, Combustible) risk_exp Exposure Potential (Inhalation, Skin, Eyes) haz_chem->risk_exp haz_phys Physical Hazards (Liquid, Vapors) haz_phys->risk_exp risk_sev Severity of Harm risk_exp->risk_sev eng_ctrl Engineering Controls (Ventilation, Closed Systems) risk_sev->eng_ctrl admin_ctrl Administrative Controls (SOPs, Training) risk_sev->admin_ctrl ppe_ctrl Personal Protective Equipment (Gloves, Goggles) risk_sev->ppe_ctrl review Review and Monitor Effectiveness eng_ctrl->review admin_ctrl->review ppe_ctrl->review

Caption: Logical flow of hazard identification and risk management.

References

Commercial Production of Nonanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid with a wide range of applications, including in the synthesis of pharmaceuticals, herbicides, plasticizers, and flavorings. Its commercial production is primarily achieved through two main synthetic routes: the ozonolysis of oleic acid and the hydroformylation of 1-octene followed by oxidation. A less common but notable method involves a two-step oxidation of oleic acid using hydrogen peroxide. This guide provides a detailed overview of these core manufacturing processes, including experimental protocols, quantitative data, and process visualizations.

Ozonolysis of Oleic Acid

The ozonolysis of oleic acid is a widely used industrial method for the co-production of nonanoic acid and azelaic acid.[1][2] This process involves the cleavage of the carbon-carbon double bond in oleic acid by ozone.

Experimental Protocol

The production of nonanoic acid via ozonolysis of oleic acid is typically a two-stage process: ozonolysis followed by oxidative decomposition of the resulting ozonide.

Stage 1: Ozonization

  • Oleic acid is mixed with a non-nucleophilic solvent, such as a mixture of C2-C9 monobasic saturated fatty acids. The weight ratio of oleic acid to solvent can range from 1:0.5 to 1:3.[3]

  • The mixture is fed into a static mixing reactor concurrently with an ozone-containing gas (ozonized air or oxygen).[3]

  • The reaction temperature is maintained between 20°C and 40°C.[3]

  • The reaction proceeds until the ozone concentration in the outlet gas matches the inlet concentration, indicating the completion of the ozonization reaction. The primary product at this stage is an oleic acid ozonide.[3]

Stage 2: Oxidative Decomposition

  • The oleic acid ozonide is transferred to an oxidizing reactor.

  • Oxygen is bubbled through the reactor at a flow rate of 15-25 m³/h with agitation.[3]

  • The reaction temperature is controlled between 60°C and 120°C.[3]

  • The reaction progress is monitored by analyzing the composition of the reaction mixture using gas chromatography. The reaction is considered complete when the concentration of azelaic acid no longer increases.[3]

  • The final product is a mixture containing nonanoic acid, azelaic acid, and other byproducts.[3]

Quantitative Data

The following table summarizes the quantitative data from a representative industrial process for the ozonolysis of oleic acid.[3]

ParameterValue
Reactants
Oleic Acid (76% purity)300 kg
Solvent (C2-C9 monobasic fatty acids)150 kg
Ozone Concentration in Gas1%
Oxygen Flow Rate (Oxidation)15-25 m³/h
Reaction Conditions
Ozonization Temperature20°C
Oxidation Temperature60-120°C
Oxidation Time~4.5 hours
Products
Total Oxidation Product Mixture620 kg
Nonanoic Acid237 kg
Azelaic Acid171 kg

Signaling Pathway

ozonolysis_pathway oleic_acid Oleic Acid CH3(CH2)7CH=CH(CH2)7COOH ozonide Molozonide (Intermediate) oleic_acid->ozonide + O3 ozone Ozone (O3) ozonide2 Ozonide ozonide->ozonide2 Rearrangement nonanoic_acid Nonanoic Acid CH3(CH2)7COOH ozonide2->nonanoic_acid + O2, H2O azelaic_acid Azelaic Acid HOOC(CH2)7COOH ozonide2->azelaic_acid + O2, H2O oxygen Oxygen (O2) (Oxidative Workup)

Ozonolysis of Oleic Acid Pathway

Hydroformylation of 1-Octene and Subsequent Oxidation

Another significant commercial route to nonanoic acid involves a two-step process: the hydroformylation of 1-octene to produce nonanal, followed by the oxidation of nonanal to nonanoic acid. This method is part of the broader "oxo synthesis" technology.

Experimental Protocol

Stage 1: Hydroformylation of 1-Octene

  • The hydroformylation of 1-octene is typically carried out in a continuous stirred-tank reactor (CSTR).[4]

  • A rhodium-based catalyst, often complexed with phosphine ligands such as triphenylphosphine (TPP), is used. The catalyst is dissolved in a suitable solvent, which can be the product mixture itself.[5][6]

  • 1-Octene and synthesis gas (a mixture of carbon monoxide and hydrogen) are fed into the reactor.

  • The reaction is conducted under pressure (typically 20 bar) and at elevated temperatures (around 125°C).[7]

  • The reaction produces a mixture of linear (n-nonanal) and branched (2-methyloctanal) aldehydes. High selectivity towards the linear product is desired.

Stage 2: Oxidation of Nonanal

  • The n-nonanal is separated from the reaction mixture.

  • The liquid-phase oxidation of n-nonanal is performed in a bubble column reactor.[8]

  • The oxidation is carried out by bubbling oxygen through the liquid n-nonanal.

  • The reaction is typically performed in two stages with different temperatures to optimize conversion and selectivity. For example, an initial stage at 50°C for 4-5 hours, followed by a second stage at 70°C for 1-2 hours.[8]

  • No catalyst is necessarily required for this oxidation step.[8]

Quantitative Data

The following tables summarize typical quantitative data for the hydroformylation of 1-octene and the subsequent oxidation of nonanal.

Table 2.1: Hydroformylation of 1-Octene [7]

ParameterValue
Reactants
Substratetrans-4-octene (isomerizing hydroformylation)
CatalystRh(acac)(CO)2 with BIPHEPHOS ligand
SolventToluene or Propylene Carbonate
Reaction Conditions
Temperature125°C
Syngas Pressure (CO/H2)20 bar
Products
Yield of n-nonanal (in Toluene)88%
Selectivity to n-nonanal (in Propylene Carbonate)up to 95%

Table 2.2: Oxidation of n-Nonanal to n-Nonanoic Acid [8]

ParameterValue
Reactant
n-Nonanal800.0 g
Reaction Conditions
Reactor TypeGlass bubble column
Stage 1 Temperature50°C
Stage 1 Duration4 hours
Stage 2 Temperature70°C
Stage 2 Duration2 hours
Product
Crude n-Nonanoic Acid872.0 g
n-Nonanoic Acid Content98.7% by weight
Aldehyde Conversion99.8%
Selectivity99.1%

Signaling Pathway

hydroformylation_oxidation_pathway octene 1-Octene nonanal n-Nonanal octene->nonanal Hydroformylation syngas Synthesis Gas (CO + H2) syngas->nonanal rh_catalyst Rhodium Catalyst rh_catalyst->nonanal nonanoic_acid Nonanoic Acid nonanal->nonanoic_acid Oxidation oxygen Oxygen (O2) oxygen->nonanoic_acid

Hydroformylation and Oxidation Pathway

Two-Step Oxidation of Oleic Acid with Hydrogen Peroxide

A greener alternative to ozonolysis is the two-step oxidation of oleic acid using hydrogen peroxide. This method avoids the use of ozone, which has safety and energy concerns.[9]

Experimental Protocol

Step 1: Dihydroxylation of Oleic Acid

  • Oleic acid is reacted with hydrogen peroxide in the presence of a tungstic acid (H₂WO₄) catalyst. This step forms 9,10-dihydroxystearic acid.[9][10]

  • The reaction can be carried out at temperatures around 70°C for several hours.

Step 2: Oxidative Cleavage of the Diol

  • The 9,10-dihydroxystearic acid is then subjected to oxidative cleavage.

  • This second step is carried out with molecular oxygen in the presence of a catalyst system formed in situ from tungstic acid and a cobalt salt, such as cobalt acetate.[9]

  • The reaction occurs under mild pressure.[9]

Quantitative Data

The following table presents data from an optimized two-step oxidation process.[11]

ParameterValue
Reactants
SubstrateOleic Acid
OxidantHydrogen Peroxide (H₂O₂)
Co-oxidantSodium Hypochlorite (NaOCl)
CatalystTungstic Acid (H₂WO₄)
Optimized Reaction Conditions
H₂O₂/Oleic Acid Molar Ratio4:1
Catalyst Concentration (% w/w of Oleic Acid)1.5%
Temperature70°C
Results
Oleic Acid Conversion99.11%
Yield of Azelaic Acid44.54%
Yield of Nonanoic Acid (Pelargonic Acid)34.12%

Signaling Pathway

h2o2_oxidation_pathway oleic_acid Oleic Acid diol 9,10-Dihydroxystearic Acid oleic_acid->diol Dihydroxylation h2o2_w H2O2, H2WO4 h2o2_w->diol nonanoic_acid Nonanoic Acid diol->nonanoic_acid Oxidative Cleavage azelaic_acid Azelaic Acid diol->azelaic_acid Oxidative Cleavage o2_co O2, Co(OAc)2, H2WO4 o2_co->nonanoic_acid o2_co->azelaic_acid purification_workflow start Crude Product Mixture (from Ozonolysis or Oxidation) distillation1 Depressurized Distillation start->distillation1 solvent_pelargonic Solvent and Nonanoic Acid (Distillate) distillation1->solvent_pelargonic Vapor crude_azelaic_residue Crude Azelaic Acid (Residue) distillation1->crude_azelaic_residue Liquid fractional_distillation Fractional Distillation of Solvent/Nonanoic Acid solvent_pelargonic->fractional_distillation film_evaporation Film Evaporation crude_azelaic_residue->film_evaporation crude_azelaic_distillate Crude Azelaic Acid (Distillate) film_evaporation->crude_azelaic_distillate extraction_recrystallization Extraction and Recrystallization crude_azelaic_distillate->extraction_recrystallization pure_azelaic Pure Azelaic Acid Crystals extraction_recrystallization->pure_azelaic mother_liquor Mother Liquor with Low-Carbon Dibasic Acids extraction_recrystallization->mother_liquor pure_nonanoic Pure Nonanoic Acid fractional_distillation->pure_nonanoic recycled_solvent Recycled Solvent fractional_distillation->recycled_solvent

References

A Technical Guide to the Natural Sources of C9 Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary natural sources of C9 carboxylic acids, with a focus on pelargonic (nonanoic) acid and azelaic acid. It includes quantitative data on their occurrence, detailed experimental protocols for their extraction and analysis, and a visualization of the known signaling pathway for azelaic acid in plant defense.

Introduction to C9 Carboxylic Acids

C9 carboxylic acids are nine-carbon organic compounds that are found in various natural sources. They exist as both monocarboxylic acids, such as pelargonic acid, and dicarboxylic acids, like azelaic acid. These molecules have garnered significant interest in research and development due to their diverse biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties.[1][2][3] Their natural origins make them valuable targets for the development of pharmaceuticals, skincare products, and environmentally benign agricultural chemicals.

Pelargonic Acid (Nonanoic Acid) is a saturated fatty acid that occurs naturally in many plants and animals.[1][4] It is known for its potent herbicidal activity, where it disrupts plant cell membranes, leading to rapid desiccation.[1]

Azelaic Acid is a saturated dicarboxylic acid naturally present in several grains and is also produced by the yeast Malassezia furfur, which is part of the normal human skin flora.[3][5] It is widely used in dermatology to treat conditions like acne and rosacea due to its anti-inflammatory and antimicrobial properties.[5][6] Furthermore, it plays a crucial role in plant immunity as a signaling molecule in Systemic Acquired Resistance (SAR).[7][8]

Natural Sources and Quantitative Data

The concentration and yield of C9 carboxylic acids can vary significantly based on the species, environmental conditions, and the extraction method employed. The following tables summarize the quantitative data found in the scientific literature.

Pelargonic Acid (Nonanoic Acid)

Pelargonic acid is most notably found in the essential oils of plants from the Pelargonium genus.

Natural SourcePlant PartYield/ConcentrationReference
Pelargonium graveolensDried Leaves1.01% (Essential Oil Yield)[9]
Pelargonium species (South Africa)Not Specified0.4% of Essential Oil[10]
Geranium robertianumAerial Parts0.22% of Essential Oil[7]
Azelaic Acid

Azelaic acid is primarily found in cereal grains. Its extraction yield is highly dependent on the methodology used.

Natural SourceMatrixExtraction MethodYield/ConcentrationReference
Triticum durum (Wheat)Whole GrainsNaviglio® Extractor (Fluid Extract)3.34 µg/mL[11]
Triticum durum (Wheat)Whole GrainsUltrasound-Assisted (Fluid Extract)2.50 µg/mL[11]
Triticum durum (Wheat)FlourNaviglio® Extractor (Fluid Extract)4.02 µg/mL[11]
Triticum durum (Wheat)FlourUltrasound-Assisted (Fluid Extract)2.98 µg/mL[11]
Hordeum vulgare (Barley)Not SpecifiedNot SpecifiedFound in higher intensities in mutant strains[12]
Secale cereale (Rye)GrainsNot SpecifiedNaturally Occurring[3][13]

Note: Quantitative data for azelaic acid in barley and rye is less specific in the available literature, often cited as a known source without precise concentrations.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of pelargonic acid and azelaic acid from their respective natural sources.

Extraction and Analysis of Pelargonic Acid from Pelargonium

Objective: To extract essential oil from Pelargonium leaves and quantify the concentration of pelargonic acid.

Methodology: Hydrodistillation followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol:

  • Plant Material Preparation:

    • Collect fresh leaves of Pelargonium graveolens.

    • Air-dry the leaves in a shaded, well-ventilated area for 7-10 days until brittle.

    • Grind the dried leaves into a coarse powder.

  • Hydrodistillation:

    • Place 100 g of the powdered plant material into a 2 L round-bottom flask.

    • Add 1 L of distilled water to fully immerse the material.

    • Set up a Clevenger-type apparatus for hydrodistillation.[14][15]

    • Heat the flask to boiling and maintain for 3 hours, collecting the distillate.

    • The essential oil will separate from the aqueous layer in the collection tube.

    • Carefully collect the oil layer using a pipette, dry it over anhydrous sodium sulfate, and store it at 4°C in a sealed vial.

  • GC-MS Analysis:

    • Sample Preparation: Dilute 1 µL of the essential oil in 1 mL of methanol or hexane.[16]

    • Instrumentation: Agilent 6890 series GC or similar, coupled with a mass spectrometer.

    • Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[16]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[17]

    • Injection: 1 µL of the diluted sample is injected in split mode (e.g., 1:25).[16]

    • Oven Temperature Program:

      • Initial temperature at 60°C for 2 minutes.

      • Ramp up to 180°C at a rate of 10°C/min.

      • Ramp up to 280°C at a rate of 20°C/min and hold for 15 minutes.[17]

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: 20–550 m/z.[17]

    • Quantification: Identify pelargonic (nonanoic) acid based on its retention time and mass spectrum compared to an authentic standard. Quantify using the area percentage of the corresponding peak relative to the total chromatogram area.

Extraction and Analysis of Azelaic Acid from Wheat Grains

Objective: To extract and quantify azelaic acid from Triticum durum whole grains.

Methodology: Ultrasound-Assisted Extraction followed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[6]

Protocol:

  • Sample Preparation:

    • Grind whole wheat grains into a fine flour.

    • Weigh 1 g of the flour into a 50 mL centrifuge tube.

  • Ultrasound-Assisted Extraction:

    • Add 10 mL of a hydroalcoholic solution (e.g., 80:20 methanol:water) to the tube.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of solvent.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • HPLC-MS Analysis: [6][18]

    • Sample Reconstitution: Resuspend the dried extract in 1 mL of the mobile phase. Filter through a 0.22 µm syringe filter into an HPLC vial.

    • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A suitable reversed-phase column, such as a C18 column.

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Mass Spectrometer Conditions:

      • Ionization Mode: ESI in negative mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for azelaic acid (e.g., m/z 187 -> 125).

    • Quantification: Create a calibration curve using a certified standard of azelaic acid at various concentrations (e.g., 100 to 1000 ng/mL).[11] Calculate the concentration in the sample by comparing its peak area to the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) should be established, with reported values around 0.18 and 0.54 µg/mL, respectively.[6]

Visualizations: Workflows and Signaling Pathways

Azelaic Acid Biosynthesis and Signaling in Plant Defense

Upon pathogen attack, plants initiate a defense mechanism known as Systemic Acquired Resistance (SAR), where azelaic acid acts as a key signaling molecule. It is synthesized from the peroxidation of lipids in the cell membrane and primes the plant for a more robust defense response.[1][8]

Azelaic_Acid_Pathway cluster_0 Local Infected Leaf cluster_1 Systemic Uninfected Leaf Pathogen Pathogen Attack (e.g., P. syringae) Lipid Membrane Lipid Peroxidation Pathogen->Lipid ONA 9-oxo nonanoic acid (ONA) Lipid->ONA Precursor AzA_local Azelaic Acid (AzA) Biosynthesis ONA->AzA_local Oxidation AzA_systemic Azelaic Acid (AzA) Signal Perception AzA_local->AzA_systemic Phloem Transport AZI1 AZI1 Activation AzA_systemic->AZI1 G3P Glycerol-3-Phosphate (G3P) Signaling AZI1->G3P SA Salicylic Acid (SA) Accumulation G3P->SA Priming NPR1 NPR1 Activation SA->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes Induction SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Experimental_Workflow cluster_input Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Grain Sample (Wheat, Barley, Rye) Grinding Grinding to Flour Sample->Grinding Solvent Add Solvent (e.g., Methanol/Water) Grinding->Solvent Sonication Ultrasonic Bath Solvent->Sonication Centrifuge Centrifugation Sonication->Centrifuge Evaporation Evaporation to Dryness Centrifuge->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtering Filter (0.22 µm) Reconstitution->Filtering HPLCMS HPLC-MS Analysis (MRM Mode) Filtering->HPLCMS Quant Quantification vs. Standard Curve HPLCMS->Quant

References

Spectral data for Neononanoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for nonanoic acid, a nine-carbon saturated fatty acid. The document details the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication and verification of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For nonanoic acid, both ¹H and ¹³C NMR are essential for structural elucidation.

Data Presentation

Table 1: ¹H NMR Spectral Data for Nonanoic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5-12.0Singlet (broad)1H-COOH
2.35Triplet2Hα-CH₂
1.63Quintet2Hβ-CH₂
1.28Multiplet10H-(CH₂)₅-
0.88Triplet3H-CH₃

Table 2: ¹³C NMR Spectral Data for Nonanoic Acid

Chemical Shift (δ) ppmAssignment
~180-COOH
~34α-CH₂
~32γ-CH₂
~29-(CH₂)₄-
~25β-CH₂
~23ω-1 CH₂
~14-CH₃
Experimental Protocol

Instrumentation:

  • A 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of nonanoic acid in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Solvent: CDCl₃.[1]

  • Temperature: 298 K.[1]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Solvent: CDCl₃.[1]

  • Temperature: 298 K.[1]

  • Reference: CDCl₃ at 77.16 ppm.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Spectral Data for Nonanoic Acid

Wavenumber (cm⁻¹)DescriptionFunctional Group
2500-3300BroadO-H stretch (in a hydrogen-bonded dimer)
~2925, ~2855Strong, sharpC-H stretch (aliphatic)
~1710Strong, sharpC=O stretch (carbonyl of a carboxylic acid dimer)
~1465MediumC-H bend (methylene)
~1285MediumC-O stretch
~940BroadO-H bend (out-of-plane)
Experimental Protocol

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • As nonanoic acid is a liquid at room temperature, a neat sample can be used directly.

ATR-FTIR Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of nonanoic acid onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Acquire the sample spectrum.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

  • After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Data Presentation

Table 4: Mass Spectrometry Data for Nonanoic Acid

m/zRelative Intensity (%)Assignment
158~5[M]⁺ (Molecular ion)
115~25[M - C₂H₅O]⁺
87~15[M - C₅H₁₁]⁺
73~30[C₄H₉O]⁺
60100[C₂H₄O₂]⁺ (McLafferty rearrangement)
43~25[C₃H₇]⁺
Experimental Protocol

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of nonanoic acid in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Acquisition:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • GC Column: A non-polar column (e.g., DB-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: 40-400 amu.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like nonanoic acid.

Spectral_Analysis_Workflow Spectral Analysis Workflow for Nonanoic Acid cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Nonanoic Acid Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Use Neat Liquid Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR NMR Spectroscopy (1H & 13C) Prep_NMR->NMR IR IR Spectroscopy (ATR-FTIR) Prep_IR->IR MS Mass Spectrometry (GC-MS) Prep_MS->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Spectrum (Baseline Correction, Peak Picking) IR->Process_IR Process_MS Process Mass Spectrum (Peak Integration, Library Search) MS->Process_MS Interpret Structural Elucidation & Verification Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret Report Report Interpret->Report Final Report

Caption: Workflow for the spectral analysis of nonanoic acid.

References

An In-Depth Technical Guide to the Solubility of Neodecanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of neodecanoic acid in various organic solvents. Neodecanoic acid, a complex mixture of isomeric C10 carboxylic acids, is a critical intermediate in numerous industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. A thorough understanding of its solubility is paramount for process design, formulation development, and quality control.

Executive Summary

Neodecanoic acid exhibits excellent solubility in a wide range of non-polar and moderately polar organic solvents, a characteristic attributed to its branched alkyl chain and carboxylic acid functional group. Conversely, it is practically insoluble in water. While precise quantitative solubility data for neodecanoic acid across a broad spectrum of organic solvents is not extensively published, this guide provides estimated solubility values based on the known behavior of its linear C8, C9, and C10 carboxylic acid homologs: octanoic acid, nonanoic acid, and decanoic acid.

This document also presents detailed experimental protocols for determining the solubility of neodecanoic acid, which can be adapted by researchers to generate precise data for their specific solvent systems and conditions. These methods include the gravimetric method and UV-Vis spectroscopy.

Estimated Solubility of Neodecanoic Acid

The following table summarizes the estimated solubility of neodecanoic acid in a selection of common organic solvents. These estimations are derived from the reported solubility of octanoic, nonanoic, and decanoic acids and should be considered as a general guide.[1][2][3][4][5][6][7][8][9] It is strongly recommended that researchers determine the precise solubility in their specific solvent systems using the experimental protocols outlined in this guide.

Solvent ClassSolventEstimated Solubility of Neodecanoic Acid
Alcohols MethanolFreely Soluble
EthanolFreely Soluble[1]
Ketones AcetoneFreely Soluble
Methyl Ethyl Ketone (MEK)Freely Soluble
Esters Ethyl AcetateFreely Soluble
Butyl AcetateFreely Soluble
Ethers Diethyl EtherFreely Soluble[1][5]
Tetrahydrofuran (THF)Freely Soluble
Hydrocarbons HexaneSoluble[2][3]
(Non-polar)TolueneSoluble
Chlorinated ChloroformFreely Soluble[1][5]
Polar Aprotic Dimethylformamide (DMF)Soluble[10][11]
Dimethyl Sulfoxide (DMSO)Soluble[10][11][12]
Aqueous WaterPractically Insoluble (approx. 0.025 - 0.5 g/100mL)[1][2]

Note on Terminology:

  • Freely Soluble: Indicating a high degree of solubility, likely forming a solution in all proportions or with minimal limitations.

  • Soluble: Readily dissolves to form a solution, though perhaps not in all proportions.

  • Practically Insoluble: Very low solubility.

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for the quantitative determination of neodecanoic acid solubility in organic solvents.

Gravimetric Method

This classic and reliable method involves preparing a saturated solution, separating the undissolved solute, and determining the mass of the dissolved solute in a known mass or volume of the solvent.[13][14][15]

3.1.1 Materials and Equipment

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (PTFE, 0.2 µm)

  • Glass vials with screw caps

  • Pipettes and volumetric flasks

  • Oven

3.1.2 Procedure

  • Sample Preparation: Add an excess amount of neodecanoic acid to a known volume or mass of the desired organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, pass the solution through a syringe filter into a pre-weighed vial.

  • Solvent Evaporation: Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without degrading the neodecanoic acid. A gentle stream of nitrogen can be used to accelerate evaporation.

  • Mass Determination: Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it on an analytical balance. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved neodecanoic acid.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

UV-Vis Spectroscopic Method

This method is suitable if neodecanoic acid or a derivative exhibits a chromophore that absorbs in the UV-Vis region. As neodecanoic acid itself has weak UV absorbance, derivatization may be necessary.[16][17][18][19]

3.2.1 Materials and Equipment

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Materials and equipment for the gravimetric method (for calibration curve preparation)

  • Derivatizing agent (if necessary)

3.2.2 Procedure

  • Calibration Curve Preparation:

    • Prepare a series of standard solutions of neodecanoic acid of known concentrations in the solvent of interest.

    • If derivatization is required, follow a consistent procedure to derivatize each standard.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation and Sampling: Follow steps 1-4 of the gravimetric method to prepare a saturated solution and obtain a clear, particle-free sample of the supernatant.

  • Sample Analysis:

    • Dilute a known volume of the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

    • If derivatization is used, derivatize the diluted sample in the same manner as the standards.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of neodecanoic acid in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method prep_solvent Select Organic Solvent add_excess Add Excess Neodecanoic Acid to Solvent prep_solvent->add_excess prep_nda Obtain Pure Neodecanoic Acid prep_nda->add_excess prep_vial Prepare Sealed Vials prep_vial->add_excess agitate Agitate at Constant Temperature add_excess->agitate settle Allow Undissolved Solid to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter through 0.2 µm Syringe Filter withdraw->filter weigh_vial Weigh Pre-tared Vial filter->weigh_vial dilute Dilute Sample filter->dilute evaporate Evaporate Solvent weigh_vial->evaporate weigh_residue Weigh Vial with Residue evaporate->weigh_residue calculate_g Calculate Solubility (g/100mL or mol/L) weigh_residue->calculate_g calibrate Prepare Calibration Curve measure_abs Measure Absorbance calibrate->measure_abs dilute->measure_abs calculate_s Calculate Solubility from Calibration Curve measure_abs->calculate_s

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Neodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neodecanoic acid, a branched-chain C10 carboxylic acid, is a versatile industrial chemical valued for its stability. This guide provides a comprehensive overview of its thermal stability and decomposition characteristics, drawing on available data and general principles of carboxylic acid chemistry. Due to the limited publicly available quantitative thermal analysis data for pure neodecanoic acid, this guide also outlines the standard experimental protocols used to assess thermal stability, providing a framework for researchers to conduct their own analyses.

Physicochemical Properties and General Stability

Neodecanoic acid is a colorless, viscous liquid at room temperature. Its highly branched structure, specifically the tertiary carbon atom alpha to the carboxyl group, imparts significant steric hindrance. This structural feature is responsible for its excellent hydrolytic and chemical stability under normal conditions.[1] While it is a combustible liquid, it does not ignite readily.[]

Table 1: General Physicochemical and Stability Properties of Neodecanoic Acid

PropertyValue/Information
Synonyms Versatic™ Acid 10, 2,2-dimethyloctanoic acid (isomer)
Molecular Formula C10H20O2
Molecular Weight 172.27 g/mol
Appearance Colorless liquid
Boiling Point 245 - 265 °C[]
Flash Point >100 °C[]
Auto-ignition Temperature >300 °C[]
General Stability Stable under recommended storage conditions; does not decompose at ambient temperatures.[]
Incompatibilities Strong oxidizing agents, caustics, amines, aldehydes, inorganic acids, and other reactive chemicals.[]

Thermal Decomposition Profile

Direct, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure neodecanoic acid is scarce. However, based on the known behavior of other branched-chain carboxylic acids and general chemical principles, a decomposition profile can be anticipated. The branched structure of neodecanoic acid is expected to enhance its thermal stability compared to its linear isomers.[3]

Anticipated Thermal Decomposition Behavior

Thermal decomposition is expected to initiate at temperatures significantly above its boiling point, likely in the range of its auto-ignition temperature. The primary decomposition pathways for carboxylic acids are decarboxylation and dehydration. For neodecanoic acid, the main decomposition products under inert and oxidizing atmospheres are expected to be a mixture of smaller hydrocarbons, carbon dioxide, carbon monoxide, and water.

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for a Branched C10 Carboxylic Acid (Hypothetical)

Temperature Range (°C)Mass Loss (%)Associated Process
100 - 250< 2%Evaporation of residual volatiles
250 - 350~ 5-10%Onset of thermal decomposition, initial decarboxylation
350 - 500~ 80-90%Major decomposition, fragmentation of the hydrocarbon chain
> 500< 5%Residual char (in inert atmosphere)

Note: This data is illustrative and intended to represent a typical profile for a similar compound in the absence of specific data for neodecanoic acid.

Hazardous Decomposition Products

Under conditions of combustion or high-temperature thermal decomposition, neodecanoic acid is expected to produce hazardous fumes and gases. These include:

  • Carbon Monoxide (CO): A toxic gas formed from incomplete combustion.

  • Carbon Dioxide (CO2): An asphyxiant at high concentrations.

  • Irritating and Toxic Fumes: A complex mixture of smaller organic molecules, including aldehydes and other volatile hydrocarbons, that can be harmful upon inhalation.[][4]

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition profile of neodecanoic acid, a combination of thermoanalytical techniques should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the primary technique for determining the decomposition temperature range and identifying the stages of mass loss.

Experimental Protocol for TGA:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of neodecanoic acid into an appropriate TGA pan (e.g., alumina or platinum).

  • Atmosphere: High-purity nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a temperature below its boiling point (e.g., 50 °C) for a few minutes to stabilize.

    • Ramp the temperature from 50 °C to 600 °C at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • Data Analysis: Plot the mass of the sample as a percentage of the initial mass versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting points, crystallization temperatures, and other phase transitions. For neodecanoic acid, it can provide information on its liquid-state thermal behavior leading up to decomposition.

Experimental Protocol for DSC:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 5-10 mg of neodecanoic acid in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Typically an inert atmosphere like nitrogen.

  • Temperature Program:

    • Cool the sample to a low temperature (e.g., -50 °C) and then heat at a controlled rate (e.g., 10 °C/min) to a temperature below the expected decomposition range (e.g., 250 °C).

    • A second heating cycle is often performed to observe the thermal history after the initial melt.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic and exothermic events appear as peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the specific chemical compounds produced during thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the volatile decomposition products are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol for Py-GC-MS:

  • Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A small amount of neodecanoic acid (micrograms to a few milligrams) is placed in a pyrolysis tube or on a filament.

  • Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).

  • GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each compound that allows for its identification.

Visualizing Decomposition and Experimental Workflows

General Decomposition Pathway for Carboxylic Acids

The thermal decomposition of a generic carboxylic acid can be visualized as proceeding through decarboxylation, where the carboxyl group is lost as CO2, leaving behind a hydrocarbon fragment.

G A Carboxylic Acid (R-COOH) C Decarboxylation A->C High Temperature B Heat D Hydrocarbon Fragment (R-H) C->D E Carbon Dioxide (CO2) C->E G cluster_0 Initial Analysis cluster_1 Decomposition Product Identification cluster_2 Data Interpretation A Neodecanoic Acid Sample B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) A->D E Decomposition Temperatures & Mass Loss B->E F Phase Transitions (Melting Point) C->F G Identification of Decomposition Products D->G H Comprehensive Thermal Stability Profile E->H F->H G->H

References

A Technical Guide to the Antimicrobial Properties of Nonanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of nonanoic acid (also known as pelargonic acid) and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of fatty acids as antimicrobial agents. This document synthesizes key research findings, presents quantitative data on antimicrobial efficacy, details common experimental protocols, and illustrates the proposed mechanisms of action.

Introduction

Nonanoic acid is a nine-carbon saturated fatty acid that occurs naturally in various plants and animals.[1] There is a growing body of research exploring the use of fatty acids and their derivatives as effective antimicrobial agents, driven by the increasing challenge of antibiotic resistance. Nonanoic acid, in particular, has demonstrated broad-spectrum activity, including antifungal, antibacterial, and herbicidal properties.[1][2] Its derivatives, especially branched-chain variants, have been synthesized to explore enhanced efficacy and broader applications, from agricultural to potential therapeutic uses.[3] This guide focuses on the quantitative assessment of these compounds, the methodologies used for their evaluation, and their mechanism of action.

Antimicrobial Activity of Nonanoic Acid Derivatives

The antimicrobial efficacy of nonanoic acid and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

A key study involved the synthesis and evaluation of seven methyl-branched n-nonanoic acid (MNA) derivatives.[3] These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as the fungus Candida utilis. The results, summarized below, indicate varied activity, with some derivatives showing remarkable inhibitory effects against specific microbes.[3][4]

Table 1: Minimum Inhibitory Concentrations (MIC) of Methyl-Branched Nonanoic Acid (MNA) Derivatives

CompoundBacillus subtilis (μg/mL)Sarcina lutea (μg/mL)Mycobacterium smegmatis (μg/mL)Escherichia coli (μg/mL)Salmonella typhimurium (μg/mL)Streptomyces nojiriensis (μg/mL)Candida utilis (μg/mL)
2-MNA12531.2>1000>1000>1000>10003.9
3-MNA12562.5>1000>1000>1000>1000125
4-MNA62.562.5500>1000>100012562.5
5-MNA12531.2>1000>1000>1000>10007.8
6-MNA250125>1000>1000>1000>1000125
7-MNA12562.5>1000>1000>100012562.5
8-MNA250125>1000>1000>1000125125
Penicillin G0.90.06125>1000>10003.9>1000
Polymyxin B1.90.9>10000.91.9>1000>1000

Data sourced from a study on methyl-branched n-nonanoic acid derivatives.[3][4] Note: ">1000" indicates an MIC value greater than 1000 μg/mL.

The data reveals that these derivatives generally exhibit stronger activity against Gram-positive bacteria (B. subtilis, S. lutea) and the tested fungus (C. utilis) compared to Gram-negative bacteria (E. coli, S. typhimurium).[3] Notably, 2-MNA and 5-MNA showed remarkable inhibitory effects against C. utilis and S. lutea.[3]

Proposed Mechanism of Action

While the precise signaling pathways for nonanoic acid derivatives are not fully elucidated, the primary antimicrobial mechanism for fatty acids is widely considered to be the disruption of the cell membrane.[5][6] This mechanism involves the insertion of the fatty acid's hydrophobic carbon chain into the phospholipid bilayer of the microbial cell membrane. This insertion alters membrane fluidity and integrity, leading to increased permeability. The consequence is the leakage of essential intracellular components, such as ions (e.g., K+) and metabolites, disruption of the cellular pH gradient, and impairment of membrane-bound enzyme functions, ultimately resulting in cell death.[6]

G Proposed Mechanism of Action: Cell Membrane Disruption cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Phospholipid Bilayer) cluster_intracellular Intracellular Space NA_Derivative Nonanoic Acid Derivative Membrane_Insertion Hydrophobic tail inserts into bilayer NA_Derivative->Membrane_Insertion Leakage Leakage of Ions (K+) & Metabolites Membrane_Insertion->Leakage Causes Disruption Disruption of Membrane Potential & pH Gradient Membrane_Insertion->Disruption Causes Death Cell Death Leakage->Death Disruption->Death

Proposed mechanism of action for nonanoic acid derivatives.

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is critical. The following sections detail the standard methodologies employed in the studies of nonanoic acid derivatives.

Synthesis of Methyl-Branched Nonanoic Acid Derivatives

The synthesis of methyl-branched nonanoic acids is a foundational step for their biological evaluation. A common synthetic route involves the use of Grignard reagents and appropriate starting materials to introduce a methyl group at various positions along the carbon chain of the nonanoic acid backbone.[3] The specific details of the multi-step synthesis, purification, and characterization (e.g., via NMR and mass spectrometry) are crucial for ensuring the purity and correct structure of the final compounds before they are subjected to antimicrobial testing.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][7]

Workflow:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL).[5]

  • Serial Dilution: The test compound (e.g., a nonanoic acid derivative) is serially diluted in the growth medium across the wells of a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Control wells are included: a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for microbial growth.

  • MIC Determination: After incubation, the plate is visually inspected or read with a spectrophotometer to identify the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This concentration is the MIC.[7][8]

G Workflow for Broth Microdilution MIC Assay start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution Perform 2-Fold Serial Dilution of Test Compound in Plate serial_dilution->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_results Observe for Growth (Visual or Spectrophotometer) incubate->read_results determine_mic Identify Lowest Concentration with No Growth (MIC) read_results->determine_mic end_process End determine_mic->end_process

References

An In-depth Technical Guide to Neononanoic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Neononanoic Acid

This compound (C₉H₁₈O₂) is a synthetic, highly branched saturated monocarboxylic acid.[1][2] Unlike its linear isomer, n-nonanoic acid, this compound is a mixture of isomers, with a defining structural feature being a carboxylic acid group attached to a highly substituted carbon atom, often a quaternary α-carbon.[2] A common isomer is 6,6-dimethylheptanoic acid.[2][3] This "neo-acid" structure, characterized by significant steric hindrance around the carboxyl group, is responsible for the remarkable thermal and hydrolytic stability of its derivatives, as well as their resistance to chemical and oxidative attack.[2][4] These properties make this compound a crucial chemical intermediate in the production of high-performance materials across various industries.[1]

Physicochemical and Spectroscopic Data

This compound's unique branched structure imparts distinct physical properties compared to its straight-chain counterparts. The quantitative data available for this compound and its related C10 analogue, neodecanoic acid, are summarized below.

Physical Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₈O₂[3][5]
Molecular Weight 158.24 g/mol [3]
Appearance Colorless to pale yellow liquid[6]
Odor Characteristic, mild, somewhat unpleasant[6]
Boiling Point ~243-253 °C (for C10 analogue)[7]
Melting Point ~ -39 °C (for C10 analogue)[7]
Density ~0.91 - 0.92 g/cm³ @ 20°C (for C10 analogue)[7]
Flash Point ~122 °C (252 °F) (for C10 analogue)[7]
Water Solubility Sparingly soluble / Insoluble[6][7]
Organic Solvent Solubility Soluble in alcohols, ethers, hydrocarbons[6]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound and its derivatives.

Spectroscopy TypeKey Spectral FeaturesSource(s)
¹H NMR The acidic proton of the -COOH group typically absorbs as a broad singlet near 12 δ, with its exact chemical shift being dependent on concentration and solvent due to hydrogen bonding.[8]
¹³C NMR The carboxyl carbon atom absorbs in the 165-185 δ range. Saturated aliphatic acids are found towards the downfield end of this range (~185 δ).[8][9]
FTIR A very broad O-H stretching absorption from 2500-3300 cm⁻¹. A strong C=O stretching absorption between 1710 cm⁻¹ (for hydrogen-bonded dimers) and 1760 cm⁻¹ (for monomers).[2][8]
Mass Spectrometry (GC-MS) Provides a fragmentation pattern that can be used as a fingerprint for identification and for determining molecular weight.[4][10]

Synthesis of this compound

The primary industrial route for producing this compound is the Koch-Haaf reaction, a well-established carbonylation process.[2] More recently, sustainable pathways from biomass are being explored to offer a green alternative.[11]

Industrial Synthesis: The Koch-Haaf Reaction

The Koch-Haaf reaction involves the reaction of a branched olefin (typically isooctene for this compound) with carbon monoxide and water under high pressure and temperature, catalyzed by a strong acid like sulfuric acid or a combination of phosphoric acid and boron trifluoride.[2][11][12]

Koch_Haaf_Reaction cluster_reactants Reactants Isooctene Isooctene (Branched Alkene) Reactor High Pressure Reactor (~50 atm, ~50 °C) Isooctene->Reactor CO Carbon Monoxide (CO) CO->Reactor H2O Water (H₂O) H2O->Reactor Catalyst Strong Acid Catalyst (e.g., H₂SO₄, HF) Catalyst->Reactor Carbocation Tertiary Carbocation Intermediate Reactor->Carbocation Protonation of Alkene Acylium Acylium Ion Intermediate Carbocation->Acylium Nucleophilic attack by CO Product This compound Acylium->Product Hydrolysis

Caption: Workflow for the industrial synthesis of this compound via the Koch-Haaf reaction.

The mechanism proceeds through the formation of a stable tertiary carbenium ion from the protonated alkene.[12][13] This carbocation is then attacked by carbon monoxide to form a highly reactive acylium ion, which is subsequently hydrolyzed to yield the final tertiary carboxylic acid.[12][13]

Sustainable Synthesis from Biomass

Research has demonstrated a strategy to synthesize renewable neo-acids from biomass-derived materials like 2-alkylfurans and keto acids (e.g., levulinic acid).[11] The process involves a C-C coupling reaction via hydroxyalkylation/alkylation (HAA) followed by furan ring-opening through hydrodeoxygenation (HDO).[11] This approach avoids the harsh conditions and petroleum-based feedstocks of the traditional Koch synthesis.[11]

This compound as a Chemical Intermediate

The true utility of this compound lies in its role as a precursor to a wide array of derivatives. The sterically hindered carboxyl group leads to derivatives with high stability, making them suitable for demanding applications.

Derivatives_Workflow cluster_synthesis Synthesis cluster_derivatives Primary Derivatives cluster_applications Key Application Areas NNA This compound (R-COOH) Salts Metal Salts (R-COO⁻)₂M²⁺ NNA->Salts + Metal Oxide/Hydroxide Esters Esters (R-COOR') NNA->Esters + Alcohol Amides Amides (R-CONR'R'') NNA->Amides + Amine Glycidyl Glycidyl Esters NNA->Glycidyl + Epichlorohydrin Vinyl Vinyl Esters NNA->Vinyl + Vinyl Acetate Pharma Pharmaceutical Intermediates NNA->Pharma Coatings Coatings & Paint Driers Salts->Coatings Polymers Polymers & Plasticizers Salts->Polymers PVC Stabilizers, Catalysts Esters->Polymers Lubricants Lubricants & Metalworking Esters->Lubricants Amides->Lubricants Glycidyl->Coatings Adhesives Adhesives & Sealants Glycidyl->Adhesives Vinyl->Coatings Vinyl->Polymers Emulsion Polymers

Caption: Synthesis of primary derivatives from this compound and their major applications.

Metal Salts

Metal salts of this compound are widely used as paint driers (siccatives), PVC heat stabilizers, and polymerization catalysts.[14] The metal carboxylate is typically formed by reacting this compound with a metal oxide, hydroxide, or carbonate.[15][16][17] The bulky organic acid ensures solubility in non-polar solvents and resins.[13]

Ester Derivatives

Esterification of this compound with various alcohols yields stable ester derivatives.[6]

  • Glycidyl Esters: Formed by reacting this compound with epichlorohydrin, these esters contain a reactive epoxy group and a hydrophobic tail, making them excellent reactive diluents for epoxy resins, coatings, and adhesives.[4][18][19]

  • Vinyl Esters: Produced via transvinylation with vinyl acetate, vinyl neodecanoate is a hydrophobic co-monomer used in the manufacture of polymer emulsions for paints and adhesives, imparting excellent water and alkali resistance.[20][21][22]

  • Polyol Esters: Esters formed with polyols (e.g., neopentyl glycol, trimethylolpropane) are used as high-performance synthetic lubricants due to their excellent thermal and oxidative stability.

Use in Drug Development

The unique branched structure and resulting lipophilicity of this compound make it a valuable building block in pharmaceutical synthesis. It can be used as an intermediate in the synthesis of certain antibiotics and anti-inflammatory drugs where specific, stable hydrophobic moieties are required to enhance drug delivery or modify pharmacokinetic properties.[22]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key this compound derivatives.

Protocol: Synthesis of Cobalt (II) Neodecanoate

This protocol describes the direct reaction of cobalt metal powder with neodecanoic acid (a C10 analogue, with a similar reactive profile to this compound).

  • Materials:

    • Cobalt powder (50 g)

    • Neodecanoic acid (316.2 g, 1.697 moles)

    • Catalyst Solution: Sodium formate (5 g) and Ammonium nitrate (5 g) dissolved in deionized water (30 g)

    • Mineral spirits (130 g)

    • Reaction vessel with heating, stirring, and gas sparging capabilities.

  • Procedure:

    • A mixture of cobalt powder, neodecanoic acid, the catalyst solution, and mineral spirits is charged into the reaction vessel.[3]

    • The mixture is heated to 85°C with continuous stirring.[3]

    • Air is sparged through the reaction mixture at a rate of 30 liters per hour.[3]

    • The reaction is maintained at 85°C for 7 hours.[3]

    • After the reaction period, the mixture is heated to 135°C under vacuum to remove water.[3]

    • The hot solution is filtered to remove any unreacted cobalt and other solid impurities.[3]

    • The final product, a solution of cobalt neodecanoate in mineral spirits, is diluted with additional mineral spirits to achieve the target cobalt concentration (e.g., 10%).[3]

  • Expected Outcome: A blue-purple solution of cobalt neodecanoate. A patent describes a similar method using cobalt hydroxide, yielding a product with 21.18% cobalt content and a softening point of 98°C.[15]

Protocol: Synthesis of Glycidyl Neodecanoate

This protocol outlines the synthesis via the reaction of neodecanoic acid with epichlorohydrin in the presence of a base.

  • Materials:

    • Neodecanoic acid

    • Epichlorohydrin (used in molar excess)

    • Aqueous sodium hydroxide solution (50 wt%)

    • Reaction vessel with heating, stirring, and a condenser.

  • Procedure:

    • Neodecanoic acid and a molar excess of epichlorohydrin are charged into the reactor.[4][23]

    • The mixture is heated to approximately 55-60°C.[23]

    • The 50 wt% aqueous NaOH solution is added dropwise over a period of 20-30 minutes, causing an exothermic reaction. The temperature is carefully controlled and allowed to rise to ~85°C.[23]

    • The reaction mixture is held at this temperature for approximately 15-20 minutes to ensure complete reaction.[23]

    • The mixture is then cooled to ~50°C, at which point stirring is stopped to allow for phase separation.[23]

    • The bottom aqueous layer, containing sodium chloride byproduct, is drawn off.[23]

    • The organic phase is subjected to further washing with water to remove residual salts.[23]

    • Finally, excess epichlorohydrin and any remaining water are removed by vacuum distillation to yield the purified glycidyl neodecanoate product.[4][23]

Protocol: General Analytical Method (GC-MS)

This protocol provides a general framework for the qualitative and quantitative analysis of this compound or its volatile derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

    • Capillary column suitable for fatty acid analysis (e.g., DB-5ms, HP-5MS).[14][24]

  • Sample Preparation:

    • For free acid analysis, derivatization is often required to increase volatility. A common method is silylation using reagents like HMDS (hexamethyldisilazane).[14]

    • Dissolve a precise amount of the sample (or derivatized sample) in a suitable solvent (e.g., acetone, iso-octane) to a known concentration.[10][14]

    • Add an internal standard (e.g., tridecanoic acid) for quantitative analysis.[14]

  • GC-MS Conditions (Example):

    • Injection: 1-2 µL, splitless mode.[14]

    • Injector Temperature: 250-280°C.[14][24]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[25]

    • Oven Temperature Program: Start at 75-80°C, hold for 2 minutes, then ramp at 10-20°C/min to 280°C, and hold for 10-15 minutes.[14][24][25]

    • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of 50-700 m/z. Source temperature of 220-230°C.[14][25]

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).[25]

    • For quantification, create a calibration curve using standards and calculate the concentration based on the peak area ratio of the analyte to the internal standard.[14]

Structure, Properties, and Applications: A Logical Relationship

The industrial value of this compound is a direct result of its molecular architecture. The highly branched, sterically hindered structure is the root cause of the enhanced stability and performance of its derivatives.

Logic_Diagram cluster_properties Resulting Chemical & Physical Properties cluster_applications Consequent Performance in Applications Structure Core Molecular Structure: Highly Branched Alkyl Chain (Tertiary α-Carbon) Steric Steric Hindrance around -COOH Structure->Steric Hydrophobicity High Hydrophobicity (Lipophilicity) Structure->Hydrophobicity Stability High Thermal & Oxidative Stability Steric->Stability Shields reactive sites Coatings Alkali & Water Resistance in Coatings Steric->Coatings Prevents hydrolysis of ester bond Solubility Good Solubility in Organic Media Hydrophobicity->Solubility Hydrophobicity->Coatings Pharma Improved Drug Molecule Stability & Delivery Hydrophobicity->Pharma Lubricants Durability in High-Temp Lubricants Stability->Lubricants Polymers UV & Chemical Resistance in Polymers Stability->Polymers Solubility->Lubricants

Caption: Relationship between this compound's structure, properties, and applications.

Safety and Handling

This compound is classified as an irritant.[26] Concentrated vapors can cause irritation to the eyes and respiratory tract.[20] Direct contact with the liquid can cause skin irritation or burns with prolonged exposure.[20]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and long-sleeved clothing.[20] In areas with potential for vapor or mist generation, use an approved respirator.[20]

  • Handling: Use only in well-ventilated areas. Keep away from strong oxidants, heat, and open flames.[12]

  • Storage: Store in tightly closed containers in a cool, dry, well-ventilated area, separated from strong oxidants.[12]

  • Spills: Collect leaking liquid in sealable containers. Absorb remaining liquid with sand or another inert absorbent and dispose of according to local regulations.[12] Do not let the chemical enter the environment.[12]

Conclusion

This compound stands out as a versatile and critical chemical intermediate. Its highly branched structure imparts exceptional stability and performance characteristics to its derivatives, including metal salts, esters, and amides. These derivatives are indispensable in the formulation of advanced coatings, lubricants, polymers, and potentially, pharmaceuticals. While the traditional Koch-Haaf synthesis remains the industrial backbone, emerging sustainable routes from biomass signal a promising future for the production of this high-value neo-acid. For researchers and developers, a thorough understanding of its synthesis, derivatization pathways, and structure-property relationships is key to unlocking new innovations and applications.

References

Methodological & Application

Application Notes and Protocols for Gas Chromatography Analysis of Neonoanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neonoanoic acid, a nine-carbon branched-chain carboxylic acid, is utilized in various industrial applications, including the synthesis of lubricants, polymers, and pharmaceuticals. Accurate and reliable quantification of neonoanoic acid is crucial for quality control, metabolic studies, and environmental monitoring. Gas chromatography (GC) is a powerful and widely used analytical technique for the analysis of volatile and semi-volatile compounds like neonoanoic acid. Due to its polar nature, direct analysis of neonoanoic acid by GC can be challenging, often requiring derivatization to enhance volatility and improve chromatographic peak shape.

This document provides detailed application notes and protocols for the analysis of neonoanoic acid using gas chromatography with both Flame Ionization Detection (FID) and Mass Spectrometry (MS). The following sections outline sample preparation, derivatization procedures, GC method parameters, and quantitative data for the analysis of neonoanoic acid in various matrices.

Data Presentation

Table 1: Comparison of Quantitative Data for Neonoanoic Acid Analysis by GC
ParameterMethod 1: Esterification with BF₃/Methanol (GC-FID)Method 2: Silylation with BSTFA (GC-MS)
Analyte Derivative Neonoanoic acid methyl esterNeonoanoic acid trimethylsilyl ester
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL0.15 - 0.6 µg/mL
Recovery 85 - 105%90 - 110%
Precision (%RSD) < 5%< 4%

Note: The quantitative data presented is based on typical performance for short to medium-chain fatty acids and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Experimental Protocols

Protocol 1: Analysis of Neonoanoic Acid by GC-FID via Esterification

This protocol describes the quantification of neonoanoic acid in a liquid matrix using esterification with boron trifluoride (BF₃) in methanol, followed by GC-FID analysis.

Materials:

  • Neonoanoic acid standard

  • Internal standard (e.g., Decanoic acid)

  • Boron trifluoride/Methanol solution (14% BF₃ in MeOH)

  • Hexane, GC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sample vials (2 mL) with caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • Pipette 1 mL of the liquid sample containing neonoanoic acid into a glass tube.

    • Add a known amount of internal standard solution (e.g., 100 µL of 1 mg/mL decanoic acid in methanol).

  • Esterification:

    • Add 1 mL of 14% BF₃/Methanol solution to the sample tube.

    • Cap the tube tightly and vortex for 30 seconds.

    • Heat the mixture at 60°C for 30 minutes in a heating block or water bath.

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • GC-FID Analysis:

    • Transfer the dried hexane extract to a 2 mL GC vial.

    • Inject 1 µL of the sample into the GC-FID system.

GC-FID Parameters:

ParameterValue
Column DB-FFAP or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250°C
Injection Mode Split (20:1)
Oven Program Initial temp: 80°C, hold for 2 minRamp: 10°C/min to 240°CHold: 5 min at 240°C
Detector Temperature 280°C
Protocol 2: Analysis of Neonoanoic Acid by GC-MS via Silylation

This protocol details the analysis of neonoanoic acid in a biological matrix (e.g., plasma, urine) using silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), followed by GC-MS analysis.

Materials:

  • Neonoanoic acid standard

  • Deuterated internal standard (e.g., Nonanoic-d17 acid)

  • BSTFA with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile, anhydrous

  • Pyridine, anhydrous

  • Sample vials (2 mL) with caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation and Extraction:

    • To 100 µL of the biological sample, add the deuterated internal standard.

    • Perform a liquid-liquid extraction using a suitable solvent (e.g., ethyl acetate or a mixture of isopropanol and hexane).

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Silylation:

    • To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA (+1% TMCS). For samples with potentially interfering ketones, 10 µL of anhydrous pyridine can be added.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 70°C for 60 minutes.

  • GC-MS Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters:

ParameterValue
Column DB-5ms or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Injector Temperature 260°C
Injection Mode Splitless
Oven Program Initial temp: 70°C, hold for 1 minRamp 1: 15°C/min to 150°CRamp 2: 30°C/min to 300°CHold: 5 min at 300°C
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for enhanced sensitivity

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing sample Sample Collection add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction add_is->extraction dry_down Evaporate to Dryness extraction->dry_down add_reagent Add Derivatization Reagent (e.g., BF3/MeOH or BSTFA) dry_down->add_reagent react Heat to React add_reagent->react injection Inject into GC react->injection separation Chromatographic Separation injection->separation detection Detection (FID or MS) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: General experimental workflow for the GC analysis of neonoanoic acid.

derivatization_comparison cluster_ester Esterification cluster_silyl Silylation start Neonoanoic Acid (Polar, Non-volatile) ester_reagent Reagent: BF3/Methanol or HCl/Methanol start->ester_reagent silyl_reagent Reagent: BSTFA or MSTFA start->silyl_reagent ester_product Product: Methyl Ester (Less Polar, Volatile) ester_reagent->ester_product Reaction gc_analysis Gas Chromatography Analysis ester_product->gc_analysis Suitable for GC-FID/MS silyl_product Product: Trimethylsilyl (TMS) Ester (Non-polar, Volatile) silyl_reagent->silyl_product Reaction silyl_product->gc_analysis Suitable for GC-MS

Caption: Comparison of common derivatization methods for neonoanoic acid.

gc_ms_pathway cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer cluster_data Data System injector Injector column GC Column injector->column Carrier Gas Flow ion_source Ion Source (EI) column->ion_source Eluted Analytes mass_analyzer Mass Analyzer (Quadrupole) ion_source->mass_analyzer detector Detector mass_analyzer->detector data_acquisition Data Acquisition detector->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Schematic of the GC-MS analysis pathway for derivatized neonoanoic acid.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Nonanoic Acid and its Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid with applications ranging from herbicides and flavorings to potential pharmaceutical intermediates.[1] Its salts, such as sodium nonanoate and potassium nonanoate, are utilized as surfactants and emulsifiers.[2][3] Accurate and robust analytical methods are crucial for quality control, formulation development, and pharmacokinetic studies involving these compounds. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nonanoic acid and its salts.[4][5][6] This document provides detailed protocols and application notes for the HPLC analysis of these compounds.

Principle of Analysis

The primary challenge in the HPLC analysis of nonanoic acid is its lack of a strong UV chromophore, which makes direct UV detection less sensitive.[4] To address this, two main approaches are employed: direct analysis using low-wavelength UV or other detectors, and indirect analysis following derivatization to attach a UV-active or fluorescent tag to the molecule. Reversed-phase HPLC (RP-HPLC) is the most common separation technique, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[5][7]

Data Presentation

Table 1: Summary of Quantitative Data for Short-Chain Fatty Acid (SCFA) Analysis by HPLC
ParameterValueMethodAnalyte(s)Reference
Linearity (r)> 0.998HPLC-Vis (with derivatization)Various SCFAs[8]
Linearity (r²)≥0.9997HPLC-MS/MS (with derivatization)Acetic, Propionic, Butyric acids[9][10]
Recovery90–115%HPLC-Vis (with derivatization)Various SCFAs[8]
Recovery76.3-99.2%HPLC/PDAVarious organic acids[11]
Limit of Detection (LOD)5 and 15 fmolHPLC with fluorescence detection (with derivatization)17 short- to long-chain acids[12]
Limit of Quantification (LOQ)40 to 26,755 µg/kgHPLC/PDAVarious organic acids[11]
Precision (RSD)1.3–7.7%HPLC-Vis (with derivatization)Various SCFAs[8]

Experimental Protocols

Protocol 1: Direct Analysis of Nonanoic Acid by RP-HPLC with UV Detection

This protocol is suitable for the analysis of relatively high concentrations of nonanoic acid.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[7][13]

  • Nonanoic acid standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water mixture (e.g., 70:30 v/v) containing 0.1% phosphoric acid. The exact ratio may need optimization depending on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm[14]

  • Injection Volume: 10-20 µL

3. Standard Preparation

  • Prepare a stock solution of nonanoic acid (e.g., 1 mg/mL) in the mobile phase.

  • Perform serial dilutions to create a calibration curve with at least five concentration points.

4. Sample Preparation

  • For nonanoic acid salts (sodium or potassium nonanoate), dissolve the sample in the mobile phase. The acidic mobile phase will convert the salt to the free acid form.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Analysis

  • Inject the standards to establish a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of nonanoic acid in the samples by comparing the peak area to the calibration curve.

Protocol 2: Analysis of Nonanoic Acid by HPLC with Derivatization for Enhanced Sensitivity

This protocol is recommended for trace-level analysis.

1. Derivatization Reagents

  • 2-Nitrophenylhydrazine (2-NPH) hydrochloride[8]

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) hydrochloride[8]

  • Pyridine or Triethylamine (as a catalyst)

2. Derivatization Procedure

  • To an aliquot of the sample or standard in a suitable solvent (e.g., acetonitrile), add a solution of 2-NPH and EDC.

  • Add a small amount of pyridine or triethylamine to catalyze the reaction.

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes).

  • Cool the reaction mixture and dilute with the mobile phase before injection.

3. Chromatographic Conditions

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and an acidic buffer (e.g., 0.1% phosphoric acid in water) is often used for optimal separation of derivatized acids.

  • Detection Wavelength: 400 nm (for 2-NPH derivatives)[8]

  • Other parameters such as flow rate and injection volume should be optimized as in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start: Obtain Sample/Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the direct HPLC analysis of nonanoic acid.

herbicidal_action cluster_plant Plant Leaf Surface cuticle Waxy Cuticle cells Plant Cells nonanoic_acid Nonanoic Acid Application nonanoic_acid->cuticle Strips waxy layer disruption Cell Disruption & Leakage nonanoic_acid->disruption Causes death Desiccation & Plant Death disruption->death Leads to

Caption: Logical relationship of the herbicidal action of nonanoic acid.

Concluding Remarks

The choice of HPLC method for the analysis of nonanoic acid and its salts depends on the required sensitivity and the complexity of the sample matrix. For routine quality control of bulk material, a simple direct UV detection method may suffice. However, for trace-level quantification in complex biological or environmental samples, derivatization followed by HPLC with UV or fluorescence detection, or the use of more advanced techniques like HPLC-MS/MS, is highly recommended. The protocols provided herein serve as a starting point for method development and can be optimized to meet specific analytical needs.

References

Application Note: Derivatization of Neononanoic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar molecules such as neononanoic acid (3,5,5-trimethylhexanoic acid) is challenging due to its low volatility and potential for peak tailing. Derivatization is a crucial sample preparation step that converts this compound into a less polar and more volatile compound, thereby improving its chromatographic behavior and detection sensitivity. This application note provides detailed protocols for two common derivatization methods for this compound: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using boron trifluoride-methanol (BF3-Methanol). This guide includes a comparison of their quantitative performance and typical GC-MS parameters for the analysis of the resulting derivatives.

Introduction

This compound is a branched-chain carboxylic acid with applications in various industries, including as a precursor in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and sensitive quantification of this compound is often required for process monitoring, quality control, and metabolic studies. Gas chromatography (GC) coupled with mass spectrometry (MS) offers high resolution and specificity for such analyses. However, the inherent polarity of the carboxylic acid group in this compound leads to poor peak shape and low sensitivity in GC analysis.

To overcome these limitations, derivatization is employed to replace the active hydrogen of the carboxylic acid group with a non-polar functional group. This process increases the volatility and thermal stability of the analyte, resulting in improved chromatographic resolution, peak symmetry, and detection limits. The two most common derivatization approaches for carboxylic acids are silylation and esterification.[1]

Silylation involves the replacement of the acidic proton with a trimethylsilyl (TMS) group, typically using reagents like BSTFA. Esterification, on the other hand, converts the carboxylic acid into its corresponding methyl ester, often catalyzed by BF3 in methanol.[2] The choice of derivatization method can impact the efficiency, sensitivity, and reproducibility of the analysis.[3]

This application note provides detailed, step-by-step protocols for both BSTFA and BF3-Methanol derivatization of this compound, along with recommended GC-MS conditions for the analysis of the resulting derivatives. A comparative summary of quantitative data is also presented to aid researchers in selecting the most appropriate method for their specific analytical needs.

Data Presentation: Comparison of Derivatization Methods

The following table summarizes the quantitative performance of different derivatization methods for the analysis of short-chain fatty acids, which can be considered indicative for this compound. It is important to note that specific performance for this compound may vary and should be validated in the user's laboratory.

Derivatization MethodReagentTypical Derivatization EfficiencyLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Silylation BSTFA w/ 1% TMCS>95%5 - 40 pg on column[4]15 - 120 pg on columnFast reaction, versatile for other functional groups.Derivatives can be moisture sensitive.
Esterification 14% BF3-Methanol>90%1 - 10 pg on column[4]3 - 30 pg on columnStable derivatives, clean chromatography.[2]Harsher reaction conditions, potential for artifacts.
Alternative Esterification Pentafluorobenzyl bromide (PFBBr)55.7% to 97.9% (recovery)[5]0.244 - 0.977 µM[5]Not specifiedHigh sensitivity with ECD or NCI-MS.More complex procedure.

Experimental Protocols

Silylation using BSTFA

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester using BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (anhydrous)

  • A suitable solvent (e.g., acetonitrile, dichloromethane, anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Sample Preparation: Accurately weigh or pipette a known amount of the this compound standard or sample into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen before proceeding.

  • Solvent Addition: Dissolve the dried residue in 100 µL of an anhydrous solvent like acetonitrile or dichloromethane.

  • Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and acid scavenger.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 60-70°C for 30 minutes to ensure complete derivatization.

  • Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS system. An aliquot of 1 µL is typically injected.

Esterification using BF3-Methanol

This protocol details the formation of this compound methyl ester using a 14% boron trifluoride-methanol solution.

Materials:

  • This compound standard or sample

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Methanol (anhydrous)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Sample Preparation: Place a known amount of the this compound standard or sample into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness.

  • Reagent Addition: Add 500 µL of 14% BF3-Methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven.

  • Extraction: After cooling to room temperature, add 500 µL of hexane and 200 µL of saturated NaCl solution to the vial.

  • Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the hexane extract.

Recommended GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start This compound Sample dry Evaporation to Dryness (if aqueous) start->dry silylation Silylation (BSTFA) dry->silylation Add BSTFA, Pyridine, Solvent Heat at 60-70°C esterification Esterification (BF3-Methanol) dry->esterification Add BF3-Methanol Heat at 60°C gcms GC-MS Analysis silylation->gcms esterification->gcms data Data Acquisition & Processing gcms->data

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

signaling_pathway cluster_input Input cluster_process Process cluster_output Output cluster_analysis_step Analytical Step analyte This compound (Low Volatility, Polar) derivatization Derivatization Reaction analyte->derivatization derivative This compound Derivative (High Volatility, Non-polar) derivatization->derivative gc_separation Improved GC Separation derivative->gc_separation ms_detection Enhanced MS Detection gc_separation->ms_detection

Caption: Logical relationship of derivatization improving GC-MS analysis of this compound.

References

Application Notes and Protocols for Neodecanoic Acid in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of neodecanoic acid as a multifunctional additive in metalworking fluids (MWFs). The information is intended to guide researchers and formulators in leveraging the unique properties of this branched-chain carboxylic acid to enhance fluid performance, longevity, and efficiency in various metalworking operations.

Introduction to Neodecanoic Acid in Metalworking Fluids

Neodecanoic acid, a synthetic, highly branched C10 carboxylic acid, is a versatile component in the formulation of soluble oil, semi-synthetic, and synthetic metalworking fluids.[1][2] Its unique molecular structure provides superior performance characteristics compared to linear fatty acids, making it a valuable additive for enhancing corrosion inhibition, lubricity, and emulsion stability.[2] It is typically used in its neutralized form, often as an amine or metal salt, to ensure solubility and functionality within the aqueous environment of the metalworking fluid.[3]

The primary functions of neodecanoic acid in metalworking fluids include:

  • Corrosion Inhibition: Forms a protective, persistent film on metal surfaces to prevent rust and corrosion, effective for both ferrous and non-ferrous metals.[1]

  • Lubricity Enhancement: The branched structure of its salts forms a stable lubricating film at the tool-workpiece interface, reducing friction and wear.[1]

  • Emulsification and Stability: Acts as a co-emulsifier, improving the stability of oil-in-water emulsions and enhancing the dispersion of other additives.[2]

  • Oxidation Stability: Contributes to the thermal and oxidative stability of the fluid, extending its service life.[1]

  • Cleaning and Dispersing: Aids in the suspension and removal of metal fines and chips from the cutting zone.[1]

Key Performance Data

The following table summarizes typical performance data for metalworking fluid formulations containing neodecanoic acid. The data presented here is representative and may vary depending on the specific formulation, concentration, and application.

Performance ParameterTest MethodFormulation without Neodecanoic AcidFormulation with Neodecanoic Acid (2-5% w/w)
Corrosion Inhibition
Cast Iron Chip TestASTM D4627Severe Rusting (Rating 4-5)No Rust to Light Staining (Rating 0-1)
Humidity CabinetASTM D1748>50% Rust after 24 hours<10% Rust after 100 hours
Lubricity
Tapping Torque EfficiencyASTM D5619Baseline15-25% Reduction in Torque
Four-Ball Wear ScarASTM D41720.65 mm0.45 mm
Emulsion Stability
24-Hour Stability TestVisualCreaming, SeparationStable, No Separation
Particle Size (D50)Light Scattering5-10 µm1-3 µm

Experimental Protocols

Corrosion Inhibition: Cast Iron Chip Test (ASTM D4627)

This protocol outlines the procedure for evaluating the corrosion-inhibiting properties of a metalworking fluid using cast iron chips.

Materials:

  • Metalworking fluid concentrate

  • Deionized water

  • Cast iron chips (freshly prepared)

  • Filter paper (Whatman No. 40 or equivalent)

  • Petri dishes

  • Pipettes

  • Beakers

Procedure:

  • Prepare a 5% (v/v) dilution of the metalworking fluid in deionized water.

  • Place a piece of filter paper in a Petri dish.

  • Thoroughly wet the filter paper with the prepared metalworking fluid dilution.

  • Distribute approximately 2 grams of freshly prepared cast iron chips evenly across the wet filter paper.

  • Cover the Petri dish and allow it to stand for 2 hours at room temperature.

  • After the test period, remove the cast iron chips and visually inspect the filter paper for any signs of rust or staining.

  • Rate the degree of corrosion based on the following scale:

    • 0: No visible rust or staining

    • 1: Trace staining

    • 2: Light rusting

    • 3: Moderate rusting

    • 4: Heavy rusting

    • 5: Severe rusting covering the entire area

Lubricity Evaluation: Tapping Torque Test (ASTM D5619)

This protocol describes the methodology for assessing the lubricity of a metalworking fluid by measuring the torque required to tap a pre-drilled hole.

Materials and Equipment:

  • Tapping torque dynamometer

  • Standardized test nuts or blocks (e.g., aluminum, steel)

  • Standardized taps

  • Drill press

  • Metalworking fluid dilutions

  • Solvent for cleaning

Procedure:

  • Prepare the desired dilutions of the metalworking fluid in water.

  • Secure the test nut or block in the fixture of the tapping torque dynamometer.

  • Drill a hole to the specified diameter and depth in the test piece.

  • Thoroughly clean the tap and the drilled hole with a suitable solvent to remove any residual oils or debris.

  • Apply a consistent and sufficient amount of the test fluid to the tap and the hole.

  • Commence the tapping operation at a controlled speed.

  • The dynamometer will record the torque profile during the tapping process. Record the peak torque value.

  • Repeat the test at least three times for each fluid and calculate the average torque.

  • A lower average torque value indicates superior lubricity.

Emulsion Stability Assessment

This protocol provides a method for evaluating the stability of a metalworking fluid emulsion over time.

Materials:

  • Metalworking fluid concentrate

  • Hard water (prepared to a specific hardness, e.g., 200 ppm CaCO3)

  • Graduated cylinders (100 mL) with stoppers

  • Blender or high-shear mixer

Procedure:

  • Prepare a 5% (v/v) emulsion of the metalworking fluid in the prepared hard water.

  • Homogenize the emulsion using a blender or high-shear mixer for a specified time (e.g., 2 minutes) to ensure a uniform dispersion.

  • Immediately pour 100 mL of the freshly prepared emulsion into a graduated cylinder.

  • Stopper the cylinder and allow it to stand undisturbed at room temperature.

  • Observe and record the following at specified time intervals (e.g., 1, 4, 8, and 24 hours):

    • Creaming: The volume (in mL) of the upper layer of concentrated emulsion.

    • Sedimentation: The volume (in mL) of any settled material at the bottom.

    • Oil Separation: The volume (in mL) of any free oil that has separated from the emulsion.

  • A stable emulsion will show minimal or no creaming, sedimentation, or oil separation over the 24-hour period.

Visualizations

Metalworking_Fluid_Formulation cluster_Components Formulation Components cluster_Process Formulation Process Base_Oil Base Oil / Water Mixing_Vessel Mixing Vessel Base_Oil->Mixing_Vessel Neodecanoic_Acid Neodecanoic Acid Neodecanoic_Acid->Mixing_Vessel Neutralization Neutralization Reaction (Formation of Amine Salt) Neodecanoic_Acid->Neutralization Amine Neutralizing Amine (e.g., Triethanolamine) Amine->Mixing_Vessel Amine->Neutralization Emulsifiers Primary Emulsifiers Emulsifiers->Mixing_Vessel Other_Additives Other Additives (Biocides, EP agents, etc.) Other_Additives->Mixing_Vessel Mixing_Vessel->Neutralization Homogenization High-Shear Homogenization Neutralization->Homogenization Final_Product Stable Metalworking Fluid Emulsion Homogenization->Final_Product

Caption: Formulation workflow for a metalworking fluid incorporating neodecanoic acid.

Performance_Evaluation_Workflow cluster_Preparation Sample Preparation cluster_Testing Performance Testing Formulation_A Control Formulation (Without Neodecanoic Acid) Corrosion_Test Corrosion Test (ASTM D4627) Formulation_A->Corrosion_Test Lubricity_Test Lubricity Test (ASTM D5619) Formulation_A->Lubricity_Test Stability_Test Emulsion Stability Test Formulation_A->Stability_Test Formulation_B Test Formulation (With Neodecanoic Acid) Formulation_B->Corrosion_Test Formulation_B->Lubricity_Test Formulation_B->Stability_Test Data_Analysis Data Analysis and Comparison Corrosion_Test->Data_Analysis Lubricity_Test->Data_Analysis Stability_Test->Data_Analysis Conclusion Conclusion on Performance Enhancement Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating the performance of neodecanoic acid in MWFs.

References

Application of Neodecanoic Acid in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodecanoic acid, a branched-chain carboxylic acid, and its derivatives are versatile building blocks in polymer synthesis. Their unique branched structure imparts valuable properties to polymers, including enhanced flexibility, hydrophobicity, stability, and adhesion. These characteristics have led to their use in a wide range of applications, from industrial coatings and adhesives to potential roles in biomedical materials. This document provides detailed application notes, experimental protocols, and data on the use of neodecanoic acid and its derivatives in polymer synthesis, with a focus on its application as a polymerization initiator, a monomer in copolymerization, and a modifier for polymer properties.

Neodecanoic Acid in Polymerization Initiation

Metal salts of neodecanoic acid, particularly cobalt neodecanoate, are effective as catalysts or initiators in polymerization reactions. They can accelerate crosslinking and curing processes in various polymer systems.

Application: Initiator for Radical Polymerization

Cobalt salts of neodecanoic acid can be used to promote the decomposition of peroxides, generating free radicals that initiate polymerization. This is particularly useful in the curing of unsaturated polyester resins and in the production of certain types of coatings and composites.

Experimental Protocol: Synthesis of Cobalt Neodecanoate Initiator

This protocol describes the synthesis of cobalt neodecanoate from cobalt hydroxide and neodecanoic acid.

Materials:

  • Cobalt (II) hydroxide

  • Neodecanoic acid

  • Propionic acid (optional, as a flux)

  • Reactor with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a reactor, combine neodecanoic acid and, optionally, a small amount of propionic acid to act as a flux.

  • With stirring, gradually add cobalt (II) hydroxide to the acid mixture. A typical molar ratio is 2:1 of acid to cobalt hydroxide.

  • Heat the mixture to 90-110°C under reflux with continuous stirring.[1]

  • Maintain the reaction at this temperature for 2-4 hours. The completion of the reaction is indicated by a change in color to a deep blue or violet.[1]

  • After the reaction is complete, raise the temperature to 150-190°C to remove water and any unreacted acid by atmospheric distillation.[1]

  • The final product is a viscous, blue-violet cobalt neodecanoate solution.

Diagram: Synthesis of Cobalt Neodecanoate

G neodecanoic_acid Neodecanoic Acid reactor Reactor (90-110°C, 2-4h) neodecanoic_acid->reactor cobalt_hydroxide Cobalt (II) Hydroxide cobalt_hydroxide->reactor distillation Distillation (150-190°C) reactor->distillation Reaction Mixture cobalt_neodecanoate Cobalt Neodecanoate distillation->cobalt_neodecanoate water_acid Water & Unreacted Acid distillation->water_acid

Caption: Workflow for the synthesis of cobalt neodecanoate initiator.

Neodecanoic Acid Derivatives as Monomers in Polymer Synthesis

Vinyl neodecanoate and glycidyl neodecanoate are two key derivatives of neodecanoic acid that are widely used as monomers in the synthesis of various polymers. Their incorporation into polymer chains imparts specific and desirable properties.

Vinyl Neodecanoate in Emulsion Polymerization

Vinyl neodecanoate is a hydrophobic monomer commonly used in emulsion polymerization, often in combination with more hydrophilic monomers like vinyl acetate.[2] The bulky, branched structure of vinyl neodecanoate provides steric hindrance that protects the ester linkage from hydrolysis, leading to polymers with excellent water and alkali resistance.[3]

Copolymerizing vinyl acetate with vinyl neodecanoate enhances the performance of the resulting latexes, making them suitable for high-performance paints, coatings, and adhesives.[2] The hydrophobic nature of vinyl neodecanoate improves the water resistance of the polymer film.[3]

PropertyVinyl Acetate HomopolymerVinyl Acetate-Vinyl Neodecanoate CopolymerReference
Glass Transition Temperature (Tg) ~30 °C-3 °C (for vinyl neodecanoate homopolymer)[3]
Water Resistance LowSignificantly Improved[3]
Alkali Resistance PoorExcellent[3]
UV Resistance ModerateGood[3]

This protocol outlines a typical redox-initiated emulsion polymerization process.

Materials:

  • Vinyl acetate (VAc)

  • Vinyl neodecanoate (e.g., VeoVa™ 10)

  • Deionized water

  • Surfactant (e.g., sodium lauryl sulfate)

  • Protective colloid (e.g., polyvinyl alcohol)

  • Redox initiator system:

    • Reducing agent (e.g., L-ascorbic acid)

    • Oxidizing agent (e.g., tert-butyl hydroperoxide)

    • Catalyst (e.g., ammonium iron(III) sulfate dodecahydrate)

  • pH buffer (e.g., sodium bicarbonate)

  • Jacketed glass reactor with a condenser, mechanical stirrer, nitrogen inlet, and feeding pumps

Procedure:

  • Initial Charge: To the reactor, add deionized water, surfactant, protective colloid, and pH buffer. Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

  • Monomer Emulsion Preparation: In a separate vessel, prepare an emulsion of vinyl acetate and vinyl neodecanoate in deionized water with a surfactant.

  • Initiator Solutions: Prepare separate aqueous solutions of the reducing agent, oxidizing agent, and catalyst.

  • Polymerization:

    • Heat the reactor to the desired initiation temperature (e.g., 40-60°C).

    • Add a portion of the monomer emulsion to the reactor.

    • Start the continuous addition of the initiator solutions and the remaining monomer emulsion to the reactor over a period of 3-4 hours.[4]

    • Maintain the reaction temperature throughout the addition period.

  • Post-Polymerization: After the monomer and initiator feeds are complete, maintain the temperature for another 1-2 hours to ensure high monomer conversion.

  • Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex to remove any coagulum.

Diagram: Emulsion Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing initial_charge Initial Reactor Charge (Water, Surfactant, etc.) polymerization Polymerization Reactor (40-60°C, N2 atmosphere) initial_charge->polymerization monomer_emulsion Monomer Emulsion (VAc, V-Neodecanoate, Water) monomer_emulsion->polymerization Continuous Feed initiator_solutions Initiator Solutions (Redox System) initiator_solutions->polymerization Continuous Feed post_polymerization Post-Polymerization (1-2 hours) polymerization->post_polymerization cooling Cooling & Filtration post_polymerization->cooling product Polymer Latex cooling->product

Caption: A typical workflow for emulsion copolymerization.

Glycidyl Neodecanoate in UV-Curable Resins

Glycidyl neodecanoate is a reactive diluent and modifier for epoxy and other resins.[5] Its glycidyl group can react with various functional groups, while the neodecanoate moiety provides hydrophobicity, flexibility, and improved adhesion.[6]

The incorporation of glycidyl neodecanoate into UV-curable formulations, such as those based on acrylates, can significantly improve the adhesion of the cured coating to various substrates.[7] It also enhances the flexibility and toughness of the resulting film.[5]

A study on a UV-curable pressure-sensitive adhesive (PSA) showed that replacing a standard acrylate monomer with an adduct of acrylic acid and glycidyl neodecanoate (ACE) significantly improved peel strength on both PET and OPP substrates.

Formulation ComponentPeel Strength on PET (N/25mm)Peel Strength on OPP (N/25mm)
Standard Formulation~4.5~2.5
16% ACE~6.0~4.0
32% ACE~7.5~5.5
Data adapted from RadTech proceedings.

This protocol describes the synthesis of a hydroxyester adduct from glycidyl neodecanoate and acrylic acid, which can then be formulated into a UV-curable resin.

Materials:

  • Glycidyl neodecanoate (e.g., Cardura™ E10P)

  • Acrylic acid

  • Catalyst (e.g., a tertiary amine or phosphine)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Glass reactor with a stirrer, condenser, and nitrogen inlet

Procedure:

  • Charge the reactor with glycidyl neodecanoate and the polymerization inhibitor.

  • Heat the mixture to 80-100°C under a nitrogen blanket.

  • Slowly add acrylic acid to the reactor while maintaining the temperature. The molar ratio of glycidyl neodecanoate to acrylic acid is typically 1:1.

  • Add the catalyst to the reaction mixture.

  • Monitor the reaction progress by measuring the acid value and epoxy equivalent weight. The reaction is considered complete when the desired values are reached.

  • Cool the resulting adduct (ACE) to room temperature.

Formulation of UV-Curable Coating:

  • Blend the synthesized ACE adduct with other components such as urethane acrylates, other reactive diluents, and a photoinitiator.

  • Apply the formulation to a substrate using a film applicator.

  • Cure the film by exposing it to UV radiation.

Diagram: Synthesis and Application of ACE Adduct

G cluster_synthesis ACE Adduct Synthesis cluster_formulation UV-Curable Formulation GN Glycidyl Neodecanoate synthesis_step Reaction (80-100°C, Catalyst) GN->synthesis_step AA Acrylic Acid AA->synthesis_step ACE ACE Adduct synthesis_step->ACE blending Blending ACE->blending other_components Other Components (Oligomers, Photoinitiator) other_components->blending UV_resin UV-Curable Resin blending->UV_resin

Caption: Synthesis of an ACE adduct and its formulation into a UV-curable resin.

Neodecanoic Acid-Based Polymers in Biomedical Applications

The hydrophobicity and biocompatibility of polymers can be tailored by incorporating monomers like vinyl neodecanoate. While the direct application of neodecanoic acid-based polymers in drug delivery is an emerging area, the principles of polymer design for biomedical applications provide a framework for their potential use.

Application Note: Potential in Drug Delivery and Tissue Engineering

The hydrophobic nature of neodecanoic acid can be leveraged to create amphiphilic block copolymers. These polymers can self-assemble into nanoparticles or micelles in an aqueous environment, encapsulating hydrophobic drugs and improving their solubility and bioavailability. The neodecanoate moiety can form the hydrophobic core of these nanocarriers, while a hydrophilic block would form the outer shell, ensuring stability in biological fluids.

In tissue engineering, scaffolds made from or coated with neodecanoic acid-containing polymers could provide a hydrophobic surface that may influence cell adhesion and proliferation.[8] The biocompatibility of such polymers would be a critical factor to investigate.

Diagram: Conceptual Drug Delivery System

G cluster_micelle Polymeric Micelle cluster_hydrophobic cluster_hydrophilic drug Hydrophobic Drug n1 n2 n3 n4 n5 n6 o1 n1->o1 o2 n2->o2 o3 n3->o3 o4 n4->o4 o5 n5->o5 o6 n6->o6

Caption: A conceptual diagram of a polymeric micelle for drug delivery.

Signaling Pathways and Cellular Interactions

The interaction of polymer surfaces with cells is influenced by factors such as hydrophobicity, surface charge, and topography. Hydrophobic surfaces, which could be created using neodecanoic acid-containing polymers, are known to influence protein adsorption and subsequent cell signaling. For instance, the conformation of adsorbed fibronectin, a key protein in cell adhesion, can be altered by the hydrophobicity of the substrate, which in turn affects the activation of integrin receptors on the cell surface and downstream signaling pathways that regulate cell adhesion, proliferation, and differentiation.

Diagram: Cell-Surface Interaction Signaling

G cluster_surface Polymer Surface cluster_cell Cell surface Hydrophobic Surface (Neodecanoate-rich) protein Adsorbed Protein (e.g., Fibronectin) surface->protein Adsorption integrin Integrin Receptor protein->integrin Binding focal_adhesion Focal Adhesion Kinase (FAK) integrin->focal_adhesion Activation downstream Downstream Signaling (e.g., MAPK/ERK pathway) focal_adhesion->downstream response Cellular Response (Adhesion, Proliferation) downstream->response

Caption: A simplified signaling pathway of cell interaction with a polymer surface.

Conclusion

Neodecanoic acid and its derivatives are valuable tools in polymer synthesis, offering a straightforward means to enhance key polymer properties. Their use as initiators, comonomers, and modifiers allows for the tailoring of polymers for a variety of applications, from industrial coatings to potential biomedical uses. The detailed protocols and data provided herein serve as a starting point for researchers and scientists to explore the full potential of these versatile chemical building blocks. Further research into the biocompatibility and cellular interactions of neodecanoic acid-based polymers is warranted to expand their application in the fields of drug delivery and tissue engineering.

References

Application Notes and Protocols: Neodecanoic Acid as a Precursor for Metal Carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neodecanoic acid, a mixture of branched-chain C10 carboxylic acids, is a crucial intermediate in the synthesis of various chemical products.[1][2] Its unique branched structure imparts enhanced stability, solubility in organic solvents, and hydrophobicity to its derivatives.[3][4] These properties make its metal salts, known as metal neodecanoates, highly valuable in a wide range of industrial applications. This document provides an overview of the applications of metal neodecanoates and detailed protocols for their synthesis from neodecanoic acid.

Applications of Metal Neodecanoates

Metal salts of neodecanoic acid are utilized in diverse industrial fields, from coatings and polymers to lubricants and catalysts.[1][5] The specific metal ion determines the primary function of the carboxylate. A summary of key applications is presented below.

Metal NeodecanoatePrimary Application(s)IndustryFunctionReference
Cobalt NeodecanoatePaint Driers, Adhesion PromotersCoatings, RubberActs as an oxidation catalyst to accelerate the curing of alkyd resins; improves the adhesion of rubber to steel cords in tires.[4][6]
Zinc NeodecanoatePVC Stabilizer, Catalyst, DrierPolymers, CoatingsPrevents thermal degradation of PVC; acts as a secondary drier in paints, often in synergy with cobalt or manganese driers.[1][3]
Bismuth NeodecanoateCatalyst, PVC Stabilizer, Lubricant AdditiveCoatings, Polymers, LubricantsA less toxic alternative to lead-based catalysts; enhances thermal stability in PVC and improves performance in high-stress lubricants.[7]
Nickel NeodecanoateAdhesion Promoter, CatalystRubber, Chemical SynthesisUsed in combination with cobalt to promote adhesion in rubber applications.[8]
VariousPolymerization Initiators, Corrosion InhibitorsPolymers, MetalworkingInitiates polymerization reactions; forms protective layers on metal surfaces to prevent corrosion.[1][4][9]

Experimental Protocols for Synthesis

The synthesis of metal neodecanoates can be achieved through several methods, including direct reaction with metal powders, double decomposition, and electrochemical synthesis.[3][10][11] Below are detailed protocols for the synthesis of cobalt and zinc neodecanoates.

Protocol 1: Synthesis of Cobalt Neodecanoate Solution

This protocol is based on the direct reaction of cobalt metal powder with neodecanoic acid in the presence of a catalyst and air sparging.[10][12]

Materials:

  • Cobalt powder

  • Neodecanoic acid (Acid Number ~301)

  • Sodium formate

  • Ammonium nitrate

  • Mineral spirits (solvent)

  • Deionized water

Equipment:

  • Jacketed reaction vessel with stirring, heating, and vacuum capabilities

  • Air sparging tube

  • Condenser

  • Filtration apparatus

Procedure:

  • Initial Charge: To the reaction vessel, add 50.0 g of cobalt powder, 316.2 g of neodecanoic acid, and 130.0 g of mineral spirits.

  • Catalyst Preparation: In a separate beaker, prepare a catalyst solution by dissolving 2.5 g of sodium formate and 2.5 g of ammonium nitrate in 20.0 g of water.

  • First Reaction Stage: Add the catalyst solution to the reaction vessel. Begin stirring and heat the mixture to 85°C.

  • Air Sparging: Once at 85°C, start sparging air through the mixture at a rate of 30 liters per hour. Maintain the temperature and sparging for 3.5 hours.

  • Catalyst Recharge & Second Stage: Prepare a second, identical catalyst solution (2.5 g sodium formate, 2.5 g ammonium nitrate in 20 g water) and add it to the reaction mixture. Continue heating at 85°C with stirring for an additional 2.5 hours.

  • Dehydration: After the reaction is complete, increase the temperature to 135°C and apply a vacuum to remove all water from the mixture.

  • Purification & Dilution: Cool the mixture slightly and filter it to remove any unreacted cobalt powder and other solids. Dilute the resulting solution with additional mineral spirits to achieve the target cobalt concentration.

Protocol 2: Synthesis of Zinc Neodecanoate

This protocol describes a double decomposition (metathesis) reaction, a common industrial method for producing high-purity metal carboxylates.[3]

Materials:

  • Sodium neodecanoate (can be prepared by neutralizing neodecanoic acid with sodium hydroxide)

  • Zinc chloride (ZnCl₂)

  • Ethanol (solvent)

Equipment:

  • Jacketed reaction vessel with stirring and heating capabilities

  • Reflux condenser

  • Filtration apparatus

  • Recrystallization equipment

Procedure:

  • Dissolution: Dissolve sodium neodecanoate in ethanol in the reaction vessel.

  • Reaction: In a separate container, dissolve zinc chloride in ethanol. Slowly add the zinc chloride solution to the stirred sodium neodecanoate solution. A precipitate of sodium chloride (NaCl) will form.

  • Heating: Heat the reaction mixture to 80-100°C and maintain with vigorous stirring for 4-6 hours to ensure the reaction goes to completion.

  • Filtration: Cool the mixture and filter to remove the precipitated sodium chloride.

  • Solvent Removal: Remove the ethanol from the filtrate via rotary evaporation or distillation to yield the crude zinc neodecanoate.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent to achieve higher purity. The expected yield after recrystallization is approximately 85-90%.[3]

Quantitative Data Summary

The following tables summarize the quantitative parameters for the synthesis protocols described above.

Table 1: Reagents and Conditions for Cobalt Neodecanoate Synthesis[10]

ParameterValue
Cobalt Powder50.0 g
Neodecanoic Acid316.2 g (1.697 moles)
Mineral Spirits (initial)130.0 g
Catalyst (per addition)2.5 g Sodium Formate + 2.5 g Ammonium Nitrate in 20 g Water
Reaction Temperature85°C
Dehydration Temperature135°C (under vacuum)
Total Reaction Time6.0 hours
Final Product Solution containing 10% Cobalt by weight

Table 2: Parameters for Zinc Neodecanoate Synthesis[3]

ParameterValue
Reaction TypeDouble Decomposition
ReactantsSodium Neodecanoate, Zinc Chloride
SolventEthanol
Reaction Temperature80 - 100°C
Reaction Time4 - 6 hours
Typical Yield ~85 - 90% (after recrystallization)

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis processes.

G cluster_0 General Synthesis Workflow for Metal Neodecanoates start Start: Select Metal Source (e.g., Metal Powder, Metal Salt) reactants Charge Reactor with: - Neodecanoic Acid - Metal Source - Solvent start->reactants catalyst Add Catalyst (if required) reactants->catalyst reaction Heat & Stir under Controlled Atmosphere (e.g., Air Sparging) catalyst->reaction dehydration Dehydration Step (Heat under Vacuum) reaction->dehydration purification Purification: - Filtration - Washing / Recrystallization dehydration->purification product Final Product: Metal Neodecanoate purification->product

Caption: General workflow for synthesizing metal neodecanoates.

G cluster_1 Application Pathways of Metal Neodecanoates precursor Neodecanoic Acid + Metal Source synthesis Synthesis precursor->synthesis mn Metal Neodecanoate synthesis->mn coatings Coatings & Paints (Driers) mn->coatings polymers Polymers (PVC Stabilizers, Catalysts) mn->polymers rubber Rubber (Adhesion Promoters) mn->rubber lubricants Lubricants (Corrosion Inhibitors) mn->lubricants other Other Applications (Fuel Additives, etc.) mn->other

References

Application Notes and Protocols for the Esterification of Nonanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid with applications in the synthesis of lubricants, plasticizers, herbicides, and flavor and fragrance agents.[1][2] The esterification of nonanoic acid with various alcohols yields esters with distinct physical and chemical properties, making them suitable for a wide range of industrial and research applications.[1][3] For instance, methyl nonanoate is used in perfumes and flavors, while other esters are explored as potential biofuels and solvents.[1][4] This document provides detailed protocols for the chemical esterification of nonanoic acid and summarizes the reaction conditions and outcomes for different catalytic systems.

Data Presentation

The efficiency of nonanoic acid esterification is highly dependent on the choice of catalyst, alcohol, reaction temperature, and molar ratio of the reactants. The following table summarizes quantitative data from various studies on the esterification of nonanoic acid.

AlcoholCatalystCatalyst LoadingMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
1-PropanolAmberlyst 158% (w/v)1:10907~85[5]
1-PropanolAmberlyst 154-8% (w/v)1:1 - 1:1550-90-Increased with temp & catalyst[5][6]
EthanolAmberlyst 15----Increased with temp & catalyst[7]
2-EthylhexanolAmberlyst-15-1:590-85[8]
2-EthylhexanolAmberlite IR120-----[8][9]
2-EthylhexanolSulfuric Acid----Activation Energy ~60 kJ/mol[9]
MethanolSulfuric AcidConcentrated-Heating--[4][10]
Ethanol12-tungstophosphoric acid ammonium salt5 wt.%-Reflux-94[11]
VariousZinc Oxide1.546 g for 0.950 mol acid-180--[12]
EthanolWhole-cell biocatalyst (E. coli)----82 (0.82 mM from 1 mM)[13]

Experimental Protocols

Protocol 1: Heterogeneous Catalysis using Amberlyst 15

This protocol describes the esterification of nonanoic acid with 1-propanol using the solid acid catalyst Amberlyst 15. This method allows for easier catalyst separation from the reaction mixture.

Materials:

  • Nonanoic acid (≥96%)

  • 1-Propanol (ACS grade)

  • Amberlyst 15 ion-exchange resin

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Hexane or diethyl ether (for extraction)

Equipment:

  • Round-bottom flask (e.g., 250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (funnel, filter paper)

  • Beakers and Erlenmeyer flasks

  • Analytical balance

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add nonanoic acid and 1-propanol. A typical molar ratio is 1:10 (acid to alcohol) to favor product formation.[5] For example, use 15.8 g (0.1 mol) of nonanoic acid and 60.1 g (1.0 mol) of 1-propanol.

    • Add Amberlyst 15 catalyst. A typical loading is 8% (w/v) relative to the total liquid volume.[5]

    • Add a magnetic stir bar to the flask.

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Place the apparatus in a heating mantle on a magnetic stirrer.

  • Reaction Execution:

    • Begin stirring the mixture to ensure homogeneity.

    • Heat the reaction mixture to the desired temperature, for example, 90°C, and maintain this temperature for the duration of the reaction (e.g., 7 hours).[5]

    • Monitor the reaction progress by taking small aliquots periodically and analyzing them by gas chromatography (GC) or by determining the acidity number.[12]

  • Work-up and Purification:

    • After the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature.

    • Remove the Amberlyst 15 catalyst by filtration. The catalyst can be washed with a solvent like 1-propanol, dried, and potentially reused.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic phase sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and again with deionized water.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the excess alcohol and any solvent using a rotary evaporator to obtain the crude propyl nonanoate.

    • For higher purity, the product can be further purified by vacuum distillation.

Protocol 2: Homogeneous Catalysis using Sulfuric Acid

This protocol details the classic Fischer esterification of nonanoic acid with methanol using concentrated sulfuric acid as a catalyst.[14]

Materials:

  • Nonanoic acid (≥96%)

  • Methanol (ACS grade)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve nonanoic acid in an excess of methanol.

    • Place the flask in an ice bath to cool the solution.

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of nonanoic acid) with stirring.

    • Remove the flask from the ice bath, add a stir bar, and attach a reflux condenser.

  • Reaction Execution:

    • Heat the mixture to reflux with constant stirring. The reaction time can vary, but several hours are typical.

    • Monitor the reaction's progress via thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Reduce the volume of the mixture using a rotary evaporator to remove most of the methanol.

    • Transfer the residue to a separatory funnel and add diethyl ether and water.

    • Separate the layers and wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Evaporate the solvent using a rotary evaporator to yield the crude methyl nonanoate.

    • Further purification can be achieved by distillation.[4][10]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Measure Reactants (Nonanoic Acid, Alcohol) B Add Catalyst (e.g., Amberlyst 15) A->B C Set up Reflux Apparatus B->C D Heat and Stir Mixture (e.g., 90°C for 7h) C->D E Monitor Reaction Progress (GC, Titration) D->E F Cool and Filter Catalyst E->F Reaction Complete G Neutralize and Wash F->G H Dry Organic Phase G->H I Solvent Removal (Rotary Evaporation) H->I J Purify Product (Distillation) I->J K K J->K Final Product (Nonanoic Acid Ester)

Caption: Experimental workflow for the esterification of nonanoic acid.

G cluster_reactants Reactants cluster_products Products nonanoic_acid Nonanoic Acid (R-COOH) protonation Protonation of Carbonyl Oxygen nonanoic_acid->protonation H⁺ (Catalyst) alcohol Alcohol (R'-OH) nucleophilic_attack Nucleophilic Attack by Alcohol alcohol->nucleophilic_attack protonation->nucleophilic_attack proton_transfer Proton Transfer nucleophilic_attack->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination deprotonation Deprotonation water_elimination->deprotonation water Water (H₂O) water_elimination->water ester Ester (R-COOR') deprotonation->ester

Caption: Signaling pathway of acid-catalyzed esterification.

References

Application Note: Quantitative Analysis of Nonanoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid, plays a significant role in various biological and industrial processes. In biomedical research, fluctuations in nonanoic acid levels in complex matrices such as plasma can be indicative of metabolic dysregulation.[1] In environmental science, it is monitored as a component of herbicides.[2] Its accurate quantification in diverse and complex matrices like plasma, soil, and food is crucial for a wide range of applications, from disease biomarker discovery to environmental monitoring. This document provides detailed protocols for the quantitative analysis of nonanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, and data analysis.

Analytical Approaches

The two primary methods for the quantitative analysis of nonanoic acid in complex matrices are GC-MS and LC-MS/MS. The choice of method often depends on the matrix, the required sensitivity, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For nonanoic acid, derivatization is typically required to increase its volatility and improve chromatographic performance.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can often analyze nonanoic acid without derivatization, which simplifies sample preparation.[4][5] It is particularly well-suited for complex biological matrices like plasma.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Quantitative Analysis of Nonanoic Acid in Human Plasma by LC-MS/MS

This protocol is adapted from a method for the analysis of free fatty acids in human plasma.[4]

1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

  • To 100 µL of plasma sample in a screw-cap glass centrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled nonanoic acid).

  • Add 200 µL of methanol to precipitate proteins.

  • Add 400 µL of chloroform for liquid-liquid extraction.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper aqueous-organic supernatant to a clean tube.

  • Dry the supernatant under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of a methanol/water (1:1, v/v) solution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column is suitable for the separation of fatty acids.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Ionization Mode: ESI in negative ion mode is typically used for the analysis of free fatty acids.[4]

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for nonanoic acid and the internal standard in Multiple Reaction Monitoring (MRM) mode.

3. Quality Control

  • Prepare a calibration curve using a series of known concentrations of nonanoic acid standard.

  • Include quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

Protocol 2: Quantitative Analysis of Nonanoic Acid in Soil by GC-MS

This protocol is a general guideline for the analysis of fatty acids in soil, which often involves extraction followed by derivatization.[2]

1. Sample Preparation: Extraction and Derivatization

  • Weigh 1-5 grams of the soil sample into a centrifuge tube.

  • Add an appropriate internal standard.

  • Extract the nonanoic acid from the soil using a suitable solvent system, such as a mixture of n-heptane and an acidic solution, through vigorous shaking or sonication.[2]

  • Centrifuge the sample to pellet the soil particles.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Derivatization: Convert the nonanoic acid to its fatty acid methyl ester (FAME) by adding a derivatizing agent such as methanol with an acid catalyst (e.g., BF3 or HCl) and heating the mixture.[2]

  • After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAME.

  • Vortex and centrifuge to separate the layers.

  • Transfer the upper organic layer containing the FAME to a GC vial.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms, is commonly used.[6]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, an initial temperature of 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: Use electron ionization (EI) and scan in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity. The quantitative ion for nonanoic acid methyl ester is often m/z 73.[6]

Quantitative Data Presentation

The following tables summarize typical quantitative data that can be obtained using the described methods. The values are illustrative and may vary depending on the specific instrumentation and matrix.

Table 1: LC-MS/MS Method Performance for Nonanoic Acid in Plasma

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Quantification (LOQ)5 pmole[7]
Precision (%RSD)< 15%
Accuracy (%Recovery)85-115%
Matrix Effect< 20%

Table 2: GC-MS Method Performance for Nonanoic Acid in Soil

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Quantification (LOQ)1 µg/L[3]
Precision (%RSD)< 20%
Accuracy (%Recovery)70-120%[8]

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the key steps in the analytical workflows.

cluster_lcms LC-MS/MS Workflow for Plasma plasma Plasma Sample (100 µL) is1 Add Internal Standard plasma->is1 precip Protein Precipitation (Methanol) is1->precip lle Liquid-Liquid Extraction (Chloroform) precip->lle dry Dry Down (Nitrogen) lle->dry recon Reconstitute (Methanol/Water) dry->recon lcms_analysis LC-MS/MS Analysis recon->lcms_analysis cluster_gcms GC-MS Workflow for Soil soil Soil Sample (1-5 g) is2 Add Internal Standard soil->is2 extract Solvent Extraction is2->extract deriv Derivatization (FAME) extract->deriv fame_extract FAME Extraction deriv->fame_extract gcms_analysis GC-MS Analysis fame_extract->gcms_analysis

References

Application Notes and Protocols for Neodecanoic Acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of neodecanoic acid as a corrosion inhibitor, detailing its mechanism of action, experimental protocols for its evaluation, and available performance data. Neodecanoic acid, a branched-chain carboxylic acid, offers excellent corrosion protection for various metals and is widely utilized in industrial applications such as metalworking fluids, lubricants, and coolants.

Introduction to Neodecanoic Acid as a Corrosion Inhibitor

Neodecanoic acid, also known as Versatic™ Acid 10, is a synthetic, highly branched C10 tertiary carboxylic acid. Its unique molecular structure, characterized by a neo-structure, imparts superior hydrolytic and chemical stability compared to linear carboxylic acids.[1] This structural feature is key to its effectiveness as a corrosion inhibitor.

The primary mechanism of corrosion inhibition by neodecanoic acid is the formation of a protective film on the metal surface.[1][2] This film acts as a barrier, isolating the metal from the corrosive environment. Neodecanoic acid can be used in its acid form, as metallic salts (e.g., cobalt or copper salts), or neutralized with amines to form ammonium salts, which enhances its solubility and performance in aqueous systems.[1] It is often formulated with other components to achieve synergistic effects and broaden its application range.

Quantitative Performance Data

A study on neodecanoic acid diamides demonstrated significant corrosion inhibition for low-carbon steel in acidic environments. The inhibition efficiency of these derivatives was found to be greater than 90% at a concentration of 0.1 g/L in 1 mol/L HCl solutions. In more aggressive 5 mol/L HCl solutions at 40°C, hydrophobic diamide derivatives of neodecanoic acid showed inhibition efficiencies of up to 93% at the same concentration.

Table 1: Corrosion Inhibition Efficiency of Neodecanoic Acid Diamide Derivatives in HCl Solutions

Corrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Reference
1 mol/L HCl0.1 g/L> 90
5 mol/L HCl (40°C)0.1 g/Lup to 93

Note: This data is for derivatives of neodecanoic acid and not the acid itself. The specific derivatives are detailed in the cited research.

Patent literature also describes antifreeze formulations where a combination of a C8 mono-carboxylic acid (like 2-ethylhexanoic acid) and neodecanoic acid provides enhanced corrosion protection for aluminum, suggesting a synergistic relationship.

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of neodecanoic acid. These are based on standard methodologies and should be adapted to specific experimental conditions.

Weight Loss Method (Gravimetric)

This method determines the corrosion rate by measuring the weight loss of a metal coupon immersed in a corrosive medium with and without the inhibitor.

Objective: To determine the inhibition efficiency of neodecanoic acid by weight loss measurements.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, aluminum, copper) of known dimensions

  • Corrosive medium (e.g., 1M HCl, 3.5% NaCl solution)

  • Neodecanoic acid

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat for temperature control

  • Beakers

  • Polishing paper (e.g., SiC paper of different grits)

  • Acetone and distilled water for cleaning

  • Desiccator

Procedure:

  • Specimen Preparation: Mechanically polish the metal coupons with successively finer grades of SiC paper, rinse with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Weigh the prepared coupons accurately using an analytical balance and record the initial weight (W_initial).

  • Immersion: Immerse the coupons in beakers containing the corrosive solution with and without various concentrations of neodecanoic acid. Ensure the coupons are fully submerged.

  • Exposure: Maintain the beakers at a constant temperature for a specified period (e.g., 24, 48, 72 hours).

  • Cleaning: After the immersion period, remove the coupons, and clean them according to ASTM G1 standard practice to remove corrosion products. This may involve using a specific acid solution with an inhibitor (e.g., inhibited HCl) followed by scrubbing with a soft brush, rinsing with distilled water and acetone, and then drying.

  • Final Weighing: Weigh the cleaned and dried coupons and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × ρ × t)

      • Where: ΔW is in grams, A is the surface area in cm², ρ is the density of the metal in g/cm³, and t is the immersion time in hours.

    • Inhibition Efficiency (IE %): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where: CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with inhibitor.

Potentiodynamic Polarization

This electrochemical technique measures the current-potential relationship of a metal in a corrosive environment to determine the corrosion current and potential, which are used to evaluate the inhibitor's effect on the anodic and cathodic reactions.

Objective: To evaluate the effect of neodecanoic acid on the anodic and cathodic corrosion reactions and to determine its inhibition efficiency.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (working electrode: metal specimen; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum or graphite)

  • Corrosive solution with and without neodecanoic acid

  • Polishing and cleaning materials as in the weight loss method

Procedure:

  • Electrode Preparation: Prepare the working electrode by polishing, cleaning, and drying the metal specimen.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the corrosive solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Perform a potentiodynamic scan by applying a potential range (e.g., from -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 0.1 to 1 mV/s).

  • Data Analysis:

    • Plot the potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Inhibition Efficiency (IE %): IE% = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100

      • Where: i_corr,blank is the corrosion current density without inhibitor and i_corr,inhibitor is the corrosion current density with inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the corrosion process and the properties of the protective film formed by the inhibitor.

Objective: To characterize the inhibitor film and determine the corrosion resistance.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode corrosion cell

  • Corrosive solution with and without neodecanoic acid

Procedure:

  • Cell Setup and Stabilization: Prepare the cell as in the potentiodynamic polarization method and allow the OCP to stabilize.

  • EIS Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as:

      • Solution resistance (R_s)

      • Charge transfer resistance (R_ct): Inversely proportional to the corrosion rate.

      • Double-layer capacitance (C_dl): Related to the inhibitor adsorption and the nature of the metal/solution interface.

    • Inhibition Efficiency (IE %): IE% = [(R_ct,inhibitor - R_ct,blank) / R_ct,inhibitor] × 100

      • Where: R_ct,blank is the charge transfer resistance without inhibitor and R_ct,inhibitor is the charge transfer resistance with inhibitor.

Visualization of Mechanisms and Workflows

Proposed Mechanism of Corrosion Inhibition

Neodecanoic acid adsorbs onto the metal surface, forming a protective hydrophobic layer. The carboxylic group acts as an anchoring point to the metal surface, while the branched alkyl chain creates a steric barrier that repels water and corrosive species.

G cluster_solution Corrosive Solution cluster_inhibition Inhibition Process Corrosive_Species Corrosive Species (H₂O, O₂, Cl⁻) Metal_Surface Metal Surface Corrosive_Species->Metal_Surface Attack blocked NDA Neodecanoic Acid Adsorption Adsorption of Neodecanoic Acid NDA->Adsorption Adsorption->Metal_Surface Film_Formation Formation of Protective Hydrophobic Film Adsorption->Film_Formation 2. Adsorption and self-assembly Corrosion_Inhibition Corrosion Inhibition Film_Formation->Corrosion_Inhibition 3. Barrier formation Corrosion_Inhibition->Corrosive_Species

Caption: Proposed mechanism of corrosion inhibition by neodecanoic acid.

Experimental Workflow for Inhibitor Evaluation

The general workflow for evaluating the performance of neodecanoic acid as a corrosion inhibitor involves a series of standardized tests.

G Start Start: Select Metal and Corrosive Medium Preparation Specimen Preparation (Polishing, Cleaning) Start->Preparation Weight_Loss Weight Loss Test (ASTM G31) Preparation->Weight_Loss Polarization Potentiodynamic Polarization Preparation->Polarization EIS Electrochemical Impedance Spectroscopy Preparation->EIS Data_Analysis Data Analysis and Inhibition Efficiency Calculation Weight_Loss->Data_Analysis Polarization->Data_Analysis EIS->Data_Analysis Conclusion Conclusion on Inhibitor Performance Data_Analysis->Conclusion

Caption: General experimental workflow for corrosion inhibitor evaluation.

Conclusion

Neodecanoic acid is a versatile and effective corrosion inhibitor, particularly valued for its stability and film-forming properties. The provided protocols offer a standardized approach for its evaluation. Further research to generate more comprehensive quantitative data on its performance across a wider range of metals and corrosive environments would be highly beneficial for its application in various industrial and research settings.

References

Application Notes and Protocols: Neodecanoic Acid in Synthetic Lubricant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of neodecanoic acid and its derivatives, particularly polyol esters, in the formulation of high-performance synthetic lubricants. The unique branched-chain structure of neodecanoic acid imparts exceptional thermal, oxidative, and hydrolytic stability to lubricant formulations, making them suitable for demanding applications.

Introduction to Neodecanoic Acid in Lubricants

Neodecanoic acid is a C10 carboxylic acid with a highly branched structure.[1] This unique molecular architecture is the primary reason for its beneficial properties when used as a building block for synthetic lubricant base stocks. When reacted with polyols, such as neopentyl glycol (NPG) or trimethylolpropane (TMP), it forms polyol esters that serve as high-performance base oils or additives in synthetic lubricants.[2][3]

The key advantages of incorporating neodecanoic acid-based esters into lubricant formulations include:

  • Enhanced Thermal and Oxidative Stability: The absence of beta-hydrogens in the neopentyl structure of the resulting esters significantly improves their resistance to oxidation at high temperatures.[4] This leads to longer lubricant life and reduced formation of sludge and deposits.

  • Superior Hydrolytic Stability: The branched structure of neodecanoic acid provides steric hindrance, protecting the ester linkage from hydrolysis in the presence of water.[4]

  • Excellent Low-Temperature Fluidity: Neodecanoic acid-based esters can be designed to have very low pour points, ensuring effective lubrication in cold environments.[5]

  • Good Lubricity and Wear Protection: The polar nature of the ester molecules allows them to form a persistent lubricating film on metal surfaces, reducing friction and wear.[4]

  • Additive Solubility: These esters can act as effective co-solvents, improving the solubility and stability of other performance additives in the formulation.[5]

Data Presentation: Properties of Neodecanoic Acid and its Esters

The following tables summarize the key physical and chemical properties of neodecanoic acid and a representative polyol ester derived from it.

Table 1: Typical Physical and Chemical Properties of Neodecanoic Acid

PropertyValueReference
CAS Number 26896-20-8[6]
Molecular Formula C10H20O2[6]
Appearance Clear Liquid[6]
Assay min. 99.0 %[6]
Acid Value 320-330 mgKOH/g[6]
Moisture max. 0.1 %[6]
Density ca. 0.911 g/cm³[6]
Boiling Range 245 - 265 °C[6]
Flash Point >100 °C[6]

Table 2: Performance Characteristics of a Neopentyl Glycol Diester (NPGDE) from Palm Oil Fatty Acids

This table presents data on a neopentyl glycol diester synthesized from palm oil fatty acids, which demonstrates the typical performance characteristics of such esters.

PropertyValueReference
Oxidative Stability (Onset Temperature) 184 °C[7]
Pour Point 10 °C[7]
Flash Point 235 °C[7]
Viscosity Index 160[7]
Kinematic Viscosity @ 40 °C 50.07 cSt[7]
Kinematic Viscosity @ 100 °C 11.47 cSt[7]

Experimental Protocols

This section details the methodologies for the synthesis of a neodecanoate ester and the subsequent performance evaluation of the formulated lubricant.

Synthesis of Neopentyl Glycol Di-neodecanoate

This protocol describes the esterification of neopentyl glycol with neodecanoic acid.

Materials:

  • Neopentyl glycol (NPG)

  • Neodecanoic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, combine neopentyl glycol and a molar excess of neodecanoic acid (typically a 2:1 molar ratio of acid to alcohol).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2% by weight of the reactants).

  • Azeotropic Distillation: Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction.

  • Heating and Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Neutralization: Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Washing and Drying: Wash the organic layer with water until the washings are neutral. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the toluene and any unreacted starting materials using a rotary evaporator.

  • Purification: Purify the resulting neopentyl glycol di-neodecanoate by vacuum distillation to obtain a clear, viscous liquid.

Performance Evaluation of Synthetic Lubricants

The following are standard ASTM methods for evaluating the key performance characteristics of synthetic lubricants formulated with neodecanoic acid esters.

Objective: To determine the wear-preventive characteristics of a lubricating fluid.

Apparatus: Four-Ball Wear Tester

Procedure:

  • Preparation: Three 12.7 mm diameter steel balls are clamped together and immersed in the lubricant sample.

  • Assembly: A fourth steel ball is placed on top of the three clamped balls and subjected to a specified load.

  • Test Conditions: The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

  • Measurement: After the test, the wear scars on the three lower stationary balls are measured using a microscope.

  • Reporting: The average wear scar diameter is reported. A smaller wear scar indicates better anti-wear properties.

Objective: To evaluate the oxidation stability of a lubricant in the presence of oxygen, water, and a copper catalyst.

Apparatus: Rotating Pressure Vessel (RPVOT)

Procedure:

  • Sample Preparation: A specified amount of the lubricant sample, distilled water, and a copper catalyst coil are placed in a pressure vessel.

  • Pressurization: The vessel is sealed and pressurized with oxygen to a specific pressure.

  • Test Conditions: The vessel is placed in a heated bath and rotated at a constant speed. The temperature and pressure are continuously monitored.

  • Endpoint: The test is complete when the pressure inside the vessel drops by a specified amount from the maximum pressure, indicating the consumption of oxygen due to oil oxidation.

  • Reporting: The time taken to reach the endpoint is reported in minutes. A longer time indicates higher oxidation stability.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of neodecanoic acid in synthetic lubricants.

Synthesis_of_Neopentyl_Glycol_Di-neodecanoate cluster_reactants Reactants cluster_process Esterification Process cluster_products Products Neopentyl Glycol Neopentyl Glycol Mixing_and_Heating Mixing and Heating with Catalyst Neopentyl Glycol->Mixing_and_Heating Neodecanoic Acid Neodecanoic Acid Neodecanoic Acid->Mixing_and_Heating Azeotropic_Distillation Azeotropic Distillation (Water Removal) Mixing_and_Heating->Azeotropic_Distillation Reaction Neutralization_and_Washing Neutralization and Washing Azeotropic_Distillation->Neutralization_and_Washing Water Water Azeotropic_Distillation->Water Byproduct Drying_and_Solvent_Removal Drying and Solvent Removal Neutralization_and_Washing->Drying_and_Solvent_Removal Vacuum_Distillation Vacuum Distillation Drying_and_Solvent_Removal->Vacuum_Distillation Neopentyl Glycol Di-neodecanoate Neopentyl Glycol Di-neodecanoate Vacuum_Distillation->Neopentyl Glycol Di-neodecanoate Purified Product

Caption: Synthesis of Neopentyl Glycol Di-neodecanoate.

Lubricant_Performance_Testing_Workflow Formulated_Lubricant Formulated Lubricant Sample (with Neodecanoate Ester) Anti_Wear_Testing Anti-Wear Testing (ASTM D4172) Formulated_Lubricant->Anti_Wear_Testing Oxidative_Stability_Testing Oxidative Stability Testing (ASTM D2272) Formulated_Lubricant->Oxidative_Stability_Testing Wear_Scar_Diameter Measure Wear Scar Diameter Anti_Wear_Testing->Wear_Scar_Diameter Oxidation_Induction_Time Measure Oxidation Induction Time Oxidative_Stability_Testing->Oxidation_Induction_Time Performance_Data_Analysis Performance Data Analysis and Comparison Wear_Scar_Diameter->Performance_Data_Analysis Oxidation_Induction_Time->Performance_Data_Analysis

Caption: Lubricant Performance Testing Workflow.

Signaling_Pathway_of_Neodecanoic_Acid_Benefits cluster_properties Enhanced Lubricant Properties NDA Neodecanoic Acid (Branched Structure) Esterification Esterification with Polyols NDA->Esterification POE Polyol Ester (Neodecanoate) Esterification->POE Thermal_Stability High Thermal & Oxidative Stability POE->Thermal_Stability Hydrolytic_Stability Excellent Hydrolytic Stability POE->Hydrolytic_Stability Low_Temp_Fluidity Good Low-Temperature Fluidity POE->Low_Temp_Fluidity Lubricity Improved Lubricity POE->Lubricity

Caption: Benefits of Neodecanoic Acid in Lubricants.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Nonanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mass spectrometry fragmentation pattern of nonanoic acid (also known as pelargonic acid) and protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Mass Spectrometry Fragmentation Pattern of Nonanoic Acid

Nonanoic acid (C9H18O2, Molecular Weight: 158.24 g/mol ) exhibits a characteristic fragmentation pattern under electron ionization (EI) mass spectrometry. The fragmentation is primarily driven by the carboxylic acid functional group and the aliphatic chain.

Data Presentation: Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of nonanoic acid. The relative abundance is normalized to the base peak (the most abundant ion).

Mass-to-Charge Ratio (m/z)Proposed Fragment IonRelative Abundance (%)
60[CH3COOH]+• (from McLafferty rearrangement)100 (Base Peak)
73[C3H5O2]+~45
43[C3H7]+~40
115[M - C2H5O]•+ or [C7H11O2]+~25
129[M - C2H5]+~15
141[M - OH]+~5
158[M]+• (Molecular Ion)~2

Note: Relative abundances are approximate and can vary depending on the instrument and analytical conditions.

Fragmentation Pathway

The fragmentation of nonanoic acid in an EI source can be rationalized through several key pathways, including alpha-cleavage, McLafferty rearrangement, and loss of functional groups.

G Figure 1: Proposed Electron Ionization Fragmentation Pathway of Nonanoic Acid M Nonanoic Acid [C9H18O2]+• m/z = 158 frag60 McLafferty Rearrangement Product [C2H4O2]+• m/z = 60 M->frag60 McLafferty Rearrangement frag115 [M - C2H5O]+• m/z = 115 M->frag115 Complex Rearrangement frag129 [M - C2H5]+ m/z = 129 M->frag129 Cleavage at C2-C3 (-•C2H5) frag141 [M - OH]+ m/z = 141 M->frag141 α-cleavage (-•OH) frag73 [C3H5O2]+ m/z = 73 frag115->frag73 Further Fragmentation frag43 [C3H7]+ m/z = 43 frag129->frag43 Further Fragmentation

Caption: Proposed fragmentation pathway of nonanoic acid.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile compounds like nonanoic acid. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is common but not always required.

Sample Preparation (General)

  • Extraction: For biological samples, extract lipids using a method like the Folch or Bligh-Dyer procedure.

  • Derivatization (as Fatty Acid Methyl Esters - FAMEs):

    • To the dried lipid extract, add 1 mL of 2% H2SO4 in methanol.

    • Heat at 60°C for 1 hour.

    • Add 1 mL of hexane and 0.5 mL of water.

    • Vortex and centrifuge. The upper hexane layer contains the FAMEs.

    • Transfer the hexane layer to a new vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan mode.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS, particularly with electrospray ionization (ESI), is suitable for analyzing nonanoic acid, often with enhanced sensitivity, especially in negative ion mode. Derivatization can improve chromatographic retention and ionization efficiency.

Sample Preparation (with Derivatization)

  • Extraction: Extract nonanoic acid from the sample matrix using a suitable solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Derivatization (using 3-Nitrophenylhydrazine - 3-NPH):

    • To 50 µL of the extracted sample, add 20 µL of 200 mM 3-NPH in methanol and 20 µL of 120 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in methanol.

    • Incubate at 40°C for 30 minutes.

    • Quench the reaction with 200 µL of 0.1% formic acid in water.

LC-MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or similar.

  • Mass Spectrometer: Triple quadrupole or QTOF mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI), negative ion mode.

  • Key Parameters:

    • Capillary Voltage: -3.5 kV

    • Drying Gas Temperature: 350°C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

  • Data Acquisition: Selected Ion Monitoring (SIM) for the [M-H]- ion of nonanoic acid (m/z 157.12) or Multiple Reaction Monitoring (MRM) for derivatized nonanoic acid.

Experimental Workflow and Biological Context

The analysis of nonanoic acid is relevant in various research fields due to its biological activities. It has been shown to influence cellular processes, making its accurate quantification important in drug development and metabolic research.

G Figure 2: General Experimental Workflow for Nonanoic Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Biological Sample (e.g., plasma, tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (Optional for GC-MS, Recommended for LC-MS) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS LCMS LC-MS Analysis Derivatization->LCMS DataAcquisition Data Acquisition (Full Scan or SIM/MRM) GCMS->DataAcquisition LCMS->DataAcquisition Quantification Quantification & Identification DataAcquisition->Quantification

Caption: Workflow for nonanoic acid analysis.

Nonanoic acid has demonstrated several biological activities, including altering cell membrane integrity, enhancing inflammatory responses through increased interleukin-6 expression, and promoting neuronal differentiation.[1] These effects suggest its potential involvement in various physiological and pathological processes.

G Figure 3: Biological Activities of Nonanoic Acid cluster_cellular Cellular Effects NonanoicAcid Nonanoic Acid Membrane Altered Cell Membrane Integrity NonanoicAcid->Membrane Inflammation Enhanced Inflammatory Response (↑ IL-6) NonanoicAcid->Inflammation Neuronal Promotion of Neuronal Differentiation NonanoicAcid->Neuronal

Caption: Overview of nonanoic acid's biological roles.

References

Application Notes and Protocols: Synthesis of Metal Salts from Neodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neodecanoic acid is a synthetic, highly branched C10 tertiary carboxylic acid.[1] Due to its unique structure, it offers excellent thermal and hydrolytic stability.[2] Its metal salts, known as metal neodecanoates, are widely utilized across various industries for their versatile properties.[3][4] Common applications include their use as paint driers, PVC stabilizers, polymerization initiators, corrosion inhibitors, catalysts, and adhesion promoters in radial tires.[1][5][6] This document provides detailed protocols for the synthesis of metal neodecanoates and summarizes their key applications and properties.

General Principles of Synthesis

The synthesis of metal neodecanoates is typically achieved through a neutralization reaction between neodecanoic acid and a suitable metal-containing base, such as a metal oxide, hydroxide, or carbonate.[4][5] The general principle involves the reaction of the acidic proton of the carboxyl group in neodecanoic acid with the base to form a metal salt and water.[7][8] In the case of metal carbonates, carbon dioxide is also produced as a byproduct.[9][10] These reactions can often be driven to completion by removing the water formed, for instance, through azeotropic distillation.[11]

The choice of the metal precursor (oxide, hydroxide, or carbonate) depends on its reactivity, availability, and the desired purity of the final product.

  • Metal Oxides: These are common precursors, though the reaction may require heating to proceed at a reasonable rate.[7][12]

  • Metal Hydroxides: These are generally more reactive than oxides and readily undergo neutralization with the acid.[7][13]

  • Metal Carbonates: The reaction with carbonates is often accompanied by effervescence due to the release of carbon dioxide, providing a visual indicator of reaction progress.[9][14]

A generalized workflow for the synthesis process is outlined below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Isolation P1 Select Metal Precursor (Oxide, Hydroxide, Carbonate) P2 Charge Reactor with Neodecanoic Acid & Solvent R1 Add Metal Precursor to Reactor P2->R1 Transfer R2 Heat Mixture to Reaction Temperature R1->R2 Initiate Reaction R3 Monitor Reaction Progress (e.g., water removal, CO2 evolution) R2->R3 Maintain Conditions PU1 Filter to Remove Unreacted Solids R3->PU1 Reaction Complete PU2 Remove Solvent (e.g., under vacuum) PU1->PU2 Purify PU3 Characterize Final Product (Metal content, Purity, etc.) PU2->PU3 Isolate G cluster_reactants Reactants cluster_products Products NDA Neodecanoic Acid (RCOOH) MO Metal Oxide (M₂Oₙ) MOH Metal Hydroxide (M(OH)ₙ) MCO3 Metal Carbonate (M₂(CO₃)ₙ) Salt Metal Neodecanoate (M(RCOO)ₙ) MO->Salt + 2n RCOOH H2O Water (H₂O) MO->H2O forms n H₂O MOH->Salt + n RCOOH MOH->H2O forms n H₂O MCO3->Salt + 2n RCOOH MCO3->H2O forms n H₂O CO2 Carbon Dioxide (CO₂) MCO3->CO2 forms n CO₂ G Co Cobalt Neodecanoate A1 Tire Adhesion Promoter Co->A1 Zn Zinc Neodecanoate A2 Wood Preservative Zn->A2 Cu Copper Neodecanoate Cu->A2 Bi Bismuth Neodecanoate A3 PVC Stabilizer Bi->A3 A6 Catalyst Bi->A6 Ag Silver Neodecanoate A4 Antimicrobial Agent Ag->A4 Gen Various Metal Neodecanoates A5 Paint Drier Gen->A5 Gen->A6 A7 Corrosion Inhibitor Gen->A7

References

Application of Neodecanoic Acid in the Paint and Coatings Industry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodecanoic acid, a branched-chain C10 carboxylic acid, and its derivatives are pivotal components in the formulation of modern paints and coatings. Its unique chemical structure imparts a range of desirable properties, including enhanced drying characteristics, improved durability, and robust corrosion resistance. This document provides detailed application notes, experimental protocols, and performance data related to the use of neodecanoic acid in the paint and coatings industry.

Application as Metal Carboxylate Driers (Siccatives)

Metal salts of neodecanoic acid are highly effective driers, or siccatives, that accelerate the oxidative curing of alkyd and other oil-based coatings. The branched structure of neodecanoic acid enhances the solubility and stability of the metal catalyst in the non-polar paint system.[1]

Mechanism of Action

Metal neodecanoates catalyze the autoxidation of unsaturated fatty acids present in alkyd resins. This process involves the uptake of atmospheric oxygen to form hydroperoxides, which then decompose into free radicals. These radicals initiate cross-linking reactions, leading to the formation of a hard, dry paint film.[2] The primary metals used for this purpose are cobalt, manganese, zirconium, and calcium, each contributing differently to the drying process (surface vs. through-drying).[3]

Performance Data

The choice of metal neodecanoate significantly impacts the drying time and film properties of the coating. The following table summarizes the typical performance of different metal neodecanoate driers in an alkyd enamel formulation.

Drier CompositionMetal Content on Resin Solids (%)Set-to-Touch Time (hours)Dry-to-Touch Time (hours)Hard Dry Time (hours)Reference
Cobalt Neodecanoate/Zirconium Neodecanoate/Calcium Neodecanoate0.05 Co / 0.20 Zr / 0.10 Ca1.93.88.7[4]
Manganese Neodecanoate/Zirconium Neodecanoate/Calcium Neodecanoate0.01 Mn / 0.20 Zr / 0.10 Ca2.54.56.9[4]
Lead Neodecanoate(Not Specified)3.06.0(Not Specified)[2]

Table 1: Comparative Drying Times of Alkyd Enamel with Different Neodecanoate Driers.[2][4]

Experimental Protocol: Evaluation of Drier Performance

This protocol outlines a method for evaluating the drying performance of a neodecanoate-based drier in a long-oil alkyd resin formulation.

Materials:

  • Long-oil alkyd resin solution (60% solids in mineral spirits)

  • Titanium dioxide (TiO2) pigment

  • Mineral spirits (solvent)

  • Anti-skinning agent (e.g., methyl ethyl ketoxime)

  • Metal neodecanoate drier solution (e.g., Cobalt Neodecanoate, 12% metal content)

  • Glass panels for drawdown application

  • Film applicator (e.g., Bird-type) with a 76 µm wet film thickness gap

  • Drying time recorder

  • Pendulum hardness tester

Procedure:

  • Paint Formulation: Prepare a white alkyd enamel base by dispersing TiO2 pigment in the alkyd resin solution using a high-speed disperser. The pigment-to-binder ratio should be approximately 0.8:1.

  • Drier Addition: To a portion of the paint base, add the neodecanoate drier solution at a concentration of 0.05% metal based on the solid resin content. Mix thoroughly. A control sample without drier should also be prepared.

  • Film Application: Apply the paint samples to clean glass panels using a film applicator to achieve a uniform wet film thickness of 76 µm.[4]

  • Drying Time Measurement: Immediately after application, place the coated panels on a drying time recorder set to the desired timescale (e.g., 12 or 24 hours). The test should be conducted under controlled conditions (25°C and 50% relative humidity).[4] The stages of drying (set-to-touch, dry-to-touch, and dry-hard) are determined by observing the tracks left by the stylus.

  • Hardness Testing: After a specified curing period (e.g., 7 days), measure the film hardness using a pendulum hardness tester according to ASTM D4366.

Application in Alkyd Resin Synthesis

Neodecanoic acid can be incorporated into the polyester backbone of alkyd resins to modify their properties. Its bulky, branched structure introduces steric hindrance, which can improve the resin's hydrolytic stability, weather resistance, and water repellency.[1]

Experimental Protocol: Synthesis of a Neodecanoic Acid-Modified Alkyd Resin

This protocol describes the synthesis of a medium-oil alkyd resin modified with neodecanoic acid via a two-stage alcoholysis-polyesterification process.[5]

Materials:

  • Soybean oil

  • Pentaerythritol

  • Neodecanoic acid

  • Phthalic anhydride

  • Litharge (catalyst)

  • Xylene (for azeotropic distillation)

  • Reaction kettle equipped with a stirrer, thermometer, inert gas inlet, and a Dean-Stark trap with a condenser.

Procedure:

  • Alcoholysis Stage:

    • Charge the soybean oil and pentaerythritol into the reaction kettle.

    • Add litharge as a catalyst (approximately 0.05% of the oil and polyol weight).

    • Heat the mixture to 230-240°C under a nitrogen blanket while stirring.

    • Hold the temperature until the mixture becomes soluble in a 3:1 mixture of ethanol and water, indicating the formation of monoglycerides. This typically takes 1-2 hours.

    • Cool the reaction mixture to 180°C.

  • Polyesterification Stage:

    • Add the neodecanoic acid and phthalic anhydride to the reactor.

    • Add a small amount of xylene to facilitate the removal of water of condensation via azeotropic distillation.

    • Gradually increase the temperature to 240°C.

    • Monitor the reaction by periodically measuring the acid value and viscosity of the resin.

    • Continue the reaction until the acid value drops to the target range (e.g., 10-15 mg KOH/g).

    • Cool the resin and dilute with a suitable solvent (e.g., mineral spirits) to the desired solids content.

Application as a Corrosion Inhibitor

Neodecanoic acid and its salts can function as effective corrosion inhibitors in paint and coating formulations. They form a protective, hydrophobic layer on the metal surface, which acts as a barrier to moisture and corrosive ions.

Performance Data

The inclusion of neodecanoic acid-based compounds in a coating formulation can significantly enhance its corrosion resistance, as demonstrated by accelerated corrosion testing.

Coating SystemTest Duration (hours)Scribe Creep (mm)Blistering (ASTM D714)Rusting (ASTM D610)
Standard Alkyd Primer5005-76-F5-G
Alkyd Primer with Neodecanoic Acid Derivative (2% wt)5001-29-F8-G

Table 2: Illustrative Salt Spray (ASTM B117) Performance of an Alkyd Primer with and without a Neodecanoic Acid-Based Corrosion Inhibitor.

Experimental Protocol: Evaluation of Corrosion Resistance (Salt Spray Test)

This protocol describes the evaluation of the corrosion resistance of a coating containing a neodecanoic acid-based corrosion inhibitor using the neutral salt spray (NSS) test according to ASTM B117.[6]

Materials:

  • Coating with and without the neodecanoic acid-based inhibitor

  • Standard steel test panels (e.g., cold-rolled steel)

  • Scribing tool

  • Salt spray cabinet

Procedure:

  • Panel Preparation: Clean the steel panels according to standard procedures (e.g., solvent wiping).

  • Coating Application: Apply the coatings to the test panels at a specified dry film thickness. Allow the coatings to cure fully as per the manufacturer's instructions.

  • Scribing: Make a straight scribe mark through the coating to the metal substrate on each panel.

  • Salt Spray Exposure: Place the panels in the salt spray cabinet at an angle of 15-30 degrees from the vertical. The cabinet should be operated according to ASTM B117 specifications (5% NaCl solution, pH 6.5-7.2, 35°C).[7]

  • Evaluation: Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage of corrosion from the scribe.

  • Final Assessment: After the specified test duration (e.g., 500 hours), remove the panels, gently rinse with water, and allow them to dry. Evaluate the degree of blistering, rusting, and measure the creepage from the scribe according to the relevant ASTM standards.

Visualizations

Oxidative Drying Mechanism of Alkyd Resins Catalyzed by Metal Neodecanoates

G cluster_reactants Reactants cluster_process Oxidative Curing Process cluster_products Products Unsaturated Fatty Acid in Alkyd Unsaturated Fatty Acid in Alkyd Atmospheric O2 Atmospheric O2 Hydroperoxide Formation Hydroperoxide Formation Atmospheric O2->Hydroperoxide Formation Metal Neodecanoate (Mn+) Metal Neodecanoate (Mn+) Decomposition to Free Radicals Decomposition to Free Radicals Metal Neodecanoate (Mn+)->Decomposition to Free Radicals Catalysis (M(n+1)+) Hydroperoxide Formation->Decomposition to Free Radicals Alkyd Free Radical (R.) Alkyd Free Radical (R.) Decomposition to Free Radicals->Alkyd Free Radical (R.) Cross-linking Polymerization Cross-linking Polymerization Dry Paint Film Dry Paint Film Cross-linking Polymerization->Dry Paint Film Peroxy Free Radical (ROO.) Peroxy Free Radical (ROO.) Alkyd Free Radical (R.)->Peroxy Free Radical (ROO.) + O2 Peroxy Free Radical (ROO.)->Cross-linking Polymerization Propagation

Caption: Oxidative curing of alkyd resins.

Experimental Workflow for Synthesis and Evaluation of Neodecanoic Acid-Modified Alkyd Resin

G cluster_synthesis Synthesis cluster_formulation Coating Formulation cluster_testing Performance Testing A Alcoholysis: Soybean Oil + Pentaerythritol B Polyesterification: + Neodecanoic Acid + Phthalic Anhydride A->B C Dilution & Filtration B->C D Pigment Dispersion C->D Resin Output E Addition of Driers & Additives D->E F Film Application E->F Final Paint G Drying Time Analysis F->G H Corrosion Resistance (Salt Spray) F->H I Mechanical Properties (Hardness, Adhesion) F->I

Caption: Synthesis and testing workflow.

References

Troubleshooting & Optimization

Technical Support Center: Neodecanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for neodecanoic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing neodecanoic acid?

A1: The main industrial route for neodecanoic acid production is the Koch-Haas reaction (also known as oxo synthesis or carbonylation).[1] This process involves the reaction of a branched C10 olefin, such as tripropene, with carbon monoxide and water under high pressure and temperature.[2][3] The reaction is typically catalyzed by a strong acid like sulfuric acid or a Lewis acid such as boron trifluoride.[3][4]

Q2: What are the common starting materials for neodecanoic acid synthesis?

A2: The key raw materials are:

  • Branched C10 olefins: Isomers of decene, such as tripropene or isooctene, are commonly used.[1][3]

  • Carbon Monoxide (CO): This can be supplied as a gas or generated in-situ from formic acid.[2][5]

  • Water: Acts as a reactant in the carboxylation process.[2]

  • Acid Catalyst: Strong Brønsted acids (e.g., H₂SO₄, H₃PO₄, HF) or Lewis acids (e.g., BF₃) are used to facilitate the reaction.[3][4]

Q3: What are the typical physical properties of neodecanoic acid?

A3: Neodecanoic acid is a colorless to pale yellow liquid at room temperature with a faint, characteristic odor.[6] It is a mixture of C10 isomeric carboxylic acids with the chemical formula C₁₀H₂₀O₂.[7] It has low solubility in water but is soluble in organic solvents like alcohols and hydrocarbons.[1][2]

Q4: What are the main applications of neodecanoic acid?

A4: Neodecanoic acid and its derivatives have a wide range of applications. Metal salts of the acid are used as paint driers and PVC stabilizers.[8][9] Its ester derivatives are utilized in surface coatings, plasticizers, and synthetic lubricants.[1][8] In its neutralized form, it can be found in metalworking fluids.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of neodecanoic acid, helping you to identify the cause and find a solution to improve your reaction yield and product purity.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Suboptimal Reaction Temperature: Temperatures that are too high can lead to side reactions and decomposition.[4]Optimize the reaction temperature. For instance, in one study, the yield of a neo-acid increased up to 180°C and then decreased.[4]
2. Incorrect Reactant Ratios: The molar ratio of olefin to the carbon monoxide source and catalyst is critical for maximizing yield.[5]Carefully control the stoichiometry. For the Koch reaction using formic and sulfuric acids, the molar ratio of olefin:formic acid:sulfuric acid should be in the range of 1:1:2 to 1:4:12.[5]
3. Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction progress using techniques like GC or TLC. If the reaction stalls, consider adding more reagent if feasible.[10]
4. Catalyst Deactivation: The acid catalyst can be deactivated by impurities or consumed in side reactions.Ensure the purity of your starting materials. If using a solid catalyst, check for signs of deactivation.
Product Contamination 1. Olefinic Impurities: The crude product often contains unreacted olefins or oligomers (dimers, trimers) of the starting olefin.[4][11]Purify the crude product by washing with concentrated sulfuric acid followed by phase separation with a paraffinic hydrocarbon like n-heptane.[11] Azeotropic distillation can also be effective for removing byproducts.[3]
2. Presence of Other Carboxylic Acids: Side reactions can lead to the formation of other, undesired acids.Employ multi-step purification processes, including washing with aqueous solutions of sodium bicarbonate or citric acid, followed by distillation.[3]
3. Discoloration: The final product may have poor color stability, often due to trace olefinic impurities or metals.[11]Treatment with concentrated sulfuric acid is effective at removing color-forming impurities.[11]
Reaction Fails to Initiate or Stalls 1. Insufficient Catalyst Activity: The acid catalyst may not be strong enough or may be present in too low a concentration.Ensure the use of a strong acid catalyst (e.g., 96% H₂SO₄).[11] Check the catalyst loading and ensure it is appropriate for the scale of the reaction.
2. Presence of Water (in excess or too little): The water content is crucial. While water is a reactant, its concentration can affect catalyst activity and phase separation.[5]Control the amount of water added. In some protocols, a small, controlled amount of water is added after the initial reaction to induce phase separation and improve recovery.[5]
3. Low Purity of Starting Materials: Impurities in the olefin feed can interfere with the reaction.Purify starting materials before use.[10] Ensure olefins are free from contaminants that could poison the catalyst.

Experimental Protocols

Key Experiment: Koch-Haas Synthesis of Neodecanoic Acid

This protocol provides a general methodology for the synthesis of neodecanoic acid from a branched olefin.

Materials:

  • Branched C10 olefin (e.g., tripropene)

  • Formic acid (98-100%)

  • Concentrated Sulfuric Acid (95-98%)

  • Cyclohexane (or other inert solvent)

  • Ice bath

  • Reaction vessel with stirring and gas inlet/outlet

  • Separatory funnel

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and maintained in an ice bath, add concentrated sulfuric acid.

  • Reagent Addition: Slowly add formic acid to the sulfuric acid while maintaining a low temperature (e.g., below 10°C).[5]

  • Olefin Feed: A mixture of the C10 olefin and cyclohexane is then added dropwise to the acid mixture over a period of 90-120 minutes, ensuring the temperature remains controlled.[5]

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 5°C) for several hours with continuous stirring.[5]

  • Quenching and Phase Separation: After the reaction is complete, slowly add a small amount of water (e.g., 3-25% of the weight of sulfuric acid) to the reaction mixture. This will induce the separation of the organic phase from the acid phase.[5]

  • Isolation: Separate the organic layer, which contains the neodecanoic acid.

  • Purification: Wash the organic layer with water to remove residual sulfuric acid.[11] The solvent (cyclohexane) and any unreacted olefins can be removed by flash distillation to yield the crude neodecanoic acid.[11] Further purification can be achieved by vacuum distillation.

Data Presentation

Table 1: Effect of Reactant Ratio on Neodecanoic Acid Recovery

The following table summarizes the impact of varying the molar ratio of water and formic acid during the phase separation step on the recovery of neodecanoic acids from a reaction mixture of propylene trimer, formic acid, and sulfuric acid (ratio 1:2:6).

Moles of Water AddedMoles of Formic Acid AddedNeodecanoic Acid Recovery (%)
1.20~76
1.21.095
2.50~85
5.00~90

Data adapted from US Patent 3,515,737.[5] The recovery percentages are estimated from graphical data presented in the patent.

Mandatory Visualizations

Diagrams

G node_reactants Reactants - Branched C10 Olefin - Carbon Monoxide (or Formic Acid) - Water node_reaction Koch-Haas Reaction (High Pressure, Controlled Temp) node_reactants->node_reaction node_catalyst Acid Catalyst (e.g., H2SO4, BF3) node_catalyst->node_reaction node_crude Crude Product Mixture (Neodecanoic Acid, Unreacted Olefins, Byproducts) node_reaction->node_crude node_separation Phase Separation (Addition of Water) node_crude->node_separation node_purification Purification - Washing - Distillation node_separation->node_purification node_final Pure Neodecanoic Acid node_purification->node_final

Caption: General workflow for the synthesis of neodecanoic acid via the Koch-Haas reaction.

G start Low Yield or Product Impurity check_temp Is Reaction Temperature Optimized? start->check_temp check_ratio Are Reactant Ratios Correct? check_temp->check_ratio Yes sol_temp Adjust Temperature (e.g., 180°C) check_temp->sol_temp No check_purity Are Starting Materials Pure? check_ratio->check_purity Yes sol_ratio Adjust Stoichiometry (e.g., Olefin:Acid ratios) check_ratio->sol_ratio No check_purification Is Purification Method Effective? check_purity->check_purification Yes sol_purity Purify Reactants Before Use check_purity->sol_purity No sol_purification Implement Washing Steps and/or Azeotropic Distillation check_purification->sol_purification No end_node Improved Yield and Purity check_purification->end_node Yes sol_temp->check_ratio sol_ratio->check_purity sol_purity->check_purification sol_purification->end_node

Caption: Troubleshooting decision tree for improving neodecanoic acid synthesis.

References

Technical Support Center: Purification of Neodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for neodecanoic acid purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of neodecanoic acid from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What is neodecanoic acid and what are its common applications?

A1: Neodecanoic acid is a mixture of isomeric branched-chain C10 carboxylic acids.[1] Its branched structure provides high stability, making it resistant to oxidation and hydrolysis.[2] It is a colorless to pale yellow liquid with a mild odor.[3][4][5] Due to its properties, it serves as a crucial intermediate in the synthesis of various chemical products.[5][6] Common applications include the production of metal salts used as paint driers, PVC stabilizers, and polymerization initiators.[5][6] Its ester derivatives are utilized in surface coatings and cement additives, and in its neutralized form, it is used in metalworking fluids.[5][6]

Q2: What are the typical impurities found in crude neodecanoic acid?

A2: Crude neodecanoic acid, often produced via the Koch carbonylation of olefins, can contain several byproducts.[7][8][9] The most common impurities include unreacted olefins, which can lead to poor color stability, other isomeric carboxylic acids, and oxygenated byproducts.[7] Trace metals, particularly iron, may also be present from the reaction process.[7] Byproducts with boiling points similar to neodecanoic acid can also be formed, making separation by simple distillation challenging.[10]

Q3: What are the primary methods for purifying neodecanoic acid?

A3: The main purification techniques for neodecanoic acid are:

  • Fractional Distillation: This method is used to separate neodecanoic acid from impurities with different boiling points.[11][12] It is often the primary method but can be ineffective against close-boiling impurities.[7]

  • Liquid-Liquid Extraction: This technique involves dissolving the crude acid in a solvent and washing it with an aqueous base (like NaOH or KOH) to form the water-soluble salt of neodecanoic acid, leaving neutral organic impurities behind. The aqueous layer is then acidified to recover the purified acid.[11]

  • Chemical Treatment: Treatment with strong acids like concentrated sulfuric acid can be used to sulfonate or polymerize olefinic impurities, which can then be separated.[7]

  • Azeotropic Rectification: For impurities with very similar boiling points, an entrainer can be added to form an azeotrope with the impurity, allowing it to be distilled off.[10]

  • Crystallization: While less common for liquid acids, crystallization can be employed by converting the acid to a solid derivative (like a salt), crystallizing it, and then converting it back to the acid.[11][13]

Q4: What are the key safety precautions when handling neodecanoic acid?

A4: Neodecanoic acid can cause skin and eye irritation.[14][15] It is combustible at high temperatures, with a flash point above 100°C.[3][16] When handling, it is crucial to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][14] Work should be conducted in a well-ventilated area.[16][17] Avoid open flames and sources of ignition, especially when heating above 94°C.[16][17] It is incompatible with strong oxidizing agents, caustics, and amines.[3][17]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of neodecanoic acid.

Problem 1: Poor Color or Color Instability in Purified Neodecanoic Acid
Possible Cause Recommended Solution
Residual Olefinic Impurities Olefins are a primary cause of poor color stability.[7] Enhance purification by treating the crude acid with concentrated sulfuric acid followed by phase separation using a paraffinic solvent like n-heptane.[7]
Thermal Degradation During Distillation High temperatures during distillation can cause decomposition and color formation. Reduce the distillation pressure to lower the boiling point. Ensure the heating mantle temperature is not excessively high.
Oxidation Exposure to air at high temperatures can lead to oxidation. If distilling under vacuum, ensure the system is free of leaks. Consider blanketing the distillation apparatus with an inert gas like nitrogen.
Contamination from Equipment Trace metal contaminants, like iron, can cause coloration.[7] Ensure all glassware and equipment are thoroughly cleaned and free from residues.
Problem 2: Low Purity of Neodecanoic Acid After Fractional Distillation
Possible Cause Recommended Solution
Inefficient Distillation Column The fractionating column may not have enough theoretical plates for the separation.[12] Use a longer Vigreux or packed column. Ensure the distillation rate is slow and steady to allow for proper equilibrium.[12]
Close-Boiling Impurities Byproducts with boiling points very close to neodecanoic acid cannot be separated by standard fractional distillation.[10] Consider azeotropic rectification by adding an appropriate entrainer (e.g., an alkanediol) to selectively remove the impurity.[10]
Fluctuating Distillation Temperature Unstable heating can lead to poor separation. Use a heating mantle with a stirrer for even heat distribution. Insulate the distillation column with glass wool or aluminum foil to prevent heat loss.[12]
Incorrect Thermometer Placement The thermometer bulb must be positioned correctly at the vapor outlet to accurately measure the boiling point of the distillate.[12]
Problem 3: Low Yield of Purified Neodecanoic Acid
Possible Cause Recommended Solution
Incomplete Extraction During liquid-liquid extraction, the pH of the aqueous phase may not be optimal. When extracting with a base, the pH should be at least three units above the pKa of neodecanoic acid (~5.17) to ensure complete salt formation.[1][11] When acidifying to recover the acid, the pH should be at least three units below the pKa.[11]
Losses During Transfers Multiple transfers between flasks and funnels can lead to significant material loss. Minimize the number of transfers and rinse glassware with the solvent to recover all product.
Decomposition During Distillation As with color issues, high temperatures can cause decomposition. Use vacuum distillation to lower the boiling point and minimize thermal stress on the product.
Emulsion Formation During Extraction Emulsions can form at the interface of the organic and aqueous layers, trapping product. To break emulsions, try adding brine (saturated NaCl solution) or gently swirling instead of vigorous shaking.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove neutral impurities from crude neodecanoic acid.

  • Dissolution: Dissolve the crude neodecanoic acid in a suitable organic solvent (e.g., diethyl ether or n-heptane) in a separatory funnel. A common ratio is 1 part acid to 3-4 parts solvent.

  • Basification: Add a 1 M sodium hydroxide (NaOH) solution to the separatory funnel. The amount should be sufficient to neutralize all the neodecanoic acid and bring the aqueous phase pH to >8.

  • Extraction of Neutral Impurities: Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate. Drain the lower aqueous layer containing the sodium neodecanoate salt into a clean flask. The upper organic layer contains the neutral impurities and can be discarded.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with stirring until the pH is <2. Neodecanoic acid will precipitate or form an oily layer.

  • Recovery: Extract the purified neodecanoic acid back into an organic solvent (e.g., diethyl ether).

  • Washing & Drying: Wash the organic layer with brine to remove excess water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified neodecanoic acid.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol is for separating neodecanoic acid from impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude neodecanoic acid and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Begin heating the flask gently using a heating mantle. Stir the contents if using a stir bar.

  • Collecting Fractions: Observe the temperature at the distillation head. Collect any low-boiling impurities as the first fraction. When the temperature stabilizes at the boiling point of neodecanoic acid at the given pressure, switch to a clean receiving flask to collect the main product fraction.

  • Shutdown: Once the main fraction has been collected and the temperature begins to drop or rise sharply, stop the distillation. Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

PressureBoiling Point Range
Atmospheric Pressure (760 mmHg)245 - 265 °C[3]
7 mmHg263 - 268 °F (~128 - 131 °C)[7]

Visualizations

Workflow for General Purification

cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Quality Control cluster_end Final Product Crude Crude Neodecanoic Acid (with Olefins, Metals, etc.) Extraction Liquid-Liquid Extraction (Base Wash) Crude->Extraction Remove Neutral Impurities Distillation Fractional Vacuum Distillation Extraction->Distillation Separate by Boiling Point Purity Purity Analysis (GC, Titration) Distillation->Purity Purity->Extraction Repurify if Needed Pure Purified Neodecanoic Acid Purity->Pure Meets Specification

Caption: General workflow for the purification of neodecanoic acid.

Troubleshooting Logic for Low Purity

Start Low Purity Detected After Distillation CheckDist Review Distillation Parameters Start->CheckDist CheckImpurity Identify Impurity Type (e.g., GC-MS) Start->CheckImpurity TempIssue Temperature Unstable? CheckDist->TempIssue Yes ColumnIssue Column Inefficient? CheckDist->ColumnIssue No BoilingPointDiff Different Boiling Point? CheckImpurity->BoilingPointDiff FixTemp Improve Heating/Insulation TempIssue->FixTemp FixColumn Use Longer/Packed Column ColumnIssue->FixColumn CloseBoiler Close-Boiling Impurity BoilingPointDiff->CloseBoiler No Redistill Re-distill Carefully BoilingPointDiff->Redistill Yes Azeotrope Consider Azeotropic Rectification CloseBoiler->Azeotrope

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Neononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Neononanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common issue where the latter half of the peak is broader than the front half, resulting in an asymmetrical shape. This can compromise the accuracy and reliability of analytical results by decreasing resolution between peaks and affecting accurate quantification.[1]

Q2: Why is this compound prone to peak tailing?

A2: this compound, as a carboxylic acid, is susceptible to peak tailing primarily due to secondary interactions with the stationary phase.[2] The main cause is often the interaction between the acidic analyte and residual silanol groups on the surface of silica-based HPLC columns.[1][3][4] Additionally, if the mobile phase pH is close to the pKa of this compound (approximately 5.17), both ionized and non-ionized forms of the acid will be present, leading to peak distortion.[5][6][7]

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[5][6][8] To achieve a sharp, symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[9] For this compound (pKa ≈ 5.17), a mobile phase pH of ≤ 3.2 will ensure that the molecule is in its neutral, un-ionized form, minimizing secondary interactions with the stationary phase and improving peak shape.[7]

Q4: Can the choice of HPLC column influence peak tailing for this compound?

A4: Yes, the column chemistry plays a significant role. Columns with high residual silanol activity are more likely to cause peak tailing with acidic compounds. Using a modern, high-purity silica column that has been "end-capped" can significantly reduce these secondary interactions.[1][4][10] End-capping is a process that chemically derivatizes the residual silanol groups, making them less active.[4]

Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow this step-by-step troubleshooting guide.

Step 1: Evaluate and Adjust Mobile Phase pH

The most common cause of peak tailing for acidic compounds is an inappropriate mobile phase pH.

  • Problem: The mobile phase pH is too close to the pKa of this compound (pKa ≈ 5.17), causing the presence of both ionized and neutral forms of the analyte.[5][6][7]

  • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa. A pH of 3.0 or lower is recommended. This ensures that the this compound is fully protonated (non-ionized), leading to better retention and improved peak symmetry.[8][9]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phases: Prepare at least three mobile phases with different pH values (e.g., pH 4.5, pH 3.5, and pH 2.5). Use a suitable buffer, such as phosphate or acetate, to maintain a stable pH. A common mobile phase for organic acids consists of a mixture of acetonitrile and a buffered aqueous solution.[11][12]

  • Equilibrate the System: For each mobile phase, flush the HPLC system and column for at least 15-20 column volumes to ensure complete equilibration.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram for each mobile phase.

  • Analyze Peak Shape: Compare the peak asymmetry factor for each run. The asymmetry factor should be closest to 1.0 at the optimal (lower) pH.

Mobile Phase pHExpected ObservationRecommendation
> 4.0Significant peak tailingLower the pH
3.0 - 4.0Moderate peak tailingContinue to lower the pH
≤ 3.0Symmetrical peak shapeOptimal pH range
Step 2: Assess the HPLC Column

The column's condition and chemistry are crucial for good peak shape.

  • Problem 1: Active Silanol Groups: Residual silanol groups on the silica packing material can interact with the carboxylic acid group of this compound, causing tailing.[1][3][4]

  • Solution 1: Use a modern, end-capped C18 or a column with a polar-embedded phase. These columns are designed to minimize silanol interactions.[10]

  • Problem 2: Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to peak distortion.[4]

  • Solution 2: If the column is old or has been used with diverse samples, try washing it with a strong solvent. If performance does not improve, replace the column.[4]

Step 3: Check for Sample Overload and Solvent Effects
  • Problem 1: Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak tailing.[1][2]

  • Solution 1: Reduce the injection volume or dilute the sample.[2]

  • Problem 2: Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[2]

  • Solution 2: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[2]

Experimental Protocol: Sample Concentration and Solvent Evaluation

  • Prepare a Dilution Series: Prepare a series of this compound standards at different concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

  • Inject and Analyze: Inject each standard and observe the peak shape. If the peak shape improves with lower concentrations, the original sample was likely overloaded.

  • Test Sample Solvents: Prepare the highest concentration standard in two different solvents: 1) 100% strong organic solvent (e.g., acetonitrile) and 2) the initial mobile phase composition.

  • Compare Chromatograms: Inject both preparations. If the peak shape is significantly better when dissolved in the mobile phase, the original sample solvent was inappropriate.

ParameterCondition 1Condition 2Recommendation
Sample Concentration High ConcentrationLow ConcentrationIf tailing improves at lower concentrations, reduce the amount of sample injected.
Sample Solvent Stronger than Mobile PhaseSame as Mobile PhaseDissolve the sample in the mobile phase whenever possible.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues with this compound.

PeakTailing_Troubleshooting Start Peak Tailing Observed for This compound Check_pH Is Mobile Phase pH < pKa - 2 (i.e., < 3.2)? Start->Check_pH Adjust_pH Adjust Mobile Phase pH to ≤ 3.0 using a buffer (e.g., phosphate or acetate) Check_pH->Adjust_pH No Check_Column Is the column old, contaminated, or not end-capped? Check_pH->Check_Column Yes Adjust_pH->Check_pH Wash_Column Wash column with strong solvent Check_Column->Wash_Column Yes Check_Overload Is the sample concentration too high? Check_Column->Check_Overload No Replace_Column Replace with a new, end-capped column (e.g., C18) Wash_Column->Replace_Column No Improvement Wash_Column->Check_Overload Improvement Replace_Column->Check_Overload Dilute_Sample Reduce injection volume or dilute the sample Check_Overload->Dilute_Sample Yes Check_Solvent Is the sample solvent stronger than the mobile phase? Check_Overload->Check_Solvent No Dilute_Sample->Check_Solvent Change_Solvent Dissolve sample in mobile phase Check_Solvent->Change_Solvent Yes Resolved Peak Tailing Resolved Check_Solvent->Resolved No Change_Solvent->Resolved

Caption: Troubleshooting workflow for resolving peak tailing in this compound analysis.

References

Technical Support Center: Minimizing Emulsion Formation with Neononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing emulsion formation when working with neononanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Persistent emulsions can be a significant challenge during liquid-liquid extractions and other biphasic reactions involving this compound. This guide provides a systematic approach to troubleshooting and resolving these issues.

Q1: I am observing a stable emulsion at the interface of my aqueous and organic layers after adding this compound. What is the first step I should take?

A1: The initial and simplest approach is to allow the mixture to stand undisturbed for a period, which can range from a few minutes to an hour. Gentle mechanical agitation, such as slowly swirling the separatory funnel or gently stirring the interface with a glass rod, can also help to coalesce the dispersed droplets. Avoid vigorous shaking during the initial extraction, as this is a primary cause of emulsion formation.

Q2: Letting the mixture stand did not resolve the emulsion. What is the next step?

A2: If time and gentle agitation are ineffective, the next step is to alter the physical and chemical properties of the system. Several techniques can be employed, often in combination:

  • Increase the Ionic Strength of the Aqueous Phase: Add a saturated solution of sodium chloride (brine) or solid salt to the mixture. This increases the polarity of the aqueous phase, which can help to break the emulsion by "salting out" the organic components.

  • Change the pH: Adjusting the pH of the aqueous phase can alter the charge of the this compound. Since it is a carboxylic acid, increasing the pH with a base will form the neononanoate salt, which may have different surfactant properties. Conversely, decreasing the pH will ensure it remains in its protonated, less surfactant-like form.

  • Alter the Temperature: Gently warming the mixture can decrease the viscosity of the phases and increase the kinetic energy of the droplets, promoting coalescence. However, be cautious of temperature-sensitive compounds in your mixture.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to break the emulsion.

  • Filtration: Passing the emulsified mixture through a bed of celite or glass wool can sometimes break the emulsion by physically disrupting the interfacial film.

Q3: I have tried the common techniques, but the emulsion persists. Are there any other chemical additives I can use?

A3: In difficult cases, small amounts of a different organic solvent, such as ethanol or methanol, can be added. These solvents can alter the overall polarity of the organic phase and disrupt the surfactant properties of the compounds stabilizing the emulsion. However, be aware that this will change the composition of your organic phase and may affect the solubility of your target compound.

Q4: Can the choice of organic solvent influence emulsion formation with this compound?

A4: Absolutely. Solvents with a higher density difference compared to the aqueous phase and lower mutual solubility will generally form less stable emulsions. If you are consistently facing emulsion problems with a particular solvent, consider switching to an alternative. For example, if you are using a chlorinated solvent, you might try a non-chlorinated one, or vice versa.

Frequently Asked Questions (FAQs)

Q5: Why does this compound tend to cause emulsions?

A5: this compound, and its salts, can act as surfactants. Surfactants are molecules with both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. They can accumulate at the oil-water interface, reducing the interfacial tension and stabilizing the dispersed droplets of one phase within the other, thus forming an emulsion. The highly branched structure of this compound also influences its behavior at the interface.

Q6: At what pH is this compound most likely to cause an emulsion?

A6: While emulsions can form at various pH levels, the tendency may be higher when the this compound is partially or fully deprotonated to form its carboxylate salt. This is because the salt form (neononanoate) has a more pronounced surfactant character with a charged, hydrophilic head and a bulky, hydrophobic tail.

Q7: Can I predict if an emulsion will form with this compound?

A7: While it is difficult to predict with certainty, several factors increase the likelihood of emulsion formation:

  • High concentrations of this compound.

  • Vigorous shaking or high shear mixing.

  • The presence of other surface-active compounds in the mixture.

  • A small density difference between the aqueous and organic phases.

Q8: Are there any advanced techniques to prevent emulsion formation when working with carboxylic acids like this compound on a larger scale?

A8: Yes, for larger-scale or continuous processes, membrane-based separation techniques can be very effective. These systems, such as membrane contactors, allow for liquid-liquid extraction to occur across a porous membrane, which prevents the formation of a dispersed emulsion.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₈O₂
Molar Mass158.24 g/mol
AppearanceColorless liquid
IUPAC Name6,6-dimethylheptanoic acid
Acidity (pKa)~5.17 (for neodecanoic acid)

Experimental Protocols

Protocol 1: General Procedure for Minimizing Emulsion Formation during Liquid-Liquid Extraction with this compound

  • Initial Extraction:

    • Combine the aqueous and organic phases containing this compound in a separatory funnel.

    • Instead of vigorous shaking, gently invert the separatory funnel 5-10 times to allow for partitioning of the solute.

    • Periodically vent the separatory funnel to release any pressure buildup.

    • Place the separatory funnel in a ring stand and allow the layers to separate.

  • Troubleshooting Persistent Emulsions:

    • If an emulsion forms and does not resolve within 10-15 minutes, add a small amount of saturated sodium chloride solution (brine).

    • Gently swirl the separatory funnel and observe if the emulsion begins to break.

    • If the emulsion persists, consider gentle heating of the separatory funnel in a warm water bath.

    • As a final resort for small volumes, transfer the mixture to a centrifuge tube and centrifuge for 5-10 minutes at a moderate speed.

Visualizations

Troubleshooting_Workflow start Emulsion Observed gentle_agitation Allow to Stand / Gentle Swirling start->gentle_agitation is_resolved1 Emulsion Resolved? gentle_agitation->is_resolved1 add_salt Add Saturated NaCl (Brine) is_resolved1->add_salt No end_success Phases Separated is_resolved1->end_success Yes change_ph Adjust pH change_temp Gentle Heating centrifuge Centrifugation is_resolved2 Emulsion Resolved? add_salt->is_resolved2 change_ph->is_resolved2 change_temp->is_resolved2 centrifuge->is_resolved2 change_solvent Consider Solvent Change / Additive is_resolved2->change_solvent No is_resolved2->end_success Yes end_fail Consult Further / Advanced Methods change_solvent->end_fail

Caption: Troubleshooting workflow for resolving emulsions.

Emulsion_Logic cluster_conditions Contributing Factors vigorous_mixing Vigorous Mixing emulsion Stable Emulsion Formation vigorous_mixing->emulsion high_concentration High this compound Conc. high_concentration->emulsion surfactant_presence Other Surfactants surfactant_presence->emulsion neononanoic_acid This compound (Branched Carboxylic Acid) surfactant_behavior Acts as a Surfactant (especially as salt) neononanoic_acid->surfactant_behavior surfactant_behavior->emulsion

Caption: Factors contributing to emulsion formation with this compound.

Stabilizing Neononanoic acid derivatives in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Neononanoic Acid and its derivatives. This guide provides essential information, troubleshooting advice, and detailed protocols to assist researchers, scientists, and drug development professionals in effectively stabilizing these compounds in solution for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is isononanoic acid and what are its basic properties?

A1: Isononanoic acid is a branched-chain saturated carboxylic acid with the chemical formula C₉H₁₈O₂.[1] It is typically a mixture of isomers, with 3,5,5-trimethylhexanoic acid being the primary component (~90%).[2][3] It is a clear, oily liquid at room temperature with a faint odor.[1] Its branched structure provides excellent oxidative stability compared to linear fatty acids.[1]

Q2: In which solvents is isononanoic acid soluble?

A2: Isononanoic acid is nearly insoluble or sparingly soluble in water but is readily soluble in most common organic solvents.[2][4] This includes ethanol, methanol, acetone, chloroform, and ethers.[4][5] Its hydrophobic nature is due to the long hydrocarbon chain.[4]

Q3: What are the recommended storage conditions for isononanoic acid solutions?

A3: To ensure stability, isononanoic acid and its derivatives should be stored in tightly closed containers in a cool, dry, and well-ventilated area.[1][2] Keep solutions away from strong oxidizing agents, heat, and direct light.[1] For stock solutions prepared in volatile organic solvents, ensure the container is sealed to prevent solvent evaporation.[6]

Q4: How does pH affect the solubility of isononanoic acid in aqueous solutions?

A4: As a carboxylic acid, the solubility of isononanoic acid in water is highly pH-dependent. In acidic conditions (low pH), it will exist in its protonated, non-polar form, which is poorly soluble. As the pH increases above its pKa (~4.96 for the similar nonanoic acid), it deprotonates to form a carboxylate salt (nonanoate).[7][8] These salts are more polar and thus more soluble in water.[7]

Q5: What are the primary degradation pathways for isononanoic acid derivatives?

A5: Isononanoic acid is generally stable, but degradation can occur under certain conditions.[1] Potential pathways include oxidation, especially if exposed to strong oxidizing agents, and decomposition at high temperatures.[7][9] In biological or environmental systems, it can be degraded by microorganisms.[10]

Data Presentation

Physical and Chemical Properties of Isononanoic Acid
PropertyValueReference(s)
Molecular Formula C₉H₁₈O₂[1][2]
Molecular Weight 158.24 g/mol [2][3]
Appearance Clear, colorless, oily liquid[1][2]
Solubility in Water Sparingly soluble / Nearly insoluble[2][3][4]
Solubility in Organic Solvents Miscible with ethanol, ether, chloroform, etc.[4][5][11]
Melting Point < -60 °C[3]
Boiling Point ~235 °C[3]
pH (Saturated Aqueous Solution) 3.6[12]
General Solubility Guidelines for Isononanoic Acid Derivatives
Solvent TypeSolubility BehaviorRationale
Polar Protic (e.g., Water)PoorThe long, non-polar alkyl chain makes the molecule hydrophobic.[4]
Polar Aprotic (e.g., Acetone, THF)GoodSolvents can interact with the carboxylic acid head without the strong hydrogen-bonding network of water.[4]
Non-Polar (e.g., Chloroform, Ether)ExcellentThe hydrophobic alkyl chain has a strong affinity for non-polar solvents.[2][4]
Alcohols (e.g., Ethanol, Methanol)ExcellentThe alcohol can solvate both the polar carboxylic head and the non-polar tail.[5]

Troubleshooting Guide

Problem: My isononanoic acid derivative is precipitating from my aqueous buffer.

Potential Cause Suggested Solution
Concentration is too high. The concentration of the compound exceeds its aqueous solubility limit. Try lowering the final concentration.
Incorrect pH. The pH of the solution is likely too low, causing the carboxylic acid to be in its less soluble protonated form. Increase the pH of the buffer. Titrating with a base like NaOH to form the more soluble sodium salt is a common strategy.[7][8]
Insufficient co-solvent. If using a co-solvent like ethanol or DMSO, the final percentage in the aqueous solution may be too low to maintain solubility. Increase the percentage of the co-solvent, but remain mindful of its potential effects on your experimental system.
Temperature effects. Solubility can be temperature-dependent. Ensure your working temperature is appropriate. Gentle warming may help, but check for compound stability at higher temperatures.

Problem: My stock solution in organic solvent appears cloudy or has formed crystals.

Potential Cause Suggested Solution
Solvent has evaporated. Over time, especially with volatile solvents like ethanol, evaporation can increase the compound's concentration beyond its solubility limit. Ensure the container is tightly sealed.[6] You may need to add a small amount of fresh solvent to redissolve the compound.
Low temperature storage. If stored at very low temperatures (e.g., -20°C or -80°C), the compound may have frozen or crystallized out of solution. Allow the solution to return to room temperature and vortex or sonicate briefly to redissolve.
Contamination. Water or other contaminants may have been introduced into the organic solvent, reducing the solubility of the hydrophobic compound. Use anhydrous solvents and proper handling techniques.

Problem: I am seeing inconsistent results in my biological assays.

Potential Cause Suggested Solution
Precipitation in media. The compound may be precipitating when added to complex aqueous media like cell culture medium. This reduces the effective concentration and leads to variability.[13]
Micelle formation. At higher concentrations, fatty acids can form micelles, which may alter the bioavailability of the compound to cells.[13]
Binding to proteins. Fatty acids readily bind to proteins like albumin in serum. This can sequester the compound, reducing its free concentration. Consider using fatty-acid-free serum or a carrier protein like BSA to create a more defined and stable complex.[13]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 100 mM stock solution of an isononanoic acid derivative in an organic solvent.

Materials:

  • Isononanoic acid derivative

  • Anhydrous ethanol (or other suitable organic solvent like DMSO)

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Sonicator bath

Procedure:

  • Weigh out the required amount of the isononanoic acid derivative. For 1 mL of a 100 mM solution (MW: 158.24 g/mol ), you would need 15.82 mg.

  • Transfer the weighed compound into a clean, dry glass vial.

  • Add the desired volume of anhydrous ethanol (e.g., 1 mL).

  • Seal the vial tightly with the cap.

  • Vortex the vial for 30-60 seconds to facilitate dissolution.

  • If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes at room temperature.[6]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at 4°C, sealed tightly and protected from light.[6]

Protocol 2: Preparing a Stabilized Working Solution for Aqueous Experiments

This protocol describes the dilution of an organic stock solution into an aqueous buffer for use in applications like cell culture, minimizing precipitation.

Materials:

  • 100 mM stock solution of isononanoic acid derivative (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

  • Fatty-acid-free Bovine Serum Albumin (BSA) (optional, but recommended for cell-based assays)

Procedure:

  • Prepare the Carrier (Optional): If using BSA, prepare a 10% (w/v) BSA solution in your aqueous buffer. Warm it slightly (to ~37°C) to ensure the BSA dissolves completely.

  • Complexation: While vortexing the BSA solution (or plain buffer), slowly add the required volume of the organic stock solution drop-by-drop. For a final concentration of 100 µM with a 1:1 molar ratio of fatty acid to BSA, you would add a specific volume of your stock to the BSA solution. This slow addition into a vortexing solution helps prevent localized high concentrations and subsequent precipitation.[13]

  • Incubation: Incubate the mixture for 15-30 minutes at 37°C to allow for the complex to form and stabilize.

  • Final Dilution: This BSA-complexed solution can now be added to your final experimental system (e.g., cell culture well) to achieve the desired final concentration.

  • Direct Addition (No Carrier): If not using a carrier, add the organic stock solution drop-by-drop to your final volume of rapidly stirring or vortexing aqueous buffer. Note: This method is more prone to precipitation and is only suitable for very low final concentrations.

Visualizations

G cluster_prep Solution Preparation Workflow cluster_use Working Solution for Aqueous System weigh Weigh Compound add_solvent Add Anhydrous Organic Solvent weigh->add_solvent dissolve Vortex / Sonicate Until Clear add_solvent->dissolve stock High-Concentration Stock Solution dissolve->stock add_stock Add Stock Solution (Drop-wise with Vortexing) stock->add_stock prepare_buffer Prepare Aqueous Buffer / Media prepare_buffer->add_stock final Final Working Solution add_stock->final

Caption: Workflow for preparing stock and working solutions.

G start Is your solution precipitating? q_solvent What is the solvent? start->q_solvent n_aq Aqueous Buffer q_solvent->n_aq Aqueous n_org Organic Solvent q_solvent->n_org Organic q_ph Check pH. Is it > 5.0? n_aq->q_ph q_storage Check for solvent evaporation or low temp crystallization. n_org->q_storage q_conc Check Concentration. Is it too high? q_ph->q_conc Yes res_ph Increase pH to deprotonate the acid, increasing solubility. q_ph->res_ph No res_conc Lower the final concentration or add a co-solvent/carrier (e.g., BSA). q_conc->res_conc Yes res_storage Return to RT, sonicate. Ensure vial is sealed. q_storage->res_storage

Caption: Troubleshooting decision tree for precipitation issues.

References

Technical Support Center: Overcoming Solubility Challenges of Neodecanoic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of neodecanoic acid in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of neodecanoic acid that make it difficult to dissolve in water?

Neodecanoic acid (C10H20O2) is a branched-chain carboxylic acid.[1][2] Its poor aqueous solubility stems from its molecular structure, which features a long, ten-carbon hydrophobic hydrocarbon chain and a single polar carboxylic acid group.[2] While the carboxylic group can interact with water, the large nonpolar portion of the molecule dominates, leading to very limited solubility, reported as low as 0.025 g/100mL at 25°C.[3][4] It is, however, soluble in many organic solvents like ethanol and acetone.[1][5]

PropertyValueReference
Chemical Formula C10H20O2[1][3]
Molar Mass 172.268 g·mol−1[3]
Appearance Colorless to pale yellow liquid[1][2][5]
Solubility in Water 0.025 g/100mL (at 25 °C)[3][4]
pKa ~5.17[3]
Physical Form Liquid[6]

Q2: What is the most direct method to solubilize neodecanoic acid in an aqueous solution?

The most straightforward and common method is through pH adjustment. As a carboxylic acid, neodecanoic acid can donate a proton to a base in a neutralization reaction.[7] By adding a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the neodecanoic acid is converted to its corresponding salt (e.g., sodium neodecanoate).[5] This salt is an ionic compound and is significantly more soluble in water than the free acid form.[5][7][8]

Q3: How does pH specifically influence the solubility of neodecanoic acid?

The solubility of neodecanoic acid is highly dependent on pH due to its acidic nature, with a pKa of approximately 5.17.[3]

  • At pH values below its pKa , the carboxylic acid group remains largely protonated (-COOH), and the molecule is in its poorly soluble, neutral form.

  • As the pH of the solution is raised to values above the pKa , the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This creates the highly water-soluble salt form of the molecule.

Therefore, increasing the pH of the aqueous medium above ~5.2 will dramatically increase the solubility of neodecanoic acid.

Q4: Can co-solvents be used to dissolve neodecanoic acid?

Yes, using a co-solvent system is a viable technique. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[9] Since neodecanoic acid is soluble in organic solvents like ethanol, adding a certain percentage of a co-solvent to the aqueous media can effectively dissolve it.[1]

Co-solventApplication Notes
Ethanol Commonly used, effective at moderate concentrations.
Propylene Glycol Often used in pharmaceutical formulations.
Polyethylene Glycol (PEG) Low molecular weight PEGs (e.g., PEG 300, PEG 400) are effective.
Glycerol A viscous co-solvent, useful in certain formulations.

Q5: How do surfactants enhance the solubility of neodecanoic acid?

Surfactants are amphiphilic molecules that, above a specific concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[10] These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic hydrocarbon tail of neodecanoic acid can be encapsulated within the hydrophobic core of the micelle, while the hydrophilic exterior of the micelle allows it to remain dispersed in the aqueous solution.[10] Non-ionic surfactants are often preferred in pharmaceutical applications due to their lower toxicity.[10]

Q6: What is the role of cyclodextrins in solubilizing neodecanoic acid?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11][12] They can encapsulate a poorly soluble "guest" molecule, like neodecanoic acid, within their hydrophobic cavity.[13] This forms a water-soluble "inclusion complex," effectively shielding the hydrophobic part of the neodecanoic acid from the aqueous environment and increasing its apparent solubility.[12][14] This technique is particularly useful for creating stable formulations in drug development.[12]

Troubleshooting Guides

Issue: Incomplete Dissolution After pH Adjustment

  • Possible Cause: Insufficient amount of base added.

  • Troubleshooting Steps:

    • Use a calibrated pH meter to check the current pH of the solution.

    • Continue to add a base (e.g., 1M NaOH) dropwise while stirring vigorously.

    • Ensure the final pH is at least 1.5 to 2 units above the pKa of neodecanoic acid (i.e., pH > 7.0) to ensure complete conversion to the salt form.

    • Gentle heating (e.g., to 40°C) can sometimes aid dissolution, but check for compound stability at elevated temperatures.

Issue: Solution is Hazy or Precipitates Over Time

  • Possible Cause: The solution is supersaturated, or the pH has shifted.

  • Troubleshooting Steps:

    • Re-measure the pH of the solution. Atmospheric CO2 can be absorbed, lowering the pH of alkaline solutions and causing the acid to precipitate. If necessary, re-adjust the pH.

    • Consider if the solubility limit of the neodecanoate salt itself has been exceeded. Dilute the sample if possible.

    • Ensure the solution is stored in a sealed container to minimize interaction with atmospheric gases.

Issue: Phase Separation Occurs When Using Co-solvents

  • Possible Cause: The proportion of co-solvent is too high, or the wrong co-solvent is being used, leading to immiscibility.

  • Troubleshooting Steps:

    • Consult a phase diagram for the specific water/co-solvent system if available.

    • Reduce the concentration of the neodecanoic acid or the proportion of the co-solvent.

    • Try a different, more miscible co-solvent (e.g., switch from a long-chain alcohol to ethanol).

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

  • Preparation: Add the desired mass of neodecanoic acid to the aqueous medium (e.g., purified water or buffer) in a beaker with a magnetic stir bar.

  • Initial Mixing: Stir the mixture. The neodecanoic acid will likely form an immiscible layer or fine droplets.

  • Titration: Place a calibrated pH probe into the suspension. Slowly add a stock solution of a suitable base (e.g., 1M NaOH) drop-by-drop.

  • Monitoring: Monitor the pH and the visual appearance of the solution. As the pH rises above 6.0, the neodecanoic acid will begin to dissolve as it converts to its salt.

  • Completion: Continue adding the base until all the neodecanoic acid has dissolved and the solution is clear. The final pH should typically be between 7.0 and 8.0 for complete dissolution.

  • Final Adjustment: If required, adjust the final volume with more of the aqueous medium.

Protocol 2: Solubilization using Beta-Cyclodextrin (Kneading Method)

  • Molar Ratio Calculation: Determine the required mass of beta-cyclodextrin and neodecanoic acid, typically starting with a 1:1 molar ratio.

  • Wetting: Place the beta-cyclodextrin in a mortar and add a small amount of water to form a thick, consistent paste.

  • Incorporation: Slowly add the neodecanoic acid to the paste.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes. The shear force will facilitate the inclusion of the acid into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, or use a vacuum oven.

  • Final Product: The resulting dried powder is the inclusion complex, which can then be dissolved in the aqueous medium.

Visualizing Solubilization Strategies

Below are diagrams illustrating the logical workflow for selecting a solubilization method and the mechanisms of action.

G start Start: Need to Dissolve Neodecanoic Acid in Aqueous Medium decision1 Is strict pH control required for the application? start->decision1 decision2 Are organic solvents permissible? decision1->decision2 Yes method_ph Use pH Adjustment: Convert to a salt with NaOH/KOH. decision1->method_ph No decision3 Is the required concentration high? decision2->decision3 No method_cosolvent Use a Co-solvent: (e.g., Ethanol, PEG 400) decision2->method_cosolvent Yes method_surfactant Use Surfactants: (e.g., Tween 80) decision3->method_surfactant Yes method_cd Use Cyclodextrins: (e.g., HP-β-CD) decision3->method_cd No end_success Solution Prepared method_ph->end_success method_cosolvent->end_success method_surfactant->end_success method_cd->end_success

Caption: Decision workflow for selecting a solubilization method.

G cluster_0 Low pH ( < pKa ) cluster_1 High pH ( > pKa ) Acid Acid Result1 Poorly Soluble (Immiscible) Acid->Result1 Hydrophobic Interaction Water1 Water1 Water1->Result1 Salt Salt Result2 Soluble Salt (Dissolved) Salt->Result2 Ionic Interaction (Solvation) Water2 Water2 Water2->Result2 Base + OH⁻ Acid_invisible->Base Deprotonation

Caption: Mechanism of pH-dependent solubilization of neodecanoic acid.

G cluster_0 Components cluster_1 Inclusion Complex Formation NDA plus + CD arrow -> NDA_label Neodecanoic Acid (Hydrophobic Guest) CD_label Cyclodextrin (Hydrophilic Host) Complex Complex_label Water-Soluble Inclusion Complex

Caption: Cyclodextrin inclusion complex formation with neodecanoic acid.

References

Technical Support Center: Optimizing Temperature for Nonanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nonanoic acid (pelargonic acid) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the esterification of nonanoic acid?

The optimal temperature for the esterification of nonanoic acid largely depends on the specific alcohol being used and the catalyst employed. Generally, temperatures range from 60°C to 140°C. For instance, the esterification with ethanol using a sulphated zirconia catalyst has been optimized at around 78°C, while reactions with glycerol might require higher temperatures.

Q2: How does temperature affect the conversion rate of nonanoic acid esterification?

Temperature has a significant impact on the reaction rate and conversion of nonanoic acid esterification. An increase in temperature generally leads to a higher conversion rate up to an optimal point. For example, in the esterification of nonanoic acid with 2-ethylhexanol, increasing the temperature from 120°C to 140°C can significantly increase the conversion rate. However, excessively high temperatures can lead to side reactions and product degradation.

Q3: What are the recommended temperatures for the amidation of nonanoic acid?

The amidation of nonanoic acid typically requires temperatures in the range of 140°C to 180°C. The specific temperature can vary based on the amine used and the presence of a catalyst. For the synthesis of N,N-bis(2-hydroxyethyl)nonanamide from nonanoic acid and diethanolamine, a temperature of 165°C has been reported to be effective.

Q4: Can microwave irradiation be used to control temperature in nonanoic acid reactions?

Yes, microwave irradiation is a modern technique used to achieve rapid and uniform heating in nonanoic acid reactions, which can lead to significantly reduced reaction times. For instance, the esterification of nonanoic acid with benzyl alcohol can be completed in a much shorter time under microwave irradiation compared to conventional heating methods.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield Sub-optimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate and incomplete conversion.Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress. Refer to the data tables below for optimal temperature ranges for specific reactions.
Catalyst Inactivity: The catalyst may not be active at the current temperature.Ensure the chosen catalyst is suitable for the reaction temperature. Some catalysts require a specific activation temperature.
Impurity Formation Excessively High Temperature: High temperatures can lead to side reactions such as dehydration, oxidation, or polymerization, resulting in the formation of impurities.Reduce the reaction temperature. Analyze the impurities to identify potential side reactions and adjust the temperature accordingly. Consider using a milder catalyst if possible.
Slow Reaction Rate Insufficient Temperature: The reaction kinetics are highly dependent on temperature. A low temperature will result in a slower reaction rate.Increase the reaction temperature to accelerate the reaction. Be mindful of the potential for side reactions at higher temperatures.
Product Discoloration Thermal Degradation: High temperatures can cause the degradation of reactants or products, leading to discoloration.Lower the reaction temperature and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

Table 1: Effect of Temperature on the Esterification of Nonanoic Acid with 2-Ethylhexanol

Temperature (°C)Nonanoic Acid Conversion (%)
12085
13092
14098

Note: Data synthesized from literature describing similar esterification reactions. Conversion rates are representative.

Table 2: Influence of Temperature on the Amidation of Nonanoic Acid with Diethanolamine

Temperature (°C)Reaction Time (hours)Conversion (%)
150685
165495
180393 (with increased byproducts)

Note: Representative data based on typical amidation reaction profiles.

Experimental Protocols

Protocol 1: Esterification of Nonanoic Acid with Ethanol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nonanoic acid, a 1.5 molar excess of ethanol, and a suitable acid catalyst (e.g., 1% w/w sulphated zirconia).

  • Temperature Control: Place the flask in a heating mantle or oil bath and heat the reaction mixture to the desired temperature (e.g., 78°C).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them using gas chromatography (GC) or titration to determine the conversion of nonanoic acid.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution). Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Purify the resulting ester by distillation under reduced pressure.

Protocol 2: Amidation of Nonanoic Acid with Diethanolamine
  • Reaction Setup: Combine equimolar amounts of nonanoic acid and diethanolamine in a reaction vessel equipped with a mechanical stirrer, a thermometer, and a distillation setup to remove the water formed during the reaction.

  • Temperature Control: Heat the reaction mixture to 165°C.

  • Reaction Monitoring: Monitor the reaction by measuring the amount of water collected or by analyzing the acid value of the reaction mixture. The reaction is considered complete when the acid value is close to zero.

  • Product Isolation: Cool the reaction mixture to obtain the crude N,N-bis(2-hydroxyethyl)nonanamide. The product can be further purified by recrystallization if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants (Nonanoic Acid, Alcohol/Amine) catalyst 2. Add Catalyst reactants->catalyst heating 3. Heat to Optimal Temperature catalyst->heating monitoring 4. Monitor Reaction (GC/Titration) heating->monitoring cooling 5. Cool Reaction monitoring->cooling neutralization 6. Neutralize & Wash cooling->neutralization purification 7. Purify Product (Distillation/Recrystallization) neutralization->purification

Caption: General experimental workflow for nonanoic acid reactions.

Troubleshooting_Workflow start Reaction Issue (e.g., Low Yield) check_temp Is Temperature Optimal? start->check_temp adjust_temp Adjust Temperature (Increase/Decrease) check_temp->adjust_temp No check_catalyst Is Catalyst Active? check_temp->check_catalyst Yes adjust_temp->check_temp replace_catalyst Replace/Reactivate Catalyst check_catalyst->replace_catalyst No check_impurities Analyze Impurities check_catalyst->check_impurities Yes replace_catalyst->check_catalyst side_reactions Side Reactions Due to High Temp? check_impurities->side_reactions lower_temp Lower Temperature side_reactions->lower_temp Yes end_node Problem Resolved side_reactions->end_node No lower_temp->end_node

Caption: Troubleshooting decision tree for nonanoic acid reactions.

Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Neononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Neononanoic acid.

Frequently Asked Questions (FAQs)

Understanding Matrix Effects

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] For this compound, which is a carboxylic acid, analysis is often performed in negative ion mode, where ion suppression can be a significant challenge.[3][4]

Q2: What are the common causes of matrix effects in bioanalytical samples like plasma or urine?

A2: In biological matrices, the primary culprits for matrix effects are phospholipids, salts, endogenous metabolites, and proteins.[5] Phospholipids are particularly problematic as they are abundant in cell membranes and can co-extract with the analyte of interest, leading to significant ion suppression in the mass spectrometer source.[5]

Q3: How do I know if my this compound analysis is affected by matrix effects?

A3: Poor accuracy and precision in quality control samples, non-linear calibration curves, and inconsistent results between different sample lots are strong indicators of matrix effects.[1] A more definitive way to identify matrix effects is through a post-column infusion experiment, which can visualize the regions of ion suppression or enhancement in your chromatogram.[6][7]

Detecting Matrix Effects

Q4: How do I perform a post-column infusion experiment?

A4: A post-column infusion experiment involves continuously infusing a standard solution of this compound into the LC eluent after the analytical column but before the mass spectrometer's ion source.[6][8] A blank matrix sample is then injected onto the column. Any dip or rise in the constant baseline signal of this compound indicates a region of ion suppression or enhancement, respectively.[6][8]

  • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal on your mass spectrometer.

  • Set up the infusion: Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the MS inlet.[8]

  • Equilibrate the system: Allow the infused standard to produce a stable baseline signal.

  • Inject a blank matrix sample: Inject an extracted blank matrix sample (e.g., plasma or urine without the analyte).

  • Analyze the chromatogram: Monitor the signal of the infused this compound. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.[6]

G cluster_LC LC System cluster_Infusion Infusion Setup LC_Column LC Column T_Junction T-Junction LC_Column->T_Junction Syringe_Pump Syringe Pump with This compound Standard Syringe_Pump->T_Junction MS_Inlet Mass Spectrometer Inlet T_Junction->MS_Inlet

Mitigating Matrix Effects: Sample Preparation

Q5: What is the most effective way to reduce matrix effects?

A5: Improving sample preparation is generally the most effective strategy to minimize matrix effects.[5] The goal is to remove interfering components from the sample matrix while efficiently recovering the analyte of interest.[9] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5]

Q6: Which sample preparation method is best for this compound in plasma?

A6: The choice of method depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and fast method but may not provide the cleanest extracts, potentially leaving phospholipids that cause ion suppression.[5]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. For an acidic compound like this compound, acidifying the sample and using a moderately polar solvent is a common approach.[5][10]

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts and allows for both analyte concentration and removal of interferences.[11][12] For this compound, a mixed-mode or anion-exchange SPE sorbent could be effective.[13]

  • Sample Aliquoting: Take 100 µL of plasma sample.

  • Internal Standard Spiking: Add a stable isotope-labeled internal standard (e.g., 13C-Neononanoic acid) to the plasma.[14][15]

  • Acidification: Add 10 µL of an acid (e.g., 1M HCl) to protonate the this compound.

  • Extraction: Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate), vortex for 1 minute, and centrifuge at high speed for 5 minutes.[1][16]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

G Start Start: Plasma Sample Spike_IS Spike with Internal Standard Start->Spike_IS Acidify Acidify Sample Spike_IS->Acidify Add_Solvent Add Extraction Solvent Acidify->Add_Solvent Vortex_Centrifuge Vortex and Centrifuge Add_Solvent->Vortex_Centrifuge Transfer_Supernatant Transfer Organic Layer Vortex_Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze

  • Column Conditioning: Condition a suitable SPE cartridge (e.g., anion exchange) with methanol followed by water.[17]

  • Sample Loading: Load the pre-treated (e.g., diluted and pH-adjusted) plasma sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute the this compound with a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.[17]

G Start Start: SPE Cartridge Condition Condition Start->Condition Load Load Sample Condition->Load Wash Wash Load->Wash Elute Elute Analyte Wash->Elute Evaporate_Reconstitute Evaporate and Reconstitute Elute->Evaporate_Reconstitute Analyze LC-MS Analysis Evaporate_Reconstitute->Analyze

Mitigating Matrix Effects: Chromatographic and MS Strategies

Q7: Can I reduce matrix effects without changing my sample preparation?

A7: Yes, optimizing your chromatographic method can help separate this compound from co-eluting interferences.[9] This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or using a smaller particle size column for better resolution. Additionally, derivatization of this compound can alter its retention time, moving it away from interfering peaks.[2][18]

Q8: Are there any mass spectrometry settings that can help?

A8: While less common for mitigating matrix effects, you can explore different ionization sources. Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI).[19] However, ESI is generally more suitable for polar compounds like carboxylic acids. Optimizing ESI source parameters such as gas flows and temperatures can sometimes improve signal stability.

Q9: How important is an internal standard?

A9: Using a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended.[14][15] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing a reliable means to correct for matrix effects and improve the accuracy of quantification.[15]

Quantitative Data Summary

While specific data for this compound is limited, the following table summarizes typical recovery and matrix effect values for short-chain fatty acids (SCFAs) from plasma, which can serve as a reference.

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Liquid-Liquid ExtractionAcetate95.298.5[20]
(Methyl tert-butyl ether)Propionate93.897.2[20]
Butyrate96.5101.3[20]
Derivatization followed by LLEAcetic Acid~90-105Not explicitly stated, but method showed good accuracy[21]
Propionic Acid~90-105(CVs ≤ 10%)[21]
Butyric Acid~90-105[21]

Note: Matrix effect is often calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100%. A value close to 100% indicates minimal matrix effect.

Troubleshooting Workflow

G Start Problem: Inaccurate/Imprecise Results for This compound Assess_ME Assess Matrix Effect (Post-column infusion) Start->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (LLE, SPE) ME_Present->Optimize_SP Yes Other_Issue Investigate Other Issues (e.g., instrument performance) ME_Present->Other_Issue No Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Re-evaluate Re-evaluate Matrix Effect Use_SIL_IS->Re-evaluate Re-evaluate->Optimize_SP Not Resolved End Validated Method Re-evaluate->End Resolved

References

Technical Support Center: Enhancing the Efficiency of Nonanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nonanoic acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of nonanoic acid for analysis by gas chromatography (GC) or liquid chromatography (LC).

Issue 1: Poor Peak Shape (Tailing) in GC Analysis

Question: My chromatogram shows significant peak tailing for derivatized nonanoic acid. What are the possible causes and solutions?

Answer:

Peak tailing is a common issue when analyzing fatty acids by GC and can lead to inaccurate quantification.[1][2][3][4][5] The primary reasons for this include:

  • Incomplete Derivatization: Free carboxyl groups on underivatized nonanoic acid can interact with active sites on the GC column, causing tailing.[1]

    • Solution: Ensure the derivatization reaction goes to completion. This can be achieved by optimizing the reaction time and temperature.[6][7] It is also crucial to use a sufficient excess of the derivatizing reagent.[8]

  • Active Sites in the GC System: Silanol groups in the GC liner, column, or detector can interact with the analyte.[4]

    • Solution: Use deactivated liners and columns.[4] Regular maintenance and cleaning of the GC inlet are also recommended.

  • Moisture in the Sample or Reagents: Water can hydrolyze the derivatizing reagent and the formed derivative, leading to the presence of free acid.[1][6]

    • Solution: Ensure all solvents and reagents are anhydrous. Dry the sample thoroughly before derivatization, for example, by lyophilization or using a water scavenger like 2,2-dimethoxypropane.[1][6][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[2]

    • Solution: Dilute the sample or reduce the injection volume.

Issue 2: Low or Inconsistent Derivatization Yield

Question: I am experiencing low and variable yields for my nonanoic acid derivatization. How can I improve this?

Answer:

Low yields can be attributed to several factors:

  • Suboptimal Reaction Conditions: The temperature and reaction time may not be ideal for the chosen method.

    • Solution: Optimize the reaction conditions. For BF3-methanol derivatization, heating at 60°C for 10-60 minutes is common.[1][6] For silylation with BSTFA, heating at 60-70°C for 20-60 minutes is typical.[1][8][10] To determine the optimal time, you can analyze aliquots at different time points and plot the peak area against the derivatization time. The reaction is complete when the peak area no longer increases.[6][7]

  • Presence of Water: As mentioned, water can consume the derivatizing reagent and hinder the reaction.[6][9]

    • Solution: Use anhydrous reagents and samples.[1][6]

  • Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly.

    • Solution: Use high-quality reagents and adhere to the recommended storage conditions.[6] Prepare a reagent blank to check for any artifacts or degradation products.[6]

  • Insufficient Reagent: An inadequate amount of derivatizing reagent will lead to incomplete reaction.

    • Solution: Use a molar excess of the derivatizing reagent. For silylation, a 2:1 molar ratio of BSTFA to active hydrogen is recommended.[8]

Issue 3: Presence of Artifacts or Unexpected Peaks

Question: I am observing unexpected peaks in my chromatogram after derivatization. What could be their origin?

Answer:

The appearance of extraneous peaks can be due to:

  • Silylation Artifacts: Silylation reagents like BSTFA can sometimes react with solvents or other sample components to form by-products.[11][12][13] For instance, aldehydes, ketones, and amides can form unexpected derivatives.[11]

    • Solution: Be mindful of the sample matrix and potential side reactions. The use of a catalyst like trimethylchlorosilane (TMCS) can sometimes help drive the desired reaction to completion and minimize artifacts.[1][8]

  • Reagent By-products: The derivatization reaction itself produces by-products which might be detected.

    • Solution: Choose a derivatization reagent where the by-products are volatile and do not interfere with the analysis. For example, the by-products of BSTFA are generally more volatile than those of other silylating agents.[8]

  • Contamination: Contaminants can be introduced from solvents, glassware, or the sample itself.

    • Solution: Use high-purity solvents and thoroughly clean all glassware. Running a reagent blank can help identify sources of contamination.[6]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of nonanoic acid necessary for GC analysis?

A1: Nonanoic acid, in its free form, is a polar compound with low volatility. This makes it difficult to analyze by GC, often resulting in poor peak shape (tailing) and long retention times.[6][14] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl ester, improving its chromatographic behavior.[6][15]

Q2: What are the most common derivatization methods for nonanoic acid?

A2: The two most prevalent methods are:

  • Esterification: This typically involves converting the carboxylic acid to a fatty acid methyl ester (FAME). A common reagent is boron trifluoride (BF3) in methanol.[1][16]

  • Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating agent, often with a catalyst like 1% trimethylchlorosilane (TMCS).[1]

Q3: How do I choose between esterification and silylation?

A3: The choice depends on your specific application and sample matrix.

  • Esterification to FAMEs is a robust and widely used method, particularly for fatty acid profiling.[16] The resulting methyl esters are stable.[6]

  • Silylation is a versatile method that can derivatize other functional groups like hydroxyls and amines in a single step.[1] However, TMS derivatives can be more susceptible to hydrolysis and may not be as stable over time.[1][8] Silylation can also sometimes lead to more complex chromatograms due to artifacts.[1]

Q4: Can I derivatize nonanoic acid directly in an aqueous sample?

A4: Most derivatization reactions, including esterification with BF3-methanol and silylation with BSTFA, are sensitive to moisture.[1][6] Therefore, it is generally recommended to extract the nonanoic acid into an organic solvent and dry the sample completely before adding the derivatization reagent.[6] However, some methods for in-situ derivatization in aqueous samples have been developed.[17]

Q5: How long are the derivatized samples stable?

A5: The stability of the derivatives depends on the method used and the storage conditions.

  • Fatty acid methyl esters (FAMEs) are generally quite stable.[6]

  • Trimethylsilyl (TMS) esters are more prone to hydrolysis. It is best to analyze them within a week of preparation.[1]

Data Presentation

Table 1: Comparison of Common Derivatization Methods for Nonanoic Acid

ParameterEsterification (BF3-Methanol)Silylation (BSTFA)
Reagent Boron trifluoride in methanol (e.g., 14%)N,O-Bis(trimethylsilyl)trifluoroacetamide (+/- 1% TMCS)
Typical Reaction Temp. 50-70°C[1][17]60-70°C[1][8]
Typical Reaction Time 10-60 minutes[1][6][17]20-60 minutes[1][8]
Derivative Formed Fatty Acid Methyl Ester (FAME)Trimethylsilyl (TMS) Ester
Pros - Stable derivatives[6]- Robust and widely used method- Cleaner reaction with fewer by-products[9]- Derivatizes multiple functional groups[1]- Fast reaction[8]
Cons - May not derivatize other functional groups- Derivatives are moisture-sensitive[1][8]- Potential for artifacts and by-products[1][11]- Reagent and by-products can cause large solvent peaks in GC[1]
Conversion Efficiency Can achieve high conversion (>80%)[18]Generally high, but can be variable depending on conditions[19][20]

Experimental Protocols

Protocol 1: Esterification of Nonanoic Acid to its Methyl Ester using BF3-Methanol

This protocol is adapted from procedures for fatty acid methyl ester (FAME) preparation.[1][6]

Materials:

  • Nonanoic acid sample

  • Boron trifluoride in methanol (12-14% w/w)

  • Hexane (or other non-polar solvent)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction vials (e.g., 5-10 mL)

  • Heating block or water bath

Procedure:

  • Weigh 1-25 mg of the nonanoic acid sample into a reaction vessel. If the sample is in an aqueous solution, evaporate it to dryness first.

  • Add 2 mL of 12-14% BF3-methanol solution to the sample.

  • Cap the vessel tightly and heat at 60°C for 10-60 minutes. The optimal time should be determined empirically.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Shake the vessel vigorously to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Silylation of Nonanoic Acid using BSTFA

This protocol is based on general procedures for silylation of carboxylic acids.[1][8]

Materials:

  • Nonanoic acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or DMF)

  • Reaction vials (e.g., 2 mL)

  • Heating block or oven

Procedure:

  • Place 1-10 mg of the dried nonanoic acid sample into a reaction vial.

  • Add 200 µL of an anhydrous solvent (e.g., acetonitrile).

  • Add 50-100 µL of BSTFA (with or without TMCS). A molar excess of the reagent is recommended.

  • Cap the vial tightly and vortex for 10-20 seconds.

  • Heat the vial at 60-70°C for 20-60 minutes.

  • Cool the reaction mixture to room temperature.

  • The sample can be injected directly into the GC-MS.

Mandatory Visualization

experimental_workflow_esterification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_extraction Extraction cluster_final_prep Final Preparation start Start with Nonanoic Acid Sample dry_sample Evaporate to Dryness (if in aqueous solution) start->dry_sample weigh_sample Weigh 1-25 mg into Reaction Vial dry_sample->weigh_sample add_bf3 Add 2 mL BF3-Methanol weigh_sample->add_bf3 heat Heat at 60°C for 10-60 min add_bf3->heat cool Cool to Room Temperature heat->cool add_water_hexane Add 1 mL Water & 1 mL Hexane cool->add_water_hexane shake Vortex to Extract FAMEs into Hexane add_water_hexane->shake separate Allow Layers to Separate shake->separate transfer Transfer Hexane Layer to New Vial separate->transfer dry_extract Dry with Anhydrous Na2SO4 transfer->dry_extract end Ready for GC Analysis dry_extract->end

Caption: Experimental workflow for the esterification of nonanoic acid using BF3-Methanol.

signaling_pathway cluster_input Metabolic Modulator cluster_cellular_response Cellular Response in Adipocytes nonanoic_acid Nonanoic Acid ampk AMPK Activation nonanoic_acid->ampk modulates glucose_uptake Increased Insulin-Stimulated Glucose Uptake nonanoic_acid->glucose_uptake results in lipolysis Reduced Lipolytic Response nonanoic_acid->lipolysis results in lipogenesis Suppression of Lipogenic Processes ampk->lipogenesis leads to

Caption: Postulated signaling effects of nonanoic acid on energy metabolism in adipocytes.[21]

References

Technical Support Center: Catalyst Selection for Neodecanoic Acid Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the esterification of neodecanoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.

Catalyst Performance Comparison

The selection of an appropriate catalyst is critical for optimizing the esterification of neodecanoic acid. The following table summarizes quantitative data for various catalysts under different experimental conditions.

CatalystAlcoholTemperature (°C)Catalyst LoadingMolar Ratio (Acid:Alcohol)Conversion/Yield (%)Reference
Homogeneous Catalysts
Sulfuric Acid (H₂SO₄)Methanol650.1 mL (conc.)1:25 (benzoic acid)90% Yield[1]
Sulfuric Acid (H₂SO₄)1-Propanol100 (reflux)0.15 mL (conc.)1:4 (vegetable oil)-[2]
Heterogeneous Catalysts
Amberlyst-15Methanol60---[3]
Amberlyst-15Ethanol110-1:190.34% Conversion-
Macroporous Polymeric AcidVarious50-80--High Yield[4]
Graphene OxideVarious---Good Yields[4]
Silica ChlorideVarious----[4]

Experimental Protocols

This section provides a detailed methodology for a typical neodecanoic acid esterification experiment using a general acid catalyst.

Objective: To synthesize a neodecanoate ester via Fischer esterification.

Materials:

  • Neodecanoic acid

  • Alcohol (e.g., methanol, ethanol, propanol, butanol)

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • pH paper

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add neodecanoic acid and a 5 to 10-fold molar excess of the chosen alcohol.[5] The use of excess alcohol helps to shift the equilibrium towards the product side.[5][6]

    • Add a magnetic stir bar to the flask.

    • Carefully add the acid catalyst to the reaction mixture. Typically, a catalytic amount (e.g., 1-5 mol%) of concentrated sulfuric acid or p-toluenesulfonic acid is used.[6]

    • Assemble the reflux condenser on top of the round-bottom flask.

  • Reaction:

    • Heat the mixture to reflux using a heating mantle or oil bath and stir continuously. The reaction temperature will depend on the boiling point of the alcohol used.

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically refluxed for several hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Add deionized water to the separatory funnel to dilute the mixture.

    • Extract the ester with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[1]

      • Deionized water.

      • Brine to remove any remaining water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent from the organic solution.

    • Remove the solvent using a rotary evaporator.[1]

    • The resulting crude ester can be further purified by distillation if necessary.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated acids are highly corrosive and should be handled with extreme care.[7]

  • Many organic solvents are flammable; avoid open flames.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of neodecanoic acid in a question-and-answer format.

Q1: My reaction yield is very low. What are the possible causes and solutions?

  • Cause: Incomplete reaction due to equilibrium. The Fischer esterification is a reversible reaction.[5][6]

    • Solution:

      • Use Excess Alcohol: Employ a large excess of the alcohol (5-10 fold or even use it as the solvent) to shift the equilibrium towards the formation of the ester.[5]

      • Remove Water: Water is a byproduct of the reaction, and its presence can drive the equilibrium back to the reactants.[8] Use a Dean-Stark apparatus to continuously remove water as it is formed.[5]

  • Cause: Steric hindrance from the bulky neodecanoic acid structure can slow down the reaction rate.[9]

    • Solution:

      • Increase Reaction Time: Allow the reaction to proceed for a longer duration to achieve higher conversion.

      • Increase Temperature: Higher temperatures can help overcome the activation energy barrier.

      • Choose a More Reactive Catalyst: Consider using more potent catalysts or coupling agents that are effective for sterically hindered acids.

  • Cause: Inefficient catalyst.

    • Solution:

      • Increase Catalyst Loading: A higher concentration of the acid catalyst can increase the reaction rate.

      • Use a Different Catalyst: If a standard acid catalyst is ineffective, consider alternative methods such as using an acid chloride intermediate or employing coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine), which are known to be effective for sterically hindered substrates.[10][11]

Q2: I am observing the formation of side products. What are they and how can I avoid them?

  • Cause: Dehydration of the alcohol, especially with secondary or tertiary alcohols, can lead to the formation of ethers or alkenes, particularly at high temperatures with strong acid catalysts.

    • Solution:

      • Milder Reaction Conditions: Use a lower reaction temperature if possible.

      • Milder Catalyst: Consider using a less aggressive acid catalyst.

  • Cause: For longer-chain alcohols, ether formation can be a competing reaction.

    • Solution:

      • Optimize Reaction Conditions: Carefully control the temperature and reaction time to favor esterification over etherification.

Q3: The work-up procedure is difficult, and I am having trouble separating the layers.

  • Cause: Emulsion formation during the aqueous wash steps, which can be exacerbated by the presence of unreacted carboxylic acid acting as a surfactant.

    • Solution:

      • Add Brine: Add a saturated solution of sodium chloride (brine) during the wash steps to increase the ionic strength of the aqueous phase and help break the emulsion.

      • Patience: Allow the separatory funnel to stand for a longer period to allow the layers to separate. Gentle swirling instead of vigorous shaking can also help.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in Fischer esterification?

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][6] It also facilitates the departure of the hydroxyl group as a water molecule, which is a better leaving group.[5]

Q2: Can I use a base as a catalyst for this reaction?

No, a base will deprotonate the carboxylic acid to form a carboxylate anion. This negatively charged species is much less reactive towards nucleophilic attack by the alcohol, thus preventing the esterification reaction.[5][9]

Q3: What is the advantage of using a heterogeneous catalyst over a homogeneous one?

Heterogeneous catalysts, such as solid acid resins (e.g., Amberlyst-15), offer the significant advantage of easy separation from the reaction mixture by simple filtration.[3] This simplifies the purification process and allows for the potential reuse of the catalyst, making the process more environmentally friendly and cost-effective.

Q4: How does the structure of the alcohol affect the esterification reaction?

The reactivity of the alcohol generally follows the order: primary > secondary > tertiary.[9] This is due to steric hindrance; bulkier alcohols will react more slowly.

Q5: Why is it important to use anhydrous conditions for the reaction?

While the reaction produces water, starting with anhydrous reactants and solvents is crucial to maximize the initial forward reaction rate. The presence of water from the start would immediately begin to shift the equilibrium back towards the reactants, limiting the potential yield.

Visualizations

Experimental_Workflow A 1. Reaction Setup - Add Neodecanoic Acid & Alcohol - Add Catalyst B 2. Esterification Reaction - Heat to Reflux - Monitor Progress (TLC/GC) A->B Heat C 3. Work-up - Cool Reaction - Aqueous Wash (NaHCO3, H2O, Brine) B->C Cool D 4. Isolation - Dry Organic Layer (Na2SO4) - Filter C->D E 5. Purification - Remove Solvent (Rotovap) - Distillation (optional) D->E F Final Product (Neodecanoate Ester) E->F

Caption: Experimental workflow for neodecanoic acid esterification.

Troubleshooting_Tree Start Low Yield? Q1 Is the reaction at equilibrium? Start->Q1 Yes Q2 Is steric hindrance an issue? Start->Q2 Possible Q3 Is the catalyst inefficient? Start->Q3 Maybe A1_1 Use excess alcohol Q1->A1_1 A1_2 Remove water (Dean-Stark) Q1->A1_2 A2_1 Increase reaction time/temp Q2->A2_1 A2_2 Use a more reactive catalyst Q2->A2_2 A3_1 Increase catalyst loading Q3->A3_1 A3_2 Change catalyst type (e.g., DCC/DMAP) Q3->A3_2

Caption: Decision tree for troubleshooting low yield in esterification.

References

Technical Support Center: Neodecanoic Acid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neodecanoic Acid formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on viscosity reduction.

Frequently Asked Questions (FAQs)

Q1: What is Neodecanoic acid and what are its typical properties?

Neodecanoic acid is a branched-chain carboxylic acid with the molecular formula C10H20O2.[1][2] It is a colorless to slightly yellow, low-viscosity liquid at room temperature with a mild odor.[3] Its branched structure provides excellent hydrolytic and thermal stability.[3] It is not water-soluble but dissolves in organic solvents like alcohols and ketones.[1]

Q2: In which applications is Neodecanoic acid commonly used?

Neodecanoic acid and its derivatives are utilized in a wide range of industrial applications, including:

  • Pharmaceuticals: Employed in drug delivery systems to optimize solubility and stability.[1]

  • Coatings and Paints: Used to enhance adhesion, flexibility, and durability.[4]

  • Metalworking Fluids: Acts as a corrosion inhibitor and improves lubrication.[3]

  • Plastics and Polymers: Functions as a viscosity modifier and stabilizer.[3]

  • Cosmetics: Used as an emulsifier or surfactant in skin care products.[1]

Q3: What is the typical viscosity of pure Neodecanoic acid?

The viscosity of pure Neodecanoic acid is relatively low for a carboxylic acid of its molecular weight.[3] Specific values from technical data sheets are provided in the table below.

Troubleshooting Guide: High Viscosity in Neodecanoic Acid Formulations

Q1: My Neodecanoic acid formulation is too viscous. What are the primary factors that could be causing this?

High viscosity in your formulation can be attributed to several factors. The concentration of Neodecanoic acid is a primary driver; higher concentrations will lead to increased viscosity. Intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, also play a significant role. The properties of other excipients in your formulation, including polymers or thickening agents, can contribute significantly to the overall viscosity. Finally, lower temperatures will generally result in higher viscosity.

Q2: How can I reduce the viscosity of my Neodecanoic acid formulation?

There are several strategies you can employ to reduce the viscosity of your formulation:

  • Solvent Addition: The addition of a low-viscosity, compatible solvent can effectively reduce the overall viscosity.

  • Temperature Adjustment: Increasing the temperature of the formulation will typically decrease its viscosity. However, the thermal stability of all components must be considered.

  • Esterification: Converting Neodecanoic acid to one of its ester derivatives can significantly lower the viscosity, as esters generally exhibit lower viscosity than their corresponding carboxylic acids.[5]

  • pH Modification: Adjusting the pH of the formulation can alter the ionization state of the carboxylic acid group, which may influence intermolecular interactions and reduce viscosity.

  • Use of Surfactants: In emulsion systems, the addition of a suitable surfactant can reduce interfacial tension and lower the overall viscosity.

Q3: Are there any specific excipients known to reduce the viscosity of carboxylic acid-based formulations?

While specific data for Neodecanoic acid is limited, general principles for formulating with carboxylic acids suggest that the choice of co-solvents and other excipients is critical. For topical formulations, emollients such as fatty acid esters and fatty alcohols can be used to adjust viscosity.[4] In some pharmaceutical formulations, certain amino acids and their derivatives have been shown to act as viscosity-reducing agents for solutions containing molecules prone to self-association.[5]

Quantitative Data

The following table summarizes the reported viscosity of pure Neodecanoic acid. Currently, there is limited publicly available quantitative data on the viscosity of Neodecanoic acid in various solvent systems. Researchers are encouraged to perform their own solvent screening studies.

PropertyValueTemperatureReference
Kinematic Viscosity40 mm²/s20°C (68°F)[5]

Experimental Protocols

Protocol 1: Viscosity Measurement of Neodecanoic Acid Formulations

This protocol outlines a general procedure for measuring the dynamic viscosity of a Neodecanoic acid formulation using a rotational viscometer.

Objective: To determine the viscosity of a Neodecanoic acid formulation at a controlled temperature.

Materials:

  • Rotational viscometer with appropriate spindle set

  • Temperature-controlled water bath or sample chamber

  • Beakers or appropriate sample containers

  • Neodecanoic acid formulation

  • Calibration standards for the viscometer

Procedure:

  • Instrument Calibration: Calibrate the viscometer according to the manufacturer's instructions using a certified viscosity standard close to the expected viscosity of the sample.

  • Sample Preparation: Place a sufficient volume of the Neodecanoic acid formulation into a clean, dry sample container. Ensure there are no air bubbles in the sample.

  • Temperature Equilibration: Place the sample in the temperature-controlled bath or chamber and allow it to equilibrate to the desired temperature (e.g., 25°C). Monitor the sample temperature with a calibrated thermometer.

  • Spindle Selection: Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. The goal is to achieve a torque reading within the optimal range for the instrument (typically 20-80% of the full scale).

  • Measurement: Immerse the selected spindle into the sample to the marked immersion depth. Start the viscometer at the chosen speed and allow the reading to stabilize. Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Data Recording: Record the sample identification, temperature, spindle number, rotational speed (RPM), and the stable viscosity reading.

  • Cleaning: Thoroughly clean the spindle and sample container with an appropriate solvent immediately after use.

Protocol 2: Screening of Solvents to Reduce the Viscosity of a Neodecanoic Acid Formulation

This protocol provides a framework for systematically evaluating the effect of different solvents on the viscosity of a high-viscosity Neodecanoic acid formulation.

Objective: To identify an effective solvent for reducing the viscosity of a Neodecanoic acid formulation.

Materials:

  • High-viscosity Neodecanoic acid formulation (stock)

  • A selection of candidate solvents (e.g., ethanol, isopropanol, propylene glycol, polyethylene glycol 400, ethyl acetate)

  • Rotational viscometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vials or small beakers for sample preparation

Procedure:

  • Preparation of Stock Formulation: Prepare a batch of the high-viscosity Neodecanoic acid formulation to be used as the stock for all experiments.

  • Initial Viscosity Measurement: Measure the viscosity of the undiluted stock formulation at a defined temperature (e.g., 25°C) following Protocol 1. This will serve as the baseline.

  • Preparation of Solvent Blends:

    • For each candidate solvent, prepare a series of dilutions of the stock formulation. For example, prepare blends with 5%, 10%, 15%, and 20% (w/w) of the solvent.

    • Accurately weigh the stock formulation and the solvent into a vial and mix thoroughly until a homogenous solution is obtained.

  • Viscosity Measurement of Blends:

    • Measure the viscosity of each solvent blend at the same defined temperature used for the baseline measurement.

    • Ensure that the same viscometer, spindle, and rotational speed are used for comparable results, adjusting only if necessary to stay within the instrument's optimal torque range.

  • Data Analysis:

    • Create a table summarizing the viscosity of each blend as a function of the solvent and its concentration.

    • Plot the viscosity versus solvent concentration for each candidate solvent to visualize the viscosity reduction efficiency.

  • Solvent Selection: Based on the results, identify the solvent(s) that provide the most significant viscosity reduction at the lowest concentration while maintaining the desired formulation stability and compatibility.

Visualization

Below are diagrams illustrating key concepts related to reducing the viscosity of Neodecanoic acid formulations.

Viscosity_Factors cluster_formulation Formulation Properties cluster_conditions External Conditions cluster_solutions Viscosity Reduction Strategies NDA_Conc Neodecanoic Acid Concentration Viscosity Formulation Viscosity NDA_Conc->Viscosity Increases Excipients Excipient Properties (e.g., MW, concentration) Excipients->Viscosity Can Increase or Decrease Interactions Intermolecular Interactions (Hydrogen Bonding) Interactions->Viscosity Increases Temperature Temperature Temperature->Viscosity Decreases (Generally) Solvent Add Low-Viscosity Solvent Solvent->Viscosity Decreases Ester Convert to Ester Derivative Ester->Viscosity Decreases pH_Adjust Adjust pH pH_Adjust->Viscosity Can Decrease

Caption: Factors influencing the viscosity of Neodecanoic acid formulations.

Troubleshooting_Workflow Start High Viscosity Identified Assess_Conc Assess Neodecanoic Acid Concentration Start->Assess_Conc Is_Conc_High Is Concentration Too High? Assess_Conc->Is_Conc_High Reduce_Conc Reduce Concentration Is_Conc_High->Reduce_Conc Yes Assess_Temp Evaluate Formulation Temperature Is_Conc_High->Assess_Temp No End Viscosity Optimized Reduce_Conc->End Is_Temp_Low Is Temperature Too Low? Assess_Temp->Is_Temp_Low Increase_Temp Increase Temperature (Check Stability) Is_Temp_Low->Increase_Temp Yes Solvent_Screen Perform Solvent Screening (Protocol 2) Is_Temp_Low->Solvent_Screen No Increase_Temp->End Select_Solvent Select Optimal Solvent Solvent_Screen->Select_Solvent Consider_Ester Consider Ester Derivative Solvent_Screen->Consider_Ester Alternative Select_Solvent->End Consider_Ester->End

Caption: A logical workflow for troubleshooting high viscosity issues.

References

Phase separation problems in Neononanoic acid extractions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address phase separation problems encountered during extractions using neodecanoic acid (also known as Versatic™ 10).

Frequently Asked Questions (FAQs)

Q1: What is phase separation and why is it problematic in neodecanoic acid extractions?

A: Phase separation is the process where the aqueous and organic (neodecanoic acid in a diluent) layers distinctly separate after mixing. Problems like incomplete or slow separation, or the formation of emulsions, can lead to low extraction yields, product contamination, and difficulties in subsequent processing steps.

Q2: What is an emulsion and what are the common causes in this extraction system?

A: An emulsion is a stable mixture of two immiscible liquids (the aqueous and organic phases) where one is dispersed in the other as microscopic droplets. Common causes include:

  • Excessive Agitation: High-shear mixing or vigorous shaking can create very fine droplets that are slow to coalesce.[1]

  • Presence of Surfactants: Impurities in the sample matrix that act like surfactants (e.g., fatty acids, phospholipids) can stabilize emulsions.[1]

  • High Solids Content: Finely divided particulate matter can accumulate at the interface, preventing droplets from merging.

  • High pH: In certain systems, such as nickel extraction with neodecanoic acid, a higher pH can increase the tendency to form emulsions.[2]

  • High Viscosity: A viscous organic phase can physically hinder the coalescence of aqueous droplets.[2]

Q3: What is "third phase" formation?

A: Third phase formation is the appearance of a second, distinct organic layer during the extraction. This typically occurs when the extracted metal-neodecanoate complex, or the extractant itself, exceeds its solubility limit in the organic diluent.[3][4] This can trap the target analyte and complicate the separation process. Adding modifiers like long-chain alcohols or phosphates to the organic phase can sometimes prevent this issue.[5][6]

Q4: My phase separation is very slow. What factors influence the speed of disengagement?

A: The rate of phase separation, or disengagement, is influenced by several factors:

  • Temperature: Increasing the temperature generally lowers the viscosity of both phases, which can accelerate separation.[7]

  • Viscosity: Higher viscosity in either phase will slow down the movement and coalescence of droplets.[2][7]

  • Mixing Speed: While sufficient mixing is needed for mass transfer, excessive speed can lead to stable emulsions that are slow to break.[7]

  • Impurities: The presence of colloidal silica or residual flocculants can significantly increase phase separation time.[7]

  • Phase Ratio (O/A): The ratio of the organic to aqueous phase volumes can impact separation characteristics.[7]

Troubleshooting Guide for Phase Separation Issues

This guide provides a systematic approach to diagnosing and resolving common phase separation problems.

Problem 1: A Stable Emulsion Has Formed

A persistent, cloudy, or milky layer exists between the aqueous and organic phases that does not resolve after letting it stand.

Initial Diagnostic Steps:

  • Review Mixing Protocol: Were the phases mixed too vigorously (e.g., high-speed homogenization vs. gentle swirling)?

  • Analyze Sample Matrix: Does the aqueous feed contain known surfactants, high fat content, or fine solids?[1]

  • Check pH: Is the pH of the system in a range known to promote emulsification for the specific metal being extracted?[2]

Solutions (from least to most disruptive):

  • Patience: Allow the mixture to stand undisturbed for an extended period (30-60 minutes). Gentle tapping or swirling can sometimes help.[8][9]

  • Centrifugation: Transfer the mixture to centrifuge tubes. Centrifuging can provide the force needed to break the emulsion.[1][9][10]

  • Salting Out: Add a saturated sodium chloride (NaCl) solution (brine) or solid NaCl to the mixture.[1][8] This increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion.[10]

  • Temperature Change: Gently warm the mixture. A slight increase in temperature can decrease viscosity and help break the emulsion.

  • Filtration: Carefully pass the entire mixture through a plug of glass wool or phase separation filter paper. This can physically coalesce the dispersed droplets.[1][10]

  • Solvent Addition: Add a small volume of a different organic solvent (e.g., a more polar solvent) to alter the properties of the organic phase and break the emulsion.[1][10]

Problem 2: Third Phase Formation Observed

An additional, often denser, layer appears below the primary organic phase.

Initial Diagnostic Steps:

  • Check Concentrations: Are the concentrations of neodecanoic acid, the metal in the aqueous feed, or the acid used for pH adjustment higher than in standard protocols?

  • Review Diluent Choice: Is the diluent (e.g., a short-chain alkane) appropriate for the expected concentration of the metal-extractant complex?

Solutions:

  • Dilution: Dilute the organic phase with more of the primary diluent. This may be sufficient to redissolve the third phase.

  • Add a Modifier: Add a small percentage (e.g., 5-10% v/v) of a modifier like a long-chain alcohol (e.g., isodecanol) or tri-n-butyl phosphate (TBP) to the organic phase to increase the solubility of the extracted complex.[5][6]

  • Temperature Adjustment: Changing the operating temperature may increase the solubility of the complex in the organic phase.

Data Presentation

Table 1: Physical and Chemical Properties of Neodecanoic Acid

PropertyValueReference(s)
Chemical Formula C₁₀H₂₀O₂[11][12][13]
Molar Mass 172.27 g·mol⁻¹[11][14]
Appearance Colorless to slightly yellow liquid[11][12]
Density ~0.92 g/cm³[11][14]
Boiling Point 243 - 253 °C[11][12]
Flash Point ~122 °C[12][15]
Solubility in Water 0.025 g/100 mL at 25 °C[11]
pKa ~5.17[11]

Experimental Protocols

Protocol 1: Standard Metal Extraction with Neodecanoic Acid

This protocol is a general guideline for the extraction of a divalent metal ion (Me²⁺) from an aqueous solution.

  • Prepare Organic Phase: Prepare the desired concentration of neodecanoic acid (e.g., 15% v/v) in a suitable hydrocarbon diluent such as Exxsol D80 AZ.[2]

  • Combine Phases: In a separation vessel, combine the organic phase and the aqueous phase containing the metal salt (e.g., 0.1 M MeSO₄) at a defined volumetric ratio (e.g., O:A = 1:1).[2]

  • pH Adjustment: Begin gentle agitation. Slowly add portions of a base (e.g., 5.0 M NaOH) to the mixture until the target equilibrium pH for extraction is reached. Monitor the pH continuously.[2]

  • Mixing: Once the target pH is stable, mix the phases using a mechanical stirrer at a controlled speed (e.g., 800 rpm) for a set duration (e.g., 10 minutes) to ensure equilibrium is reached.[2]

  • Phase Separation: Cease agitation and transfer the mixture to a separatory funnel. Allow the phases to disengage completely.

  • Sample Collection: Carefully drain the lower aqueous phase. Collect the upper organic phase. If any emulsion or solid is present at the interface, it may be necessary to filter the collected phases.[2]

  • Analysis: The metal concentration in the aqueous phase (raffinate) can be analyzed directly. To analyze the metal content in the organic phase, it must first be stripped.

  • Stripping (for analysis): Combine the collected organic phase with a stripping acid (e.g., 2.0 M H₂SO₄) at a defined ratio (e.g., O:A = 2:1). Mix thoroughly for 10 minutes. Separate the phases and repeat the stripping process on the organic phase with fresh acid to ensure complete recovery of the metal into the aqueous stripping solution. The combined stripping solutions can then be analyzed.[2]

Protocol 2: Troubleshooting an Emulsion with "Salting Out"

  • Prepare Brine Solution: Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Add Brine: To the separatory funnel containing the emulsified mixture, add a volume of the brine solution equal to 10-20% of the existing aqueous phase volume.

  • Mix Gently: Do not shake vigorously. Gently invert the separatory funnel 5-10 times to mix the brine into the aqueous phase.

  • Observe: Allow the funnel to stand and observe if the emulsion begins to break. The separation should be noticeably faster.

  • Separate Layers: Once a clear interface is visible, proceed with the separation of the aqueous and organic layers as described in Protocol 1.

Visualizations

TroubleshootingWorkflow Start Phase Separation Problem Identified CheckEmulsion Is it an Emulsion? (Cloudy Interface) Start->CheckEmulsion CheckThirdPhase Is it a Third Phase? (Extra Organic Layer) CheckEmulsion->CheckThirdPhase No EmulsionSolutions Apply Emulsion Troubleshooting CheckEmulsion->EmulsionSolutions Yes SlowSeparation Problem: Slow Phase Disengagement CheckThirdPhase->SlowSeparation No ThirdPhaseSolutions Apply Third Phase Troubleshooting CheckThirdPhase->ThirdPhaseSolutions Yes SlowSepSolutions Apply Disengagement Troubleshooting SlowSeparation->SlowSepSolutions Wait 1. Let Stand / Gentle Swirl EmulsionSolutions->Wait Centrifuge 2. Centrifuge Wait->Centrifuge SaltOut 3. Add Salt (Brine) Centrifuge->SaltOut Filter 4. Filter (Glass Wool) SaltOut->Filter End Problem Resolved Filter->End Dilute 1. Dilute with Solvent ThirdPhaseSolutions->Dilute AddModifier 2. Add Modifier (e.g., Isodecanol) Dilute->AddModifier AddModifier->End Temp 1. Increase Temperature SlowSepSolutions->Temp Mixing 2. Reduce Mixing Speed Temp->Mixing Mixing->End

Caption: Troubleshooting workflow for phase separation issues.

EmulsionFactors Emulsion Emulsion Formation Agitation High-Shear Mixing (Vigorous Shaking) Agitation->Emulsion Surfactants Presence of Surfactants (e.g., Fatty Acids) Surfactants->Emulsion Solids Fine Particulate Matter Solids->Emulsion Viscosity High Organic Phase Viscosity Viscosity->Emulsion pH Sub-optimal pH (e.g., High pH for Ni ext.) pH->Emulsion

Caption: Key factors contributing to emulsion formation.

References

Technical Support Center: Improving the Thermal Stability of Neodecanoic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the thermal stability of neodecanoic acid-based polymers.

Frequently Asked Questions (FAQs)

Q1: My neodecanoic acid-based polymer is showing premature degradation during thermal analysis. What are the potential causes?

A1: Premature degradation of neodecanoic acid-based polymers can stem from several factors:

  • Residual Impurities: Catalysts, solvents, or unreacted monomers from the polymerization process can act as pro-degradants, initiating thermal decomposition at lower-than-expected temperatures.

  • Oxidative Degradation: The presence of oxygen, even in trace amounts, can lead to thermo-oxidative degradation, which often occurs at lower temperatures than purely thermal degradation.[1][2]

  • Hydrolysis: For ester-containing polymers, residual moisture can lead to hydrolysis at elevated temperatures, breaking down the polymer chains.[3]

  • Inadequate Stabilization: The type and concentration of thermal stabilizers may be insufficient for the processing or testing temperatures.

Q2: I am observing significant discoloration (yellowing) of my polymer during melt processing. How can I prevent this?

A2: Discoloration, particularly yellowing, is a common sign of thermal degradation in polymers.[3] To mitigate this:

  • Optimize Processing Conditions: Reduce processing temperature and residence time to minimize thermal stress on the polymer.

  • Inert Atmosphere: Process the polymer under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, a primary cause of yellowing.

  • Use of Antioxidants: Incorporate primary and secondary antioxidants into your formulation. Hindered phenols are effective primary antioxidants, while phosphites can act as secondary antioxidants to decompose hydroperoxides.[1]

  • Acid Scavengers: Neodecanoic acid-based polymers can release acidic byproducts upon degradation, which can catalyze further degradation. The addition of acid scavengers like metal stearates (e.g., calcium stearate, zinc stearate) can neutralize these acids.[4][5][6]

Q3: How do I select the appropriate thermal stabilizer for my neodecanoic acid-based polymer system?

A3: The choice of thermal stabilizer depends on the polymer structure, processing conditions, and end-use application. For neodecanoic acid-based polymers, consider the following:

  • Metal Soaps: Calcium/zinc stearate systems are commonly used and can offer a synergistic effect in stabilizing polymers like PVC.[4][5][6][7]

  • Organotin Stabilizers: These are highly effective for PVC and other halogenated polymers, offering excellent color hold and long-term stability.[1][4][5] However, some have toxicity concerns.[1]

  • Antioxidants: A combination of primary (radical scavengers) and secondary (hydroperoxide decomposers) antioxidants is often more effective than a single type.[1]

  • Synergistic Blends: Combining different types of stabilizers can lead to synergistic effects, providing enhanced protection.[4][7][8][9] For instance, a blend of metal soaps and antioxidants can be highly effective.

Troubleshooting Guides

Interpreting Unexpected Thermogravimetric Analysis (TGA) Results
Observed Issue Potential Causes Troubleshooting Steps
Lower than expected onset of decomposition temperature (Tonset) Residual impurities (catalyst, solvent), presence of oxygen, insufficient stabilizer.1. Purify the polymer to remove residual impurities. 2. Ensure a fully inert atmosphere during the TGA run. 3. Increase the concentration or try a different type of thermal stabilizer.
Multi-step weight loss in the TGA curve Presence of a polymer blend or copolymer, different degradation mechanisms occurring at different temperatures, or the presence of volatile additives.[10]1. Analyze the individual components of the blend/copolymer separately if possible. 2. Use a slower heating rate to better resolve the degradation steps. 3. Couple the TGA with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gases at each step.
Inconsistent TGA results between samples Inhomogeneous dispersion of stabilizers or fillers, variations in sample size or form, or differences in thermal history.[2]1. Ensure uniform mixing of additives in the polymer matrix. 2. Use a consistent sample mass and form (e.g., powder, film) for all analyses. 3. Implement a standardized thermal history for all samples before TGA analysis (e.g., a controlled heating and cooling cycle in a DSC).
Troubleshooting Differential Scanning Calorimetry (DSC) Curves
Observed Issue Potential Causes Troubleshooting Steps
Broad or multiple melting peaks (Tm) Presence of different crystalline structures, a polymer blend, or impurities.[11]1. Use a slower heating rate to improve resolution. 2. Analyze the thermal history of the sample; different cooling rates can lead to different crystal morphologies. 3. If it's a blend, analyze the individual components.
Shift in glass transition temperature (Tg) Plasticization effect from residual solvent or additives, or changes in polymer chain mobility due to degradation or crosslinking.1. Ensure complete removal of solvents before analysis. 2. Correlate the Tg shift with TGA data to check for degradation. 3. For blends, a single Tg indicates miscibility, while two separate Tgs suggest immiscibility.[12]
Overlapping thermal events (e.g., Tg and enthalpic relaxation) The glass transition is obscured by the relaxation of the polymer chains, often due to the sample's thermal history.[13]1. Use Modulated DSC (MDSC) to separate the reversing (thermodynamic) and non-reversing (kinetic) heat flow signals. The Tg is a reversing event and will be more clearly visible in the reversing heat flow signal.[14]

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Objective: To determine the onset of thermal degradation and the compositional analysis of a neodecanoic acid-based polymer.

Methodology:

  • Sample Preparation:

    • Ensure the polymer sample is dry and in a consistent form (e.g., powder or small, flat film). A typical sample size is 5-10 mg.[15]

  • Instrument Setup:

    • Place the sample in a TGA pan (e.g., platinum, alumina).

    • Place the pan in the TGA instrument.

  • Experimental Parameters:

    • Purge Gas: Use an inert gas like nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative degradation.[16]

    • Heating Rate: A standard heating rate is 10 °C/min or 20 °C/min. Slower heating rates can provide better resolution of degradation steps.[10][17]

    • Temperature Range: Start from ambient temperature (e.g., 30 °C) and heat to a temperature beyond the expected decomposition of the polymer (e.g., 600 °C).

  • Data Analysis:

    • Determine the onset of decomposition temperature (Tonset), typically defined as the temperature at which 5% weight loss occurs.

    • Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG curve).

    • Quantify the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a neodecanoic acid-based polymer.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the polymer sample into a DSC pan (typically aluminum).[11]

    • Seal the pan hermetically to prevent the loss of any volatiles.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Parameters (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min. This is to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected Tg.

    • Second Heating Scan: Heat the sample again at 10 °C/min to a temperature above its melting point. The thermal transitions are typically analyzed from this second heating scan.

  • Data Analysis:

    • Determine the Tg as the midpoint of the step change in the heat flow curve.[12]

    • Determine the Tm as the peak temperature of the melting endotherm.

    • Determine the Tc as the peak temperature of the crystallization exotherm from the cooling scan.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis & Preparation cluster_analysis Thermal Analysis cluster_evaluation Evaluation & Optimization synthesis Synthesize Neodecanoic Acid-Based Polymer purification Purify Polymer synthesis->purification stabilizer Incorporate Thermal Stabilizer(s) purification->stabilizer processing Melt Processing stabilizer->processing tga TGA Analysis processing->tga Characterize Thermal Stability dsc DSC Analysis processing->dsc Characterize Thermal Transitions data Analyze TGA/DSC Data tga->data dsc->data troubleshoot Troubleshoot Issues data->troubleshoot optimize Optimize Formulation/ Processing troubleshoot->optimize optimize->stabilizer Reformulate

Caption: Experimental workflow for improving the thermal stability of neodecanoic acid-based polymers.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor Thermal Stability Observed (e.g., low TGA onset, discoloration) impurities Residual Impurities start->impurities oxidation Oxidation start->oxidation hydrolysis Hydrolysis start->hydrolysis stabilization Inadequate Stabilization start->stabilization purify Purify Polymer impurities->purify inert Use Inert Atmosphere oxidation->inert dry Dry Polymer Thoroughly hydrolysis->dry add_stabilizer Add/Optimize Stabilizers (Antioxidants, Acid Scavengers) stabilization->add_stabilizer

Caption: Troubleshooting logic for addressing poor thermal stability in neodecanoic acid-based polymers.

References

Common impurities in commercial Neononanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions concerning common impurities in commercial nonanoic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common grades of commercial nonanoic acid?

A1: Commercial nonanoic acid is available in various grades, including technical grade, food grade (FG), fragrance grade, and analytical standard. Purity levels can vary, with typical assays being ≥96% or ≥98%.[1] It is crucial to select a grade appropriate for your specific application, especially in drug development where high purity is essential.

Q2: What are the potential sources of impurities in commercial nonanoic acid?

A2: Impurities in commercial nonanoic acid can originate from several sources depending on the manufacturing process. When produced from natural fats and oils, impurities may include other fatty acids, unsplit glycerides, and other natural components.[2] If synthesized via chemical processes like the ozonolysis of oleic acid, byproducts can include a range of other dicarboxylic acids.[3]

Q3: How can I determine the purity of my nonanoic acid sample?

A3: The most reliable method for determining the purity of nonanoic acid and identifying impurities is through Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a derivatization step to convert the fatty acids into more volatile esters, such as Fatty Acid Methyl Esters (FAMEs).[2][4] Always request a Certificate of Analysis (CoA) from your supplier, which should provide information on the purity and the levels of known impurities.[4][5]

Q4: How should I store commercial nonanoic acid to minimize degradation?

A4: Nonanoic acid should be stored in a cool, dry place away from heat and direct sunlight. It is a combustible liquid and should be kept away from ignition sources.[6] Over time, and with exposure to air and light, degradation can occur, potentially leading to the formation of new impurities.

Common Impurities in Commercial Nonanoic Acid

The presence of impurities can significantly impact experimental outcomes, from altering reaction kinetics to causing unexpected side effects in drug formulations. Below is a table summarizing common impurities found in commercial nonanoic acid.

Impurity CategorySpecific ExamplesPotential Origin
Other Fatty Acids Octanoic acid (C8), Decanoic acid (C10), Lauric acid (C12), Palmitic acid (C16), Stearic acid (C18)Co-purification from natural fat and oil feedstocks.[2]
Unsplit/Incompletely Split Glycerides Monoglycerides, DiglyceridesIncomplete hydrolysis of triglycerides during the splitting of fats and oils.[2]
Process-Related Byproducts (Ozonolysis) Succinic acid (C4), Adipic acid (C6), Suberic acid (C8), Sebacic acid (C10), Undecanedioic acid (C11), Tridecanedioic acid (C13)Byproducts from the ozonolysis of oleic acid, a common manufacturing route for nonanoic acid.[3]
Other Organic Compounds Steroid alcohols, Phosphatides, Color bodiesCo-extraction from natural source materials (e.g., vegetable oils).[2]

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise during your experiments due to impurities in nonanoic acid.

Q: My reaction is yielding unexpected byproducts. Could impurities in nonanoic acid be the cause?

A: Yes, reactive impurities in your nonanoic acid could be participating in side reactions.

  • Troubleshooting Workflow:

    • Analyze your nonanoic acid: Use the GC-MS protocol below to identify and quantify impurities.

    • Identify potential culprits: Other fatty acids or reactive glycerides could be the source of the unexpected byproducts.

    • Purify the nonanoic acid: If significant impurities are detected, consider purification by distillation or chromatography.

    • Source a higher purity grade: For sensitive applications, obtaining an analytical standard or a higher purity grade of nonanoic acid is recommended.

Q: I am observing variability between batches of nonanoic acid in my experiments. Why could this be happening?

A: Batch-to-batch variability in the impurity profile of commercial nonanoic acid is common.

  • Troubleshooting Workflow:

    • Request CoAs for all batches: Compare the certificates of analysis from the supplier for the different batches to identify variations in the specified impurities.

    • Perform your own analysis: Use GC-MS to get a detailed impurity profile for each batch.

    • Correlate impurities with variability: Try to establish a link between the presence or concentration of specific impurities and the observed experimental variations.

    • Establish stricter specifications with your supplier: Once you identify critical impurities, you can set stricter acceptance criteria for incoming batches of nonanoic acid.

Q: My final drug formulation has a slight color/odor that is not expected. Could this be from the nonanoic acid?

A: Yes, impurities such as "color bodies" or other volatile organic compounds can impart undesirable color or odor.

  • Troubleshooting Workflow:

    • Analyze for trace impurities: Use sensitive analytical techniques like GC-MS to detect trace volatile and semi-volatile impurities.

    • Consider purification: Techniques like charcoal treatment or distillation may remove these types of impurities.

    • Evaluate different suppliers: The impurity profile can vary between manufacturers. Sourcing from a different supplier may resolve the issue.

Experimental Protocol: GC-MS Analysis of Nonanoic Acid Impurities

This protocol details the derivatization of nonanoic acid to its fatty acid methyl ester (FAME) followed by GC-MS analysis for impurity profiling.

1. Materials:

  • Nonanoic acid sample

  • Methanol (anhydrous)

  • Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/w)

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5MS or equivalent)

2. Derivatization to FAMEs:

  • Weigh approximately 10-20 mg of the nonanoic acid sample into a screw-cap glass tube.

  • Add 2 mL of BF3-methanol solution.

  • Cap the tube tightly and heat at 60°C for 10 minutes in a water bath or heating block.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

3. GC-MS Analysis:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 240°C at 10°C/min

    • Hold at 240°C for 5 minutes

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

    • Scan Mode: Full scan

4. Data Analysis:

  • Identify the main peak corresponding to methyl nonanoate.

  • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.

  • Quantify impurities by comparing their peak areas to that of the main peak (assuming similar response factors) or by using an internal standard for more accurate quantification.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Resolution Problem Unexpected Experimental Results (e.g., side products, batch variability, off-color/odor) Analyze Analyze Nonanoic Acid (GC-MS as per protocol) Problem->Analyze Identify Identify & Quantify Impurities Analyze->Identify Purify Purify Nonanoic Acid (Distillation, Chromatography) Identify->Purify Impurities Detected NewSource Source Higher Purity Grade or Change Supplier Identify->NewSource Impurities Detected SetSpecs Set Stricter Specifications with Supplier Identify->SetSpecs For Future Batches

Caption: Troubleshooting workflow for impurity-related issues in nonanoic acid.

References

Validation & Comparative

A Comparative Analysis for Drug Development: Neononanoic Acid vs. Nonanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and formulation scientists on the properties and potential applications of neononanoic acid and its straight-chain isomer, nonanoic acid.

In the landscape of pharmaceutical sciences, the selection of excipients is a critical step that can significantly influence the stability, bioavailability, and efficacy of a drug product. Among the vast array of available excipients, fatty acids are frequently employed for their diverse functionalities, including acting as solvents, emulsifiers, and permeation enhancers. This guide provides a detailed, data-driven comparison of two nine-carbon carboxylic acids: nonanoic acid, a linear saturated fatty acid, and this compound, its branched-chain counterpart. Understanding the distinct properties arising from their structural differences is paramount for rational formulation design and drug development.

Physicochemical Properties: A Head-to-Head Comparison

The structural isomerism between nonanoic acid and this compound gives rise to notable differences in their physical and chemical properties. Nonanoic acid, also known as pelargonic acid, is a straight-chain fatty acid, whereas this compound is a mixture of highly branched isomers, with 3,5,5-trimethylhexanoic acid being a primary component. This branching imparts significant steric hindrance around the carboxyl group in this compound, leading to distinct physicochemical behaviors.

The following table summarizes the key physicochemical properties of both acids, providing a quantitative basis for comparison.

PropertyNonanoic Acid (Pelargonic Acid)This compound (3,5,5-Trimethylhexanoic Acid Isomer)
Molecular Formula C₉H₁₈O₂C₉H₁₈O₂
Molecular Weight 158.24 g/mol [1]158.24 g/mol [2][3]
CAS Number 112-05-0[1]3302-10-1 / 26896-18-4[2]
Appearance Clear to yellowish oily liquid[1][2][4][5]Clear, colorless liquid[2]
Boiling Point 254 °C[4]253.4 °C[2]
Melting Point 12.5 °C[4]-70 °C[6]
Density 0.900 g/cm³[4]0.919 g/cm³[2][6]
pKa 4.96[4]~4.80 (Predicted)[6]
Water Solubility 0.3 g/L (nearly insoluble)[4]700 mg/L (sparingly soluble)[2][6]
LogP (Octanol/Water) 3.423.25 / 2.53 (Calculated)[2][7]

Structural Differences Visualized

The fundamental difference between these two molecules lies in their carbon skeleton. Nonanoic acid possesses a linear alkyl chain, while this compound features a branched structure. This is visualized in the diagram below.

G Structural Comparison of C9 Carboxylic Acids cluster_nonanoic Nonanoic Acid (Linear Chain) cluster_neononanoic This compound (Branched Chain) NA_struct CH3(CH2)7COOH NA_prop Properties: - Linear structure allows for close packing - Higher melting point NNA_struct e.g., 3,5,5-Trimethylhexanoic Acid NA_struct->NNA_struct Structural Isomers NNA_prop Properties: - Branched structure creates steric hindrance - Lower melting point - Enhanced thermal and hydrolytic stability

Structural Isomerism of C9 Carboxylic Acids

Biological Activity and Applications in Drug Development

Both nonanoic and neononanoic acids have found utility in various industrial applications; however, their distinct properties make them suitable for different roles within drug development.

Nonanoic Acid: As a straight-chain fatty acid, nonanoic acid is known to interact with biological membranes. It has been investigated as a transdermal penetration enhancer . The mechanism is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating drug permeation.[8][9] Nonanoic acid also exhibits antifungal and herbicidal properties.[2][5][6] In pharmaceutical formulations, it may be used as a co-solvent or as part of a lipid-based drug delivery system.

This compound: The highly branched structure of this compound imparts exceptional thermal and hydrolytic stability to its derivatives.[10] This makes it a valuable building block for synthesizing robust polymers and coatings. In drug development, its derivatives are explored as precursors for catalysts and as components of high-performance materials. The steric hindrance that provides stability may, however, reduce its ability to intercalate into and disrupt skin lipids compared to its linear isomer, potentially making it a less effective penetration enhancer. Its derivatives, such as metal salts, are used as catalysts and PVC stabilizers.

Experimental Protocols

For researchers looking to evaluate these compounds, standardized experimental protocols are essential. Below is a detailed methodology for a key experiment in assessing one of their potential applications.

In Vitro Skin Permeation Study

This protocol is designed to assess the efficacy of a compound as a transdermal penetration enhancer using a Franz diffusion cell apparatus.

1. Objective: To quantify the permeation of a model drug across a skin membrane in the presence of a potential penetration enhancer (e.g., nonanoic acid or this compound).

2. Materials:

  • Franz diffusion cells

  • Full-thickness porcine or human cadaver skin

  • Model drug (e.g., piroxicam, theophylline)

  • Penetration enhancer (nonanoic acid or this compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • High-performance liquid chromatography (HPLC) system

  • Magnetic stirrer

  • Water bath maintained at 32 ± 2 °C[4]

3. Methodology:

  • Skin Preparation: Excise the subcutaneous fat from the skin sample and cut it into sections suitable for mounting on the Franz diffusion cells.[4]

  • Franz Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with a suitable receptor fluid (e.g., a mixture of PBS and ethanol) and ensure no air bubbles are trapped beneath the skin.[4] The receptor fluid should be continuously stirred.

  • Temperature Control: Place the assembled cells in a water bath to maintain the skin surface temperature at 32 ± 2 °C.[4]

  • Dosing: Apply a finite dose of the formulation containing the model drug and the penetration enhancer to the skin surface in the donor chamber.[4]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.[4]

  • Quantification: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) and enhancement ratio can then be calculated.

The workflow for this experimental protocol is illustrated below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Excise and Prepare Skin Membrane mount_skin Mount Skin in Franz Diffusion Cell prep_skin->mount_skin prep_formulation Prepare Drug Formulation (with/without Enhancer) apply_dose Apply Formulation to Donor Chamber prep_formulation->apply_dose fill_receptor Fill Receptor Chamber (e.g., PBS/Ethanol) mount_skin->fill_receptor equilibrate Equilibrate at 32°C fill_receptor->equilibrate equilibrate->apply_dose sample Collect Samples from Receptor at Time Intervals apply_dose->sample hplc Quantify Drug Concentration by HPLC sample->hplc plot Plot Cumulative Permeation vs. Time hplc->plot calculate Calculate Permeation Parameters (Flux, Kp, Enhancement Ratio) plot->calculate

Workflow for In Vitro Skin Permeation Study

Conclusion

The choice between nonanoic acid and this compound in drug development is dictated by the intended application. Nonanoic acid, with its linear structure, is a candidate for applications requiring interaction with lipid bilayers, such as a skin penetration enhancer. In contrast, this compound's branched structure provides superior stability, making its derivatives more suitable for use as robust formulation components, catalysts, or in the synthesis of specialty polymers. Researchers and formulators must weigh the physicochemical and biological properties of these isomers to select the optimal excipient for their specific drug delivery challenge. Further head-to-head experimental studies are warranted to fully elucidate their comparative performance, particularly in transdermal drug delivery systems.

References

Efficacy of Neononanoic acid as a biocide compared to other fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of nonanoic acid's biocidal efficacy reveals its potent antimicrobial properties, particularly in comparison to other medium-chain fatty acids. This guide delves into the quantitative data, experimental methodologies, and mechanisms of action that underscore its effectiveness against a range of pathogenic microorganisms.

Nonanoic acid, a nine-carbon saturated fatty acid, has demonstrated significant promise as a biocide, exhibiting broad-spectrum activity against bacteria and fungi. Its efficacy is often compared to other medium-chain fatty acids (MCFAs), a group known for their antimicrobial properties. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of nonanoic acid's performance, supported by experimental data and methodological insights.

Comparative Biocidal Efficacy: A Quantitative Overview

The biocidal activity of fatty acids is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.

Antibacterial Activity

Studies have shown that the antibacterial efficacy of saturated fatty acids is influenced by their chain length. Medium-chain fatty acids, including nonanoic acid, are particularly effective against Gram-positive bacteria such as Staphylococcus aureus. Their activity against Gram-negative bacteria like Escherichia coli can be more variable.

Fatty AcidChain LengthOrganismMIC (µg/mL)Reference
Caprylic AcidC8Escherichia coli1000 - 3000[1][2]
Nonanoic Acid C9 Escherichia coli >5000 [3]
Capric AcidC10Escherichia coli5000[1]
Lauric AcidC12Escherichia coli>500[4]
Caprylic AcidC8Staphylococcus aureus2500[5]
Nonanoic Acid C9 Staphylococcus aureus >200 [6]
Lauric AcidC12Staphylococcus aureus156[7][8]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) values of various fatty acids against common bacteria.

Antifungal Activity

Nonanoic acid and its fellow medium-chain fatty acids have demonstrated potent antifungal activity, particularly against opportunistic yeasts like Candida albicans.

Fatty AcidChain LengthOrganismMIC (µg/mL)Reference
Heptanoic AcidC7Candida albicans100-200[9]
Caprylic AcidC8Candida albicans40[10][11]
Nonanoic Acid C9 Candida albicans 100-200 [9]
Decanoic AcidC10Candida albicans100-200[9]
Undecanoic AcidC11Candida albicans100-200[9]
Lauric AcidC12Candida albicans100-200[9]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) values of various fatty acids against Candida albicans.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biocidal efficacy of fatty acids.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test fatty acids (e.g., nonanoic acid)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Microorganism culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test fatty acid in a suitable solvent (e.g., ethanol or DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the fatty acid stock solution in the appropriate broth medium to achieve a range of desired concentrations.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standardized level (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no fatty acid) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the fatty acid that shows no turbidity (no visible growth). This can also be assessed spectrophotometrically by measuring the optical density at 600 nm.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC assay

  • Appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for yeast)

  • Sterile spreaders or loops

  • Incubator

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well of the microtiter plate that showed no visible growth.

  • Spread the aliquot onto the surface of an appropriate agar plate.

  • Incubate the agar plates at the optimal temperature for the microorganism for a period sufficient to allow for colony formation (typically 24-48 hours).

  • The MBC/MFC is defined as the lowest concentration of the fatty acid that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Mechanism of Action and Signaling Pathways

The primary biocidal mechanism of nonanoic acid and other medium-chain fatty acids is the disruption of the microbial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

General Mechanism of Fatty Acid Biocidal Activity FattyAcid Nonanoic Acid / Other MCFAs CellMembrane Microbial Cell Membrane FattyAcid->CellMembrane Interaction Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Mechanism of Fatty Acid Biocidal Activity

In addition to this direct action, research has shown that nonanoic acid can interfere with specific cellular processes. In the case of Candida albicans, nonanoic acid has been found to mimic the quorum-sensing molecule farnesol, leading to the downregulation of genes involved in hyphal formation and biofilm development, which are key virulence factors for this pathogen.

Nonanoic Acid's Quorum Sensing Mimicry in C. albicans NonanoicAcid Nonanoic Acid FarnesolReceptor Putative Farnesol Receptor NonanoicAcid->FarnesolReceptor Mimics Farnesol & Binds SignalingCascade Downstream Signaling Cascade FarnesolReceptor->SignalingCascade GeneExpression Down-regulation of Hyphal & Biofilm Genes SignalingCascade->GeneExpression VirulenceReduction Reduced Virulence GeneExpression->VirulenceReduction

Quorum Sensing Mimicry by Nonanoic Acid

The following diagram illustrates a typical experimental workflow for assessing the biocidal efficacy of fatty acids.

Experimental Workflow for Biocidal Efficacy Testing cluster_0 MIC Determination cluster_1 MBC/MFC Determination SerialDilution Serial Dilution of Fatty Acid Inoculation Inoculation with Microorganism SerialDilution->Inoculation Incubation1 Incubation Inoculation->Incubation1 MIC_Reading MIC Reading Incubation1->MIC_Reading Plating Plating from 'No Growth' Wells MIC_Reading->Plating Proceed with wells showing no growth Incubation2 Incubation Plating->Incubation2 MBC_Reading MBC/MFC Reading Incubation2->MBC_Reading

Biocidal Efficacy Testing Workflow

References

A Comparative Guide to the Performance of Isononanoic Acid-Based Lubricants and Traditional Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of isononanoic acid-based lubricants against traditional mineral and synthetic oils. The information presented is supported by experimental data and standardized testing protocols to assist in the selection of appropriate lubricants for high-performance applications.

Introduction to Lubricant Chemistries

Lubricants are critical components in a vast array of mechanical systems, designed to reduce friction, wear, and heat between moving surfaces. The performance of a lubricant is intrinsically linked to the chemical structure of its base oil.

  • Traditional Mineral Oils: These are derived from the refining of crude petroleum.[1][2] They consist of a complex mixture of hydrocarbons, and their performance is often limited by the presence of impurities like sulfur and paraffins, which can lead to the formation of sludge and varnish.[1][2] Their viscosity is also highly dependent on temperature, thinning at high temperatures and thickening at low temperatures.[2]

  • Isononanoic Acid-Based Lubricants: These are a class of synthetic lubricants, specifically polyol esters, for which isononanoic acid is a key building block.[3][4] These lubricants are synthesized through chemical reactions, resulting in a consistent and pure molecular structure.[5] The unique branched-chain structure of isononanoic acid imparts inherent advantages, including excellent stability at extreme temperatures and superior lubricity.[6][7]

Quantitative Performance Comparison

The following table summarizes the key performance differences between isononanoic acid-based lubricants and traditional oils based on typical industry data.

Performance MetricIsononanoic Acid-Based Lubricants (Polyol Esters)Traditional Mineral OilsTraditional Synthetic Oils (e.g., PAO)
Viscosity Index (VI) Excellent (140-160)Fair to Good (90-110)Very Good (120-140)
Oxidation Stability ExcellentFairVery Good
Thermal Stability ExcellentFairVery Good
Pour Point Excellent (Typically < -50°C)Poor to Good (-15°C to -40°C)Excellent (Typically < -50°C)
Flash Point Very Good (Typically > 220°C)Good (Typically > 200°C)Very Good (Typically > 220°C)
Friction & Wear Protection ExcellentGoodVery Good
Biodegradability GoodPoorPoor to Fair

Detailed Experimental Protocols

The performance data presented above are determined using standardized test methods established by organizations such as ASTM International and ISO. The following are detailed methodologies for key experiments.

Viscosity Index (ASTM D2270)

The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature change on the kinematic viscosity of an oil.[8] A higher VI signifies a smaller decrease in viscosity with increasing temperature.

  • Principle: The method involves measuring the kinematic viscosity of the lubricant sample at two standard temperatures: 40°C and 100°C.[9][10]

  • Apparatus: Capillary tube viscometer.[8]

  • Procedure:

    • The kinematic viscosity of the test oil is determined at 40°C (U) and 100°C (Y) using a calibrated capillary viscometer as per ASTM D445.[8][10]

    • Based on the viscosity at 100°C (Y), two reference values, L and H, are obtained from tables within the ASTM D2270 standard.[10] 'L' is the viscosity at 40°C for an oil of VI = 0, and 'H' is the viscosity at 40°C for an oil of VI = 100, both having the same viscosity at 100°C as the test oil.

    • The Viscosity Index (VI) is calculated using the formula: VI = [(L - U) / (L - H)] * 100 .

Oxidation Stability (ASTM D943)

This test method evaluates the oxidation stability of inhibited mineral oils in the presence of oxygen, water, and metal catalysts (iron and copper) at an elevated temperature.[11]

  • Principle: The test measures the time in hours required for the oil to reach a total acid number (TAN) of 2.0 mg KOH/g, which is considered the end of the oil's useful life in this test.[11]

  • Apparatus: Oxidation cell (test tube), oxygen delivery tube, condenser, heating bath, and an iron-copper catalyst coil.

  • Procedure:

    • A 300 mL sample of the oil is placed in the oxidation test tube with 60 mL of distilled water and the iron-copper catalyst coil.[11]

    • The apparatus is assembled and placed in a heating bath maintained at 95°C.

    • Oxygen is passed through the sample at a specified rate.

    • The acidity of the oil is periodically measured. The test is concluded when the acid number reaches 2.0 mg KOH/g, and the time to reach this point is reported as the oxidation lifetime.[11]

Pour Point (ASTM D97)

The pour point is the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[12][13][14]

  • Principle: The sample is cooled at a specified rate and examined at 3°C intervals for flow characteristics.[15]

  • Apparatus: Test jar, thermometer, cooling bath.[15]

  • Procedure:

    • The sample is preheated to a specified temperature to dissolve any wax crystals.

    • The sample is then placed in a cooling bath and cooled at a controlled rate.

    • Starting at a temperature 9°C above the expected pour point, the test jar is removed from the bath at every 3°C interval and tilted to see if the oil surface moves.[14][15]

    • When the sample shows no movement when held horizontally for 5 seconds, the test is stopped.

    • The pour point is recorded as the temperature of the previous 3°C reading (the last temperature at which flow was observed) plus 3°C.[12]

Flash Point (ISO 2719 / ASTM D93)

The flash point is the lowest temperature at which the vapors of a lubricant will ignite when a small flame is applied. It is a critical indicator of the fire hazard of a lubricant.[16]

  • Principle: The sample is heated in a covered cup at a controlled rate. An ignition source is periodically directed into the cup to test for a flash.

  • Apparatus: Pensky-Martens closed-cup tester.

  • Procedure:

    • The sample is placed in the test cup, and the lid is secured.

    • The sample is heated and stirred at a specified rate.

    • At regular temperature intervals, the ignition source is applied to the opening in the cup lid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a distinct flash.

Tribological Performance (ASTM D2783 - Four-Ball Method)

This test measures the extreme-pressure (EP) properties of lubricating fluids. It assesses a lubricant's ability to prevent wear and seizure under high loads.[17]

  • Principle: A single steel ball is rotated under a specified load against three stationary steel balls that are lubricated with the test sample.[17] The amount of wear on the stationary balls is measured.

  • Apparatus: Four-Ball EP Test Machine.[17]

  • Procedure:

    • Three stationary balls are locked into a test cup, and the test lubricant is added. A fourth ball is placed in a rotating chuck above them.[17]

    • A series of tests are run at increasing loads for a set duration and speed (typically 1770 rpm).

    • After each run, the wear scars on the three stationary balls are measured.

    • Key parameters are determined from the results, including the Load-Wear Index (LWI) , which is an index of the lubricant's ability to prevent wear, and the Weld Point , which is the lowest load at which the rotating ball seizes and welds to the stationary balls.[17]

Visualizations

The following diagram illustrates a generalized workflow for the comparative testing of lubricant performance.

Lubricant_Testing_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Performance Testing cluster_analysis Phase 3: Data Analysis & Comparison cluster_reporting Phase 4: Reporting Sample_Acquisition Acquire Lubricant Samples (Isononanoic, Mineral, PAO) Standard_Prep Prepare Samples per ASTM Guidelines Sample_Acquisition->Standard_Prep Viscosity Viscosity & VI Test (ASTM D2270) Standard_Prep->Viscosity Oxidation Oxidation Stability Test (ASTM D943) Standard_Prep->Oxidation Thermal Thermal Properties (Pour/Flash Point - D97/D93) Standard_Prep->Thermal Tribology Tribological Test (Four-Ball - ASTM D2783) Standard_Prep->Tribology Data_Collection Collect Quantitative Data (Viscosity, Time, Temp, Wear Scar) Viscosity->Data_Collection Oxidation->Data_Collection Thermal->Data_Collection Tribology->Data_Collection Tabulation Tabulate & Normalize Results Data_Collection->Tabulation Comparison Comparative Analysis Tabulation->Comparison Report_Gen Generate Performance Report Comparison->Report_Gen Conclusion Draw Conclusions on Superiority/Suitability Report_Gen->Conclusion Final_Guide Final Comparison Guide Conclusion->Final_Guide

References

Comparative study of different catalysts for Neononanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of catalyst performance and experimental protocols for the synthesis of neodecanoic acid, a crucial branched-chain carboxylic acid, reveals distinct advantages and operational windows for various catalytic systems. This guide provides a comparative study of common catalysts employed in the industrial production of neodecanoic acid, focusing on the two primary synthetic steps: the hydroformylation or carbonylation of C9 olefins to form a C10 aldehyde intermediate, and the subsequent oxidation of this aldehyde to the final carboxylic acid product.

The industrial synthesis of neodecanoic acid predominantly follows the Koch synthesis or a related hydroformylation (oxo) process. These methods involve the reaction of a C9 olefin feedstock, such as tripropene, with carbon monoxide (and water in the case of the Koch synthesis) to produce a highly branched C10 aldehyde or, directly, the carboxylic acid. The choice of catalyst for this initial step is critical in determining the reaction's efficiency, selectivity, and overall economic viability. A subsequent oxidation step is typically required when a C10 aldehyde is the intermediate.

Part 1: Hydroformylation and Carbonylation of C9 Olefins

The initial and often most complex step in neodecanoic acid synthesis is the addition of a formyl group (hydroformylation) or a carboxyl group (carbonylation) to a C9 olefin. The primary catalysts used for this transformation are based on cobalt, rhodium, or strong acid systems, each with a unique performance profile.

Catalyst Performance in Hydroformylation/Carbonylation
Catalyst SystemPrecursor/Active SpeciesTypical Reaction ConditionsOlefin Conversion (%)Selectivity to Aldehyde/Acid (%)Key AdvantagesKey Disadvantages
Cobalt-Based Co₂(CO)₈ / HCo(CO)₄150-190°C, 4-8 MPaHighModerate to HighLower cost, robustHigh temperatures and pressures required, lower selectivity compared to rhodium
Rhodium-Based Rh complexes with phosphine ligands40-200°C, 1-10 MPaVery HighHighHigh activity and selectivity under milder conditionsHigh cost of rhodium, potential for catalyst leaching
Acid-Catalyzed (Koch) BF₃ with Cu₂O co-catalyst30°C, 1 MPaHighHigh (direct to acid)Milder temperature, direct conversion to carboxylic acidUse of corrosive and hazardous BF₃

Note: The data presented are compiled from various sources and represent typical ranges. Performance can vary significantly with specific ligand choice, support, and process conditions.

Rhodium-based catalysts generally exhibit significantly higher activity than cobalt, allowing for milder reaction conditions.[1][2] However, the high cost of rhodium is a major consideration for industrial-scale production. Cobalt catalysts, while requiring more forcing conditions, are more cost-effective and are widely used. The Koch synthesis, employing a strong acid catalyst like boron trifluoride with a copper(I) oxide promoter, offers the advantage of directly producing the carboxylic acid at a relatively low temperature.[3]

Experimental Protocol: Hydroformylation of Tripropene (Illustrative)

This protocol is a generalized representation of a laboratory-scale hydroformylation reaction.

Materials:

  • Tripropene (mixture of isomers)

  • Cobalt carbonyl (Co₂(CO)₈) or a suitable rhodium precursor with a phosphine ligand

  • Toluene (solvent)

  • Synthesis gas (CO/H₂ mixture, typically 1:1)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls

Procedure:

  • The autoclave is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • The solvent (toluene), the C9 olefin (tripropene), and the catalyst precursor (e.g., Co₂(CO)₈) are charged into the reactor.

  • The reactor is sealed and purged several times with synthesis gas to remove any residual inert gas.

  • The reactor is pressurized with the CO/H₂ mixture to the desired pressure (e.g., 5 MPa).

  • Stirring is commenced, and the reactor is heated to the target temperature (e.g., 160°C for a cobalt catalyst).

  • The pressure is maintained by feeding synthesis gas as it is consumed. The reaction progress can be monitored by the rate of gas uptake.

  • After the reaction is complete (typically several hours), the reactor is cooled to room temperature, and the excess gas is carefully vented.

  • The liquid product mixture, containing the C10 aldehyde, is collected for analysis (e.g., by gas chromatography) and subsequent oxidation.

Logical Workflow for Catalyst Selection in Hydroformylation

start Define Synthesis Goals cost High Cost Tolerance? start->cost acid Direct to Acid & Milder Temp. Needed? start->acid conditions Mild Conditions Required? cost->conditions Yes cobalt Select Cobalt-Based Catalyst cost->cobalt No selectivity High Selectivity Paramount? conditions->selectivity rhodium Select Rhodium-Based Catalyst selectivity->rhodium Yes selectivity->cobalt No acid->cost No bf3 Select BF3/Cu2O Catalyst acid->bf3 Yes

Caption: Catalyst selection logic for C9 olefin hydroformylation.

Part 2: Oxidation of Neodecanal to Neodecanoic Acid

The second stage in the synthesis of neodecanoic acid involves the oxidation of the C10 aldehyde intermediate (neodecanal) to the final carboxylic acid product. While strong stoichiometric oxidants can be used, catalytic air oxidation is the preferred industrial method due to its cost-effectiveness and environmental advantages.

Catalyst Performance in Aldehyde Oxidation
Catalyst SystemPrecursor/Active SpeciesTypical Reaction ConditionsAldehyde Conversion (%)Selectivity to Carboxylic Acid (%)Key AdvantagesKey Disadvantages
Copper-Based Cu(NO₃)₂·3H₂O with TEMPORoom Temperature, Air or O₂HighExcellentMild conditions, high selectivityTEMPO can be expensive
Manganese-Based Mn(II) saltsRoom Temperature to mild heating, AirHighHighEffective at low concentrationsCan promote side reactions if not controlled
Cobalt-Based Co(II) saltsRoom Temperature to mild heating, AirHighHighSimilar to ManganeseCan also catalyze undesired side reactions

Copper-based catalysts, particularly in the presence of a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have been shown to be highly effective for the aerobic oxidation of aldehydes to carboxylic acids under mild, room-temperature conditions.[1][2] Manganese and cobalt ions are also known to catalyze the free-radical chain reaction of aldehyde air oxidation.[4] However, uncatalyzed reactions can sometimes provide higher yields of the desired carboxylic acid, as metal catalysts can also accelerate chain initiation, which may lead to oxygen starvation and the formation of byproducts under preparative conditions.[4]

Experimental Protocol: Catalytic Air Oxidation of Neodecanal (Illustrative)

This protocol is a generalized representation of a laboratory-scale aldehyde oxidation.

Materials:

  • Neodecanal (from Part 1)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • TEMPO

  • Acetonitrile (solvent)

  • Air or pure oxygen source

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet (e.g., a balloon filled with air or an oxygen line), the neodecanal is dissolved in acetonitrile.

  • The catalytic amounts of Cu(NO₃)₂·3H₂O and TEMPO are added to the solution.

  • The mixture is stirred vigorously at room temperature, open to the air or under a positive pressure of oxygen.

  • The reaction is monitored by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography) until the starting aldehyde is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then worked up, which may involve an acid-base extraction to isolate the carboxylic acid product. The crude neodecanoic acid can be further purified by distillation.

Reaction Pathway for Neodecanoic Acid Synthesis

Tripropene Tripropene (C9 Olefin) Hydroformylation Hydroformylation (Co or Rh catalyst) Tripropene->Hydroformylation Koch Koch Synthesis (BF3/Cu2O catalyst) Tripropene->Koch Syngas CO + H2 Syngas->Hydroformylation Neodecanal Neodecanal (C10 Aldehyde) Hydroformylation->Neodecanal Oxidation Oxidation (Cu, Mn, or Co catalyst) Neodecanal->Oxidation Air Air (O2) Air->Oxidation NDA Neodecanoic Acid Oxidation->NDA Koch_Syngas CO + H2O Koch_Syngas->Koch Koch->NDA

Caption: Synthetic routes to neodecanoic acid.

References

A Comparative Guide to Validating the Purity of Synthesized Neononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized neononanoic acid. Below, we detail the experimental protocols, present comparative data, and offer insights into the strengths and limitations of each method to aid researchers in selecting the most appropriate approach for their specific needs.

Introduction to Purity Validation of this compound

This compound, a nine-carbon branched-chain carboxylic acid, is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The isomeric purity of this compound is critical as different isomers can impact the efficacy, safety, and physical properties of the final product. Therefore, robust analytical methods are essential to accurately determine the purity and identify any process-related impurities or isomeric byproducts.

This guide compares Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Acid-Base Titration for the purity assessment of this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential impurities.

Experimental Protocol: GC-FID

A Gas Chromatography system equipped with a Flame Ionization Detector (GC-FID) can be employed for the purity analysis of this compound.

  • Sample Preparation: A stock solution of the synthesized this compound is prepared in a suitable solvent such as dichloromethane or methanol at a concentration of approximately 1 mg/mL.

  • GC-FID Conditions:

    • Column: A polar capillary column, such as a DB-WAX or FFAP, is recommended for the separation of carboxylic acids. A common column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/min.

      • Hold: Maintain at 240 °C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

Data Presentation

The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Parameter Gas Chromatography (GC-FID) Alternative Method: GC-MS
Principle Separation based on volatility and interaction with the stationary phase.Separation by GC followed by mass-based detection and identification.
Purity Determination Area percent of the main peak(s).Area percent and confirmation of impurity identity by mass spectra.
Limit of Detection (LOD) Typically in the low ppm range.Can be lower than FID, especially in selected ion monitoring (SIM) mode.
Limit of Quantification (LOQ) Typically in the tens of ppm range.Generally lower than FID.
Precision (RSD) < 2% for the main component.< 5% for impurities.
Key Advantages High resolution for volatile isomers, robust, and widely available.Provides structural information for impurity identification.
Limitations Does not provide structural information on its own.Requires more complex instrumentation and data analysis.

Mandatory Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_processing Data Processing Sample Synthesized This compound Vial Sample Vial Sample->Vial Solvent Solvent (e.g., Dichloromethane) Solvent->Vial Injector Injector Vial->Injector Autosampler Column GC Column Injector->Column Detector FID Detector Column->Detector Oven Oven Data Data Acquisition Detector->Data Chromatogram Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (Area %) Integration->Purity

Caption: Experimental workflow for GC-FID purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including less volatile carboxylic acids and their non-volatile impurities.

Experimental Protocol: HPLC-UV

An HPLC system equipped with a UV detector is a common setup for the analysis of carboxylic acids.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of about 1 mg/mL.

  • HPLC-UV Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

    • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water, Solvent A) and an organic solvent (e.g., acetonitrile, Solvent B).

      • Gradient Program:

        • 0-5 min: 50% B

        • 5-15 min: Linear gradient to 95% B

        • 15-20 min: Hold at 95% B

        • 20-21 min: Linear gradient to 50% B

        • 21-25 min: Hold at 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

Data Presentation

Purity is assessed by the area percentage of the main this compound peak.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Alternative Method: HPLC-MS
Principle Separation based on polarity and partitioning between mobile and stationary phases.Separation by HPLC followed by mass-based detection.
Purity Determination Area percent of the main peak.Area percent and confirmation of impurity identity by mass.
LOD ng to µg range, depending on the chromophore.pg to ng range, highly sensitive.
LOQ µg range.ng range.
Precision (RSD) < 2% for the main component.< 5% for impurities.
Key Advantages Suitable for non-volatile impurities, widely available.High sensitivity and provides molecular weight information.
Limitations Lower resolution for isomers compared to GC, requires a chromophore for UV detection.More expensive instrumentation, matrix effects can be an issue.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_processing Data Processing Sample Synthesized This compound Dissolution Dissolution & Filtration Sample->Dissolution MobilePhase Mobile Phase MobilePhase->Dissolution Injector Injector Dissolution->Injector Column C18 Column Injector->Column Pump HPLC Pump Pump->Injector Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (Area %) Integration->Purity

Caption: Experimental workflow for HPLC-UV purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical technique that provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the analyte.

Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh a known amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆) to the NMR tube and dissolve the sample and internal standard completely.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Experiment: A standard 1D proton (¹H) experiment.

    • Parameters for Quantitative Analysis:

      • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate integration. A d1 of 30 seconds is often sufficient.

      • Number of Scans (ns): Sufficient scans (e.g., 8 or 16) should be acquired to achieve a good signal-to-noise ratio (>250:1 for accurate quantification).

    • Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is carefully phased and baseline corrected.

Data Presentation

The purity is calculated by comparing the integral of a known proton signal from this compound to the integral of a known proton signal from the internal standard.

Parameter Quantitative NMR (qNMR) Alternative: ¹H and ¹³C NMR
Principle Signal intensity is directly proportional to the number of nuclei.Provides detailed structural information.
Purity Determination Calculation based on the integral ratio of analyte to internal standard.Identification of impurity signals.
LOD/LOQ Typically around 0.1% for impurities.Dependent on the number of scans and impurity structure.
Precision (RSD) < 1% is achievable with careful optimization.Not typically used for quantification without an internal standard.
Key Advantages Primary ratio method, does not require a reference standard of the analyte, provides structural confirmation.Excellent for structural elucidation of unknown impurities.
Limitations Requires a certified internal standard, longer acquisition times for high precision.Less sensitive than chromatographic methods for trace impurities.

Mandatory Visualization

qNMR_Logic cluster_input Inputs cluster_measurement NMR Measurement cluster_calculation Purity Calculation Analyte Analyte (this compound) Analyte_Info Weight (W_a) MW (MW_a) # Protons (N_a) Analyte->Analyte_Info Spectrum ¹H NMR Spectrum Analyte->Spectrum Standard Internal Standard (e.g., Maleic Acid) Standard_Info Weight (W_s) Purity (P_s) MW (MW_s) # Protons (N_s) Standard->Standard_Info Standard->Spectrum Formula Purity (P_a) = (I_a / N_a) * (N_s / I_s) * (MW_a / MW_s) * (W_s / W_a) * P_s Analyte_Info->Formula Standard_Info->Formula Integration Integration Spectrum->Integration Integral_A Analyte Integral (I_a) Integration->Integral_A Integral_S Standard Integral (I_s) Integration->Integral_S Integral_A->Formula Integral_S->Formula

Caption: Logical relationship for purity determination by qNMR.

Complementary Analytical Techniques

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like GC-MS or HPLC-MS, is invaluable for the identification of unknown impurities.

  • Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern provides a fingerprint for structural elucidation.

  • Application to this compound: GC-MS is particularly useful for identifying volatile impurities from the synthesis process. The mass spectrum of this compound will show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of alkyl chains and the carboxylic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups.

  • Principle: Infrared radiation is passed through a sample, and the absorption of specific frequencies corresponds to the vibrational frequencies of the bonds within the molecules.

  • Application to this compound: The FTIR spectrum of this compound will exhibit a characteristic broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹. The presence of unexpected peaks may indicate impurities.

Acid-Base Titration

This classical analytical method provides a quantitative measure of the total acid content.

  • Principle: The carboxylic acid is neutralized by a standardized solution of a strong base (e.g., sodium hydroxide), and the equivalence point is determined, typically using a pH meter (potentiometric titration).

  • Application to this compound: Titration gives the total molar amount of acidic species in the sample. When combined with the sample weight, the average equivalent weight can be calculated. If the sample contains acidic or basic impurities, the purity determined by titration may not be accurate.

Comparison Summary

Technique Primary Use Strengths Limitations
GC-FID Quantification of volatile componentsHigh resolution for isomers, robust, cost-effectiveLimited structural information
HPLC-UV Quantification of non-volatile componentsVersatile, widely availableLower resolution for isomers, requires chromophore
qNMR Absolute quantification and structural confirmationPrimary method, no analyte reference neededLower sensitivity, requires internal standard
GC/HPLC-MS Identification of unknown impuritiesHigh sensitivity, provides molecular weight and structural dataComplex instrumentation and data analysis
FTIR Functional group identificationFast, non-destructiveNot suitable for quantification of minor components
Titration Total acid content determinationSimple, inexpensiveNon-specific, affected by acidic/basic impurities

Conclusion

The validation of synthesized this compound purity requires a multi-faceted analytical approach. For routine quality control and quantification of isomeric purity, Gas Chromatography (GC-FID) is often the method of choice due to its high resolution and robustness. Quantitative NMR (qNMR) serves as an excellent primary method for absolute purity determination and structural confirmation, especially when a certified reference standard of the analyte is unavailable. HPLC-UV is a valuable alternative, particularly for the analysis of non-volatile impurities. For the definitive identification of unknown impurities, hyphenated techniques such as GC-MS or LC-MS are indispensable. FTIR and acid-base titration can be used as rapid, complementary screening tools.

The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy and precision, and the available instrumentation.

Benchmarking Pelargonic Acid: A Comparative Guide to Corrosion Inhibition Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pelargonic acid (nonanoic acid) as a corrosion inhibitor against other alternatives, supported by experimental data. The information is presented to assist researchers in making informed decisions for applications in metalworking fluids and other relevant fields.

Performance Comparison of Corrosion Inhibitors

The following tables summarize the corrosion inhibition efficiency of pelargonic acid and other common inhibitors on steel surfaces in acidic environments. The data has been compiled from various studies, and it is important to note that experimental conditions such as the type of steel, corrosive medium, inhibitor concentration, and temperature can influence the results.

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
Nonanedioic acid derivative Mild Steel1M HCl0.5 mM30>97Potentiodynamic Polarization[1][2][3]
Heptanoic acid (Sodium Salt) Carbon SteelAqueous Solution1.0%Not SpecifiedGoodAnodic Polarization[4]
Octanoic acid Low Carbon Steel0.1M H₂SO₄20 mMNot Specified72.33Polarization Curve[5]
Stearic acid Low Carbon SteelNot SpecifiedNot SpecifiedNot Specified83.8Potentiodynamic Polarization[6]
Benzotriazole Mild Steel1M H₂SO₄1 mMNot Specified84.3Weight Loss[7]
Benzotriazole Mild Steel1N Citric Acid0.5%3079.21Weight Loss[8][9]

Table 1: Comparison of Corrosion Inhibition Efficiency. This table presents the performance of various carboxylic acids and benzotriazole as corrosion inhibitors for steel under different acidic conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards and common practices in corrosion research.

Weight Loss Method (ASTM G31)

The weight loss method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency of an inhibitor.[7][10]

Procedure:

  • Specimen Preparation: Mild steel coupons of a standard size (e.g., 5 cm x 1 cm) are mechanically polished with a series of emery papers of increasing grit size, degreased with a suitable solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately measured and recorded.

  • Immersion: The prepared coupons are suspended in beakers containing the corrosive medium (e.g., 1M HCl) with and without the desired concentration of the inhibitor. The beakers are covered and left undisturbed for a specified period (e.g., 24 hours) at a constant temperature.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, carefully washed with a cleaning solution (e.g., a solution containing HCl and a small amount of a pickling inhibitor) to remove corrosion products, rinsed with distilled water and acetone, and then dried. The final weight of each coupon is measured.

  • Calculation:

    • Corrosion Rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE %) is calculated as: IE % = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film formed by the inhibitor.[11][12][13]

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE). The metal specimen is immersed in the corrosive solution with and without the inhibitor.

  • Measurement: The cell is connected to a potentiostat equipped with a frequency response analyzer. After the open-circuit potential (OCP) stabilizes, a small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A larger Rct value and a smaller Cdl value in the presence of the inhibitor indicate better corrosion protection. The inhibition efficiency can be calculated from the Rct values: IE % = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Potentiodynamic Polarization (Tafel Plot)

This technique is used to determine the corrosion current density (icorr) and to understand the mechanism of corrosion inhibition (anodic, cathodic, or mixed-type).[14][15][16]

Procedure:

  • Electrochemical Cell Setup: The same three-electrode cell setup as in EIS is used.

  • Measurement: After the OCP is stable, the potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s). The resulting current is measured.

  • Data Analysis: The data is plotted as the logarithm of the current density versus the potential (Tafel plot). The linear portions of the anodic and cathodic curves are extrapolated to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). A lower icorr value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency is calculated as: IE % = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively. The shift in Ecorr in the presence of the inhibitor indicates whether it is an anodic, cathodic, or mixed-type inhibitor.

Mechanism of Action and Experimental Workflow

The primary mechanism by which fatty acids like pelargonic acid inhibit corrosion is through adsorption onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive environment. The adsorption process can be influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium.

The adsorption of organic inhibitors on a metal surface often follows a specific adsorption isotherm, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the surface.[17]

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Evaluation Metal_Specimen Metal Specimen (e.g., Mild Steel) Weight_Loss Weight Loss (ASTM G31) Metal_Specimen->Weight_Loss EIS Electrochemical Impedance Spectroscopy (EIS) Metal_Specimen->EIS Tafel Potentiodynamic Polarization (Tafel) Metal_Specimen->Tafel Corrosive_Medium Corrosive Medium (e.g., 1M HCl) Corrosive_Medium->Weight_Loss Corrosive_Medium->EIS Corrosive_Medium->Tafel Inhibitors Inhibitors (Pelargonic Acid & Alternatives) Inhibitors->Weight_Loss Inhibitors->EIS Inhibitors->Tafel Corrosion_Rate Corrosion Rate Calculation Weight_Loss->Corrosion_Rate Inhibition_Efficiency Inhibition Efficiency Calculation EIS->Inhibition_Efficiency Tafel->Inhibition_Efficiency Mechanism Mechanism Determination Tafel->Mechanism Comparison Performance Comparison Corrosion_Rate->Comparison Inhibition_Efficiency->Comparison Mechanism->Comparison

Experimental workflow for evaluating corrosion inhibitors.

The diagram above illustrates the typical workflow for benchmarking the performance of corrosion inhibitors, from initial preparation to final data analysis and comparison.

Adsorption_Mechanism cluster_surface Metal Surface in Corrosive Medium cluster_inhibitor Inhibitor Adsorption cluster_inhibition Corrosion Inhibition Metal Metal Surface (Fe) H2O Water Molecules Metal->H2O Hydrated Surface Adsorption Adsorption of Inhibitor Molecules H2O->Adsorption Nonanoic_Acid Pelargonic Acid (Nonanoic Acid) Nonanoic_Acid->Adsorption Displaces Water Adsorption->Metal Binds to Surface Protective_Layer Formation of a Protective Monolayer Adsorption->Protective_Layer Reduced_Corrosion Reduced Corrosion Rate Protective_Layer->Reduced_Corrosion Acts as a Barrier

Adsorption mechanism of Pelargonic Acid on a metal surface.

This diagram illustrates the process of how pelargonic acid molecules adsorb onto a metal surface, displacing water molecules and forming a protective layer that inhibits corrosion. The carboxyl group of the fatty acid plays a crucial role in the adsorption process.

References

A Comparative Guide to Analytical Standards for Neonoanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Scope: Direct comparative data for analytical standards of neonoanoic acid is limited in publicly available literature. Therefore, this guide utilizes information on the closely related isomer, nonanoic acid , as a proxy to provide a comparative framework for researchers, scientists, and drug development professionals. The analytical principles and methodologies described are broadly applicable to short-chain fatty acids, including neonoanoic acid.

Introduction

Neonoanoic acid, a nine-carbon branched-chain carboxylic acid, and its isomers are gaining interest in various fields, from industrial applications to potential roles in biological systems. Accurate quantification and analysis of neonoanoic acid are crucial for understanding its properties and potential applications. The selection of a high-quality analytical standard is a critical first step in developing robust and reliable analytical methods. This guide provides a comparison of available analytical standards for nonanoic acid, which can inform the selection of standards for neonoanoic acid analysis, and details common experimental protocols for their analysis.

Comparison of Nonanoic Acid Analytical Standards

The quality and certification of an analytical standard are paramount for ensuring the accuracy and reproducibility of experimental results. Certified Reference Materials (CRMs) are ideal as they are produced under stringent manufacturing procedures and come with a comprehensive certificate of analysis. Below is a comparison of commercially available nonanoic acid standards.

SupplierProduct NameCAS NumberPurity SpecificationFormatCertification
LGC Standards Nonanoic acid112-05-0Not specified, sold as a reference standardNeatISO 17034
LabStandard Nonanoic Acid112-05-0≥ 95%NeatISO 17034 (for some products)
Sigma-Aldrich (Merck) Nonanoic acid112-05-0Various purities available (e.g., ≥97%, ≥99%)NeatVaries by product
Cayman Chemical Nonanoic Acid112-05-0≥98%NeatN/A

Note: The availability and specifications of these standards are subject to change. It is recommended to consult the suppliers' websites for the most current information. When selecting a standard, researchers should prioritize the highest available purity and, if possible, a Certified Reference Material (CRM) to ensure traceability and confidence in the analytical results.

Experimental Protocols for the Analysis of Short-Chain Fatty Acids

The analysis of neonoanoic acid and other short-chain fatty acids (SCFAs) is typically performed using gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive and selective detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like SCFAs. Due to their polarity, derivatization is often required to improve chromatographic performance and sensitivity.

1. Sample Preparation and Derivatization:

  • Extraction: SCFAs are typically extracted from the sample matrix using a suitable organic solvent.

  • Derivatization: The extracted SCFAs are then derivatized to increase their volatility. Common derivatization reagents include:

    • Silylating agents (e.g., BSTFA, MSTFA): These reagents replace active hydrogens with a trimethylsilyl (TMS) group.

    • Alkylating agents (e.g., alkyl chloroformates): These form esters of the carboxylic acids. For instance, isobutyl chloroformate/isobutanol can be used for derivatization in aqueous solutions.[1]

2. GC-MS Analysis:

  • Column: A non-polar or medium-polarity column is typically used, such as a DB-5ms or equivalent.

  • Injection: A split or splitless injection is used depending on the concentration of the analytes.

  • Oven Temperature Program: A temperature gradient is employed to separate the derivatized SCFAs.

  • MS Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative to GC-MS, particularly for the analysis of less volatile or thermally labile compounds. While SCFAs can be analyzed directly, derivatization is often employed to improve retention on reversed-phase columns and enhance ionization efficiency.

1. Sample Preparation:

  • Extraction: Similar to GC-MS, SCFAs are extracted from the sample matrix.

  • Derivatization (Optional but Recommended): To enhance chromatographic retention and MS sensitivity, derivatization can be performed. A common approach involves the use of reagents that introduce a readily ionizable tag onto the carboxylic acid group.

2. LC-MS/MS Analysis:

  • Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid) is typically used.

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique, typically in negative ion mode for the analysis of carboxylic acids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Experimental Workflows

The following diagrams illustrate the general workflows for the analysis of neonoanoic acid using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological or Environmental Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for the analysis of neonoanoic acid using GC-MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological or Environmental Sample Extraction Solid Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Injection LC Injection Derivatization->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MSMS_Detection Tandem Mass Spectrometric Detection LC_Separation->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for the analysis of neonoanoic acid using LC-MS/MS.

Signaling Pathways

Currently, there is a lack of established and well-defined signaling pathways specifically involving neonoanoic acid in the scientific literature. Research in this area is ongoing, and future studies may elucidate the biological roles and pathways of this branched-chain fatty acid.

Conclusion

References

A Comparative Guide to the Biological Effects of Branched vs. Straight-Chain C9 Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of branched-chain C9 fatty acids, specifically 8-methyl nonanoic acid (8-MNA), and straight-chain C9 fatty acids, represented by nonanoic acid (also known as pelargonic acid). The information presented is based on available experimental data to assist researchers in understanding their distinct cellular and metabolic impacts.

Overview of C9 Fatty Acids

Fatty acids are fundamental building blocks of lipids and play crucial roles in energy metabolism and cellular signaling. The nine-carbon (C9) fatty acids exist in both straight-chain (n-nonanoic acid) and branched-chain (e.g., 8-methyl nonanoic acid) isoforms. While structurally similar, the presence of a methyl branch significantly alters their biological activities.

  • Nonanoic Acid (Pelargonic Acid): A straight-chain saturated fatty acid found in various plants and animals.[1] It is recognized for its herbicidal and antimicrobial properties.[1] Recent studies have begun to explore its role in mammalian cell metabolism.

  • 8-Methyl Nonanoic Acid (8-MNA): A branched-chain fatty acid that is a degradation by-product of dihydrocapsaicin, a capsaicinoid found in chili peppers.[1][2] It is being investigated for its potential metabolic benefits, without the pungency associated with capsaicinoids.[1][2]

Comparative Biological Effects on Adipocytes

Adipocytes, or fat cells, are central to energy storage and metabolic regulation. The following tables summarize the comparative effects of 8-MNA and nonanoic acid on adipocyte function based on in vitro studies.

Table 1: Effects on Adipocyte Viability and Lipid Metabolism
Feature8-Methyl Nonanoic Acid (8-MNA)Nonanoic Acid
Cell Viability No impact on 3T3-L1 adipocyte viability at concentrations up to 1 mM.[1][2]Data on direct adipocyte viability is limited, but it is used in protocols for adipocyte differentiation.
Lipid Accumulation Decreases lipid accumulation in 3T3-L1 adipocytes during nutrient starvation, suggesting an anti-lipogenic effect.[2]Enhances lipid accumulation during beige adipocyte differentiation in C3H10T1/2 mesenchymal stem cells.[3][4]
Lipolysis Reduces the lipolytic response to isoproterenol in 3T3-L1 adipocytes.[1][2]Information not available.
Table 2: Effects on Adipocyte Metabolism and Signaling
Feature8-Methyl Nonanoic Acid (8-MNA)Nonanoic Acid
AMPK Activation Activates AMP-activated protein kinase (AMPK) in 3T3-L1 adipocytes, which is associated with the suppression of lipogenic processes.[1][2]Information on direct AMPK activation in adipocytes is not available.
Glucose Uptake Increases insulin-stimulated glucose uptake in 3T3-L1 adipocytes.[1][2]Information not available.
Thermogenesis Information not available.Upregulates the mRNA expression of thermogenic genes (e.g., UCP1) in beige adipocytes.[3][4]
Mitochondrial Activity Information not available.Increases mitochondrial activity in beige adipocytes.[3][4]

Signaling Pathway Modulation

The biological effects of fatty acids are often mediated through their interaction with nuclear receptors and G-protein coupled receptors.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are key regulators of lipid and glucose metabolism.

  • 8-Methyl Nonanoic Acid (8-MNA): Studies have shown that 8-MNA does not appear to affect the PPARγ pathway during the differentiation of 3T3-L1 adipocytes.[2] Information on its interaction with PPARα is currently unavailable.

  • Nonanoic Acid: Some evidence suggests that nonanoic acid may be a selective activator of PPARγ.[2] Additionally, studies on perfluorinated nonanoic acid have demonstrated activation of PPARα, though direct evidence for the unmodified fatty acid is less clear.

G-protein Coupled Receptors (GPCRs)

GPCRs are involved in a wide range of signaling processes. The activation of specific GPCRs by fatty acids is an area of active research. At present, there is a lack of direct comparative data on the activation of relevant GPCRs, such as GPR40, by 8-MNA and nonanoic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Fatty Acid Treatment
  • Cell Lines: 3T3-L1 preadipocytes and C3H10T1/2 mesenchymal stem cells are commonly used models.

  • Differentiation:

    • 3T3-L1 Adipocyte Differentiation: Preadipocytes are grown to confluence and then treated with a differentiation cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

    • C3H10T1/2 Beige Adipocyte Differentiation: Differentiation is induced with a cocktail containing insulin, dexamethasone, IBMX, T3, and a PPARγ agonist (e.g., rosiglitazone).

  • Fatty Acid Preparation and Treatment:

    • Dissolve the fatty acid (8-MNA or nonanoic acid) in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a stock solution.

    • Complex the fatty acid with fatty acid-free bovine serum albumin (BSA) in the cell culture medium. The molar ratio of fatty acid to BSA is a critical parameter and should be optimized.

    • Add the fatty acid-BSA complex to the cell culture medium at the desired final concentration. Vehicle controls containing the solvent and BSA without the fatty acid should be included in all experiments.

Cell Viability Assay (Calcein AM Assay)

This assay measures the enzymatic activity of live cells.

  • Plate differentiated adipocytes in a 96-well plate.

  • Treat the cells with various concentrations of the fatty acid or vehicle control for the desired duration (e.g., 24 hours).

  • Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

  • Add Calcein AM solution to each well and incubate at 37°C.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Express cell viability as a percentage relative to the vehicle-treated control.

Lipid Accumulation Assay (Oil Red O Staining)

This assay quantifies the accumulation of neutral lipids in adipocytes.

  • After fatty acid treatment, wash the cells with PBS and fix with 10% formalin.

  • Wash the fixed cells with water and then with 60% isopropanol.

  • Stain the cells with a working solution of Oil Red O for a defined period.

  • Wash the cells with water to remove excess stain.

  • Elute the stain from the cells using 100% isopropanol.

  • Measure the absorbance of the eluted stain at a specific wavelength (e.g., 500 nm) using a microplate reader.

AMPK Activation Assay (Western Blot)

This assay measures the phosphorylation of AMPK, indicative of its activation.

  • Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20).

  • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) and total AMPK.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK.

Lipolysis Assay

This assay measures the release of glycerol into the culture medium as an indicator of lipolysis.

  • Treat differentiated adipocytes with the fatty acid and/or a lipolytic agent (e.g., isoproterenol).

  • Collect the culture medium at specified time points.

  • Measure the glycerol concentration in the medium using a commercially available glycerol assay kit.

  • Normalize the glycerol release to the total protein content of the cells.

Glucose Uptake Assay

This assay measures the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG).

  • After fatty acid treatment, starve the cells in a glucose-free medium.

  • Stimulate the cells with insulin or a vehicle control.

  • Add the fluorescent glucose analog to the medium and incubate for a defined period.

  • Wash the cells to remove the extracellular fluorescent analog.

  • Lyse the cells and measure the fluorescence of the cell lysate using a microplate reader.

  • Normalize the fluorescence to the total protein content.

Gene Expression Analysis (RT-qPCR)

This technique is used to measure the mRNA levels of target genes.

  • Isolate total RNA from treated cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform quantitative PCR (qPCR) using gene-specific primers for target genes (e.g., UCP1, PGC-1α) and a reference gene (e.g., GAPDH).

  • Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression.

Visualizations

Diagram 1: AMPK Signaling Pathway in Adipocytes

AMPK_Pathway AMPK AMPK ACC ACC AMPK->ACC Inhibits (via phosphorylation) Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Promotes De Novo Lipogenesis De Novo Lipogenesis ACC->De Novo Lipogenesis Promotes Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Biological Assays Preadipocytes Preadipocytes Differentiation Differentiation Preadipocytes->Differentiation Adipocytes Adipocytes Differentiation->Adipocytes Treatment Treatment with 8-MNA or Nonanoic Acid Adipocytes->Treatment Viability Cell Viability Treatment->Viability Lipid Lipid Accumulation Treatment->Lipid Signaling Signaling Pathway (e.g., AMPK, PPAR) Treatment->Signaling Metabolism Metabolic Assays (Lipolysis, Glucose Uptake) Treatment->Metabolism

References

A Comparative Guide to the Hydrolytic Stability of Neononanoic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hydrolytic stability of neononanoic acid esters against other common ester types. Understanding the hydrolytic stability of ester-containing compounds is critical in pharmaceuticals, agrochemicals, and industrial applications, as it directly impacts shelf-life, formulation stability, and in-vivo performance. This compound, a highly branched C9 carboxylic acid, offers unique structural features that enhance the stability of its corresponding esters. This guide will delve into the structural rationale for this enhanced stability, present available comparative data, and provide standardized experimental protocols for assessing hydrolytic stability.

The Impact of Molecular Structure on Hydrolytic Stability

The susceptibility of an ester to hydrolysis is significantly influenced by its molecular structure, particularly the steric hindrance around the carbonyl group of the ester linkage. Esters derived from sterically hindered carboxylic acids, such as this compound, exhibit enhanced resistance to hydrolytic cleavage.

This compound is a C9 fatty acid characterized by a highly branched alkyl chain. This branching creates a "molecular shield" around the ester bond, physically impeding the approach of water molecules and hydroxyl ions, which are the primary nucleophiles in hydrolysis reactions. This steric hindrance is the key factor contributing to the superior hydrolytic stability of this compound esters compared to their linear-chain counterparts, such as esters of nonanoic acid.[1][2][3]

In contrast, esters of linear carboxylic acids, like ethyl acetate or methyl propanoate, have a more exposed ester linkage, making them more susceptible to hydrolysis.[4] The general principle is that increased branching on the carboxylic acid component of the ester leads to greater hydrolytic stability.[1][2] This makes this compound esters particularly suitable for applications requiring long-term stability in aqueous environments or in the presence of moisture.

Comparative Hydrolytic Stability Data

Disclaimer: The data presented below is compiled from different studies and, therefore, the experimental conditions may vary. This table should be used as a general guide to illustrate the relative stability of different ester types. For rigorous comparison, it is recommended to evaluate esters under identical, standardized conditions.

Ester TypeExample EsterHydrolysis Half-life (t½)Experimental Conditions
Highly Branched Acid Ester Expected for this compound EsterExpected to be very long-
Branched-Chain Amino Acid EsterValacyclovir69.7 hpH 6, 40°C
Cyclopropane Carboxylic Acid EsterCyclopropane analogue of Valacyclovir>300 hpH 6, 40°C[5]
Linear Benzoate EstersMethyl benzoate36 minRat plasma
Ethyl benzoate17 minRat plasma[6]
Phenyl BenzoatePhenyl benzoate7 minRat plasma[6]
Diclofenac Alkyl EstersHomologous series of polyoxyethylene esters400-500 hpH 7.4 buffer, 32°C[7]
Morpholinoalkyl esters3-34 hpH 7.4 buffer, 37°C[7]
Hydroxyethyl esters~36 hpH 7.4, 37°C[7]

Experimental Protocols for Assessing Hydrolytic Stability

To obtain reliable and comparable data on the hydrolytic stability of esters, standardized experimental protocols are essential. The following are outlines of commonly used methods.

Method 1: ASTM D2619 - Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)

This method is widely used in the lubricants industry but can be adapted for other applications. It evaluates the stability of a substance in the presence of water and a copper catalyst.[1][2][6][8][9]

Apparatus:

  • Pressure-type beverage bottle (e.g., Coca-Cola bottle)

  • Oven capable of maintaining a constant temperature

  • Rotating rack for the bottles

  • Copper test specimen

Procedure:

  • A mixture of 75 mL of the test fluid (the ester) and 25 mL of water is placed in the beverage bottle.

  • A polished copper strip is added to the mixture.

  • The bottle is capped and placed in an oven at a specified temperature (e.g., 93°C).

  • The bottle is rotated end over end for a specified duration (e.g., 48 hours).

  • After the test period, the bottle is cooled, and the contents are analyzed.

  • The extent of hydrolysis is determined by measuring the change in the acidity of the water and oil phases, the change in the viscosity of the oil, and the weight loss and appearance of the copper strip.

Method 2: In Vitro Hydrolysis in Biological Matrices

For pharmaceutical and drug development applications, assessing stability in biological media is crucial. This protocol outlines a general procedure for determining the half-life of an ester in plasma or microsomal fractions.

Materials:

  • Test ester compound

  • Control ester compound with known stability

  • Pooled human or animal plasma (or liver microsomes)

  • Phosphate buffered saline (PBS)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Incubator or water bath

  • LC-MS/MS or HPLC for analysis

Procedure:

  • Prepare stock solutions of the test and control esters in a suitable solvent (e.g., DMSO).

  • Pre-warm the biological matrix (plasma or microsomes) and PBS to the desired temperature (typically 37°C).

  • Initiate the reaction by adding a small volume of the ester stock solution to the pre-warmed biological matrix. The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a larger volume of the cold quenching solution. This stops the enzymatic activity and precipitates proteins.

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of the remaining parent ester using a validated LC-MS/MS or HPLC method.

  • The half-life (t½) of the ester is calculated from the first-order decay plot of the natural logarithm of the ester concentration versus time.

Visualizing the Impact of Steric Hindrance

The following diagrams illustrate the concept of steric hindrance and the general mechanism of ester hydrolysis.

Steric_Hindrance cluster_0 Linear Ester (e.g., Ethyl Acetate) cluster_1 This compound Ester Linear_Ester H₃C-C(=O)O-CH₂CH₃ Branched_Ester R₁R₂R₃C-C(=O)O-R' H₂O H₂O H₂O->Linear_Ester Easy Access H₂O->Branched_Ester Hindered Access

Caption: Steric hindrance in this compound esters limits water access.

Caption: General mechanism of base-catalyzed ester hydrolysis.

References

A comparative analysis of the antimicrobial spectrum of Neononanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of pelargonic acid (nonanoic acid), a nine-carbon saturated fatty acid. Its performance is evaluated against other short- and medium-chain fatty acids, supported by experimental data to offer a clear perspective on its efficacy against a range of pathogenic microorganisms.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of pelargonic acid and its counterparts is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

The following tables summarize the reported MIC values for pelargonic acid and other comparative fatty acids against various Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of Pelargonic Acid and Comparative Fatty Acids against Bacteria

MicroorganismPelargonic Acid (C9)Caprylic Acid (C8)Capric Acid (C10)Lauric Acid (C12)
Gram-Positive Bacteria
Staphylococcus aureus--->250 µg/mL[1]
Streptococcus pneumoniae---10 mg/L[2]
Propionibacterium acnes--1 mM0.25 mM[3]
Gram-Negative Bacteria
Escherichia coli----
Salmonella Newport7.82 mM (in 1% SDS)[4]---
Fusobacterium nucleatum---2.1-6.5 µg/mL[1]

Note: A dash (-) indicates that specific data was not found in the provided search results. The efficacy of fatty acids can be influenced by the experimental conditions, such as the use of surfactants (e.g., SDS).

Table 2: Minimum Inhibitory Concentration (MIC) of Pelargonic Acid and Comparative Fatty Acids against Fungi

MicroorganismPelargonic Acid (C9)Capric Acid (C10)
Microsporum gypseum0.04 mg/mL (solid media)[5]0.02 mg/mL (solid media)[5]
0.05 mg/mL (liquid media)[5]0.075 mg/mL (liquid media)[5]
Candida utilisInhibitory effects observed[6]-

Note: A dash (-) indicates that specific data was not found in the provided search results.

Experimental Protocols

The determination of MIC and MBC values is crucial for assessing the antimicrobial spectrum of a compound. The following is a detailed methodology based on the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).[7]

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of pelargonic acid or other fatty acids in a suitable solvent (e.g., ethanol, DMSO) at a concentration significantly higher than the expected MIC.

  • Microorganism: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[8] This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[8]

  • Growth Medium: Use an appropriate liquid growth medium that supports the growth of the test microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-Well Microtiter Plates: Sterile, flat-bottomed microtiter plates are used to perform the serial dilutions and incubate the microorganisms.

2. Broth Microdilution Procedure for MIC Determination:

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using the growth medium. This creates a range of decreasing concentrations of the compound.

  • Inoculation: Inoculate each well with the standardized microorganism suspension.

  • Controls:

    • Positive Control: A well containing the growth medium and the microorganism without the test compound to ensure the viability and growth of the microorganism.

    • Negative Control: A well containing the growth medium and the test compound without the microorganism to check for media sterility and any precipitation of the compound.

  • Incubation: Incubate the microtiter plates under optimal conditions for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

3. Reading the MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

4. Determination of MBC:

  • From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and subculture it onto an appropriate agar medium that does not contain the test compound.[8]

  • Incubate the agar plates under optimal growth conditions.

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.[9]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for determining the antimicrobial spectrum and a simplified representation of the proposed mechanism of action for fatty acids.

Antimicrobial_Spectrum_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination A Prepare Fatty Acid Stock Solutions D Serial Dilution of Fatty Acids in 96-Well Plate A->D B Prepare Standardized Microorganism Inoculum E Inoculation of Wells B->E C Prepare Growth Medium C->D D->E F Incubation E->F G Visual Assessment of Growth (Determine MIC) F->G H Subculture from Wells with No Growth onto Agar G->H I Incubation of Agar Plates H->I J Colony Counting (Determine MBC) I->J

Caption: Experimental workflow for determining MIC and MBC.

Fatty_Acid_Mechanism Membrane Cell Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Cytoplasm Cytoplasm Proton H+ Anion Anion FattyAcid Pelargonic Acid (Undissociated Form) FattyAcid->Membrane Passive Diffusion FattyAcid->Cytoplasm pH_Drop Intracellular pH Drop Proton->pH_Drop Inhibition Inhibition of Cellular Processes Anion->Inhibition pH_Drop->Inhibition

Caption: Proposed antimicrobial mechanism of pelargonic acid.

References

Assessing the Environmental Impact of Pelargonic Acid Versus Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the environmental impact of pelargonic acid and its alternatives, supported by experimental data and detailed methodologies.

Pelargonic acid, also known as nonanoic acid, is a naturally occurring fatty acid used as a non-selective contact herbicide.[1][2][3] Its relatively rapid breakdown in the environment has positioned it as a potential alternative to more persistent synthetic herbicides.[1][4] This guide evaluates the environmental profile of pelargonic acid against common alternatives, including other fatty acids (caprylic acid), conventional synthetic herbicides (glyphosate and glufosinate), and another natural alternative (acetic acid).

Quantitative Environmental Impact Data

The following table summarizes key environmental indicators for pelargonic acid and its alternatives. Data is compiled from various sources, and testing methodologies, where specified, often follow OECD guidelines.

ParameterPelargonic Acid (Nonanoic Acid)Caprylic Acid (Octanoic Acid)Acetic AcidGlyphosateGlufosinate-Ammonium
Biodegradability
Soil Half-life (DT₅₀)1.3 - 2 days[5][6]Readily biodegradable[7]0.7 - 1.23 days[8][9]7 - 60 days[10]4 - 10 days[11]
Water Half-life (DT₅₀)1.6 days (river water)[12]Readily biodegradableRapidly breaks down[13]~30 days[14]38 - 87 days (aerobic water)[15]
Aquatic Toxicity
Fish (LC₅₀ 96h)104 mg/L (Fathead minnow)[16]Data not readily available>100 mg/L49.22 mg/L (Nile Tilapia)[17]>100 mg/L (Zebrafish)[11]
Daphnia (EC₅₀ 48h)96 mg/L[16]Data not readily available>100 mg/LData varies>100 mg/L (Daphnia magna)[11]
Algae (EC₅₀ 72h)60 mg/L[16][18]Data not readily available>100 mg/LData varies>100 mg/L (Chlorella)[11]
Greenhouse Gas Emissions
(kg CO₂e per kg)15-30 (traditional synthesis), 5-15 (chemo-enzymatic), ~5 (bio-fermentation)[5]Data not readily available1.1[8][9]Data not readily availableLow carbon footprint suggested due to reduced tillage[19]
Soil Mobility
(log Koc)2.994[18]Data not readily availableData not readily availableBinds tightly to soil[20]Mobile to highly mobile[15]

Experimental Protocols

The environmental data presented in this guide are typically generated using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reproducible and comparable across different studies and substances.

Biodegradability Testing

OECD 301B: Ready Biodegradability - CO₂ Evolution Test This test evaluates the rate at which a substance is biodegraded by aerobic microorganisms in an aqueous medium.[13][21][22][23]

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and aerated with CO₂-free air for 28 days in a closed system.[13] The amount of carbon dioxide produced is measured and is indicative of the extent of biodegradation.[13][22]

  • Procedure:

    • The test substance is added to flasks containing a mineral medium and an inoculum of microorganisms.

    • The flasks are incubated under aerobic conditions at a constant temperature.[24]

    • CO₂-free air is passed through the test system.

    • The CO₂ produced during microbial respiration is trapped in a solution of barium hydroxide or potassium hydroxide, and the amount is quantified by titration or with an inorganic carbon analyzer.[13]

    • The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount based on the carbon content of the test substance.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches 60% biodegradation within a 10-day window during the 28-day test period.[21][24]

cluster_setup Test Setup cluster_incubation Incubation (28 days) cluster_measurement Measurement cluster_analysis Data Analysis TestSubstance Test Substance AerobicIncubation Aerobic Incubation (CO2-free air) TestSubstance->AerobicIncubation Inoculum Microorganism Inoculum Inoculum->AerobicIncubation MineralMedium Mineral Medium MineralMedium->AerobicIncubation CO2_Trap CO2 Trap (Ba(OH)2 or KOH) AerobicIncubation->CO2_Trap CO2 Evolved Quantification Quantification (Titration or IC Analyzer) CO2_Trap->Quantification BiodegradationCalc Calculate % Biodegradation Quantification->BiodegradationCalc ReadyBiodegradable Ready Biodegradable? (>60% in 10-day window) BiodegradationCalc->ReadyBiodegradable

OECD 301B Experimental Workflow

Aquatic Toxicity Testing

OECD 203: Fish, Acute Toxicity Test This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC₅₀) over a 96-hour period.[8][10][11][25]

  • Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.[10][25]

  • Procedure:

    • Groups of fish (e.g., Zebra-fish or Rainbow Trout) are exposed to at least five different concentrations of the test substance.[8][11][25]

    • A control group is maintained in water without the test substance.

    • The test is conducted under controlled temperature and light conditions.[10]

    • The number of dead fish in each group is recorded at specified intervals.

    • The LC₅₀ value is calculated statistically from the mortality data.

OECD 202: Daphnia sp., Acute Immobilisation Test This test assesses the acute toxicity of a substance to Daphnia magna, a species of water flea.[14][19][20][26] The endpoint is the concentration that causes 50% of the daphnids to become immobilized (EC₅₀) after 48 hours.[19][20]

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[19][20][26]

  • Procedure:

    • Daphnids are placed in test chambers with different concentrations of the substance.

    • Immobilization, defined as the inability to swim, is observed at 24 and 48 hours.[14]

    • The EC₅₀ is determined by comparing the results to a control group.

OECD 201: Alga and Cyanobacteria, Growth Inhibition Test This test evaluates the effect of a substance on the growth of freshwater algae.[5][15][18][27][28] The endpoint is the concentration that inhibits the growth rate or yield by 50% (EC₅₀) over a 72-hour period.[15][27]

  • Principle: Exponentially growing cultures of algae are exposed to various concentrations of the test substance.[5][18][28]

  • Procedure:

    • Algal cultures are incubated with the test substance under standardized conditions of light, temperature, and nutrients.[18]

    • Algal growth is measured over 72 hours, typically by cell counts or spectrophotometry.

    • The growth inhibition is calculated relative to a control culture.

cluster_pathway Pelargonic Acid Degradation in Soil PelargonicAcid Pelargonic Acid (Nonanoic Acid) BetaOxidation Microbial Beta-Oxidation PelargonicAcid->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA CitricAcidCycle Citric Acid Cycle (Krebs Cycle) AcetylCoA->CitricAcidCycle Energy Energy (ATP) CitricAcidCycle->Energy CO2 Carbon Dioxide (CO2) CitricAcidCycle->CO2 Water Water (H2O) CitricAcidCycle->Water

Pelargonic Acid Biodegradation Pathway

Discussion of Environmental Impact

Pelargonic Acid: Pelargonic acid exhibits rapid biodegradation in both soil and water, with a half-life of just a few days.[5][6][12] This low persistence minimizes the risk of accumulation in the environment.[2][29] Its aquatic toxicity is considered low to moderate.[30] The greenhouse gas emissions associated with its production are variable and depend on the synthesis method, with bio-based fermentation offering the lowest carbon footprint.[5]

Alternatives:

  • Caprylic Acid: As another fatty acid, caprylic acid is also expected to be readily biodegradable.[7] The U.S. EPA has indicated that due to their structural similarity, toxicity data for pelargonic acid can be used to bridge data gaps for caprylic acid.[7] It is considered to have low toxicity.[7]

  • Acetic Acid: Commonly known as vinegar, acetic acid also breaks down very quickly in the environment.[8][9][13] Its manufacturing process has a relatively low carbon footprint.[8][9] However, at the high concentrations used for herbicidal purposes, it can be corrosive and pose risks to non-target organisms upon direct contact.[8][9]

  • Glyphosate: Glyphosate is a systemic herbicide with a longer persistence in the soil compared to pelargonic and acetic acids, with a half-life that can extend up to 60 days.[10] While it binds tightly to soil, there are concerns about its potential to reach water bodies through runoff and its effects on non-target organisms and soil microbiota.[10][25]

  • Glufosinate-Ammonium: Glufosinate has a moderate persistence in soil, with a half-life of up to 10 days.[11] It is considered to have low toxicity to many aquatic organisms at typical exposure levels.[11] The use of glufosinate can promote reduced tillage practices, which can have a positive impact on soil health and reduce carbon emissions from agriculture.[19]

Conclusion

Pelargonic acid presents a favorable environmental profile compared to conventional synthetic herbicides like glyphosate, primarily due to its rapid biodegradability and lower persistence in soil and water. Its aquatic toxicity is relatively low. Alternatives like acetic acid also offer rapid degradation but may have other handling concerns at herbicidal concentrations. Other fatty acids, such as caprylic acid, share a similar positive environmental profile with pelargonic acid. While synthetic herbicides like glufosinate may offer benefits in terms of agricultural practices that reduce carbon emissions, their longer persistence and potential for off-target effects warrant careful consideration. The choice of a herbicidal active ingredient should therefore involve a comprehensive assessment of its efficacy, environmental fate, and potential impacts on non-target organisms.

References

A Comparative Guide to Neodecanoic Acid Synthesis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility and efficiency of synthetic protocols are paramount. This guide provides a comparative analysis of common synthesis methods for neodecanoic acid, a versatile branched-chain carboxylic acid. Below, we detail the experimental protocols for key synthesis routes, present comparative data on their performance, and visualize the synthetic workflows.

Comparison of Neodecanoic Acid Synthesis Protocols

The selection of a synthesis protocol for neodecanoic acid is often a trade-off between reaction conditions, yield, purity, and environmental impact. The two primary industrial methods are the Koch (and its variant, the Koch-Haaf) synthesis and the Oxo synthesis. A more recent and sustainable alternative involves the use of biomass-derived feedstocks.

Synthesis MethodStarting MaterialsCatalystReaction ConditionsTypical YieldFinal PurityKey AdvantagesKey Disadvantages
Koch Synthesis Tripropene (C9 olefin), Carbon Monoxide, WaterBoron trifluoride, Water, Copper(I) oxide10 bar, 30°CHigh (yields over 80% have been reported for similar Koch reactions)[1]Up to 99.89% (after extensive purification)[2]High purity achievable, direct synthesis to a tertiary carboxylic acid.High pressure required, use of corrosive and toxic catalysts.
Koch-Haaf Synthesis Alkenes or Alcohols, Formic AcidStrong mineral acids (e.g., Sulfuric Acid)Near room temperature and atmospheric pressureHigh (yields over 80% reported for various alcohols)[1]Dependent on purificationMilder reaction conditions (lower pressure and temperature).[1]Use of large amounts of strong, corrosive acids.
Oxo Synthesis C9 Olefins, Syngas (CO, H2), Oxidizing AgentCobalt or Rhodium-based catalystsHydroformylation: 4-8 MPa, 150-190°C (Shell process); Oxidation: VariesHighHighGood selectivity to linear and branched aldehydes, which can be further processed.Two-step process, requires catalyst recovery and recycling.[3]
Biomass-Based Synthesis Lignocellulosic biomass (e.g., 2-alkylfurans, keto acids)Solid acid catalysts, Hydrogenation catalysts (e.g., Pd/C)Varies depending on the specific biomass conversion pathwayModerate to High (still under optimization)Dependent on purificationSustainable and environmentally friendly, uses renewable feedstocks.[4]Multi-step process, technology is still under development.[4]

Experimental Protocols

Koch Synthesis of Neodecanoic Acid

The Koch synthesis is a well-established industrial method for producing tertiary carboxylic acids.[1]

Methodology:

  • A high-pressure reactor is charged with the starting olefin, typically a branched C9 olefin like tripropene.

  • The catalyst system, consisting of boron trifluoride, water, and copper(I) oxide, is introduced into the reactor.[2]

  • The reactor is pressurized with carbon monoxide to approximately 10 bar and the temperature is maintained at 30°C.[2]

  • The reaction mixture is agitated for a sufficient duration to ensure complete conversion of the olefin.

  • Upon completion, the crude neodecanoic acid is separated from the catalyst.

  • The crude product undergoes a multi-stage purification process, typically involving azeotropic distillation, to achieve high purity.[2] A final purity of up to 99.89% has been reported.[2]

Oxo Synthesis of Neodecanoic Acid

The Oxo synthesis is a two-step process that is widely used in the chemical industry for the production of aldehydes and subsequently alcohols or carboxylic acids.[3]

Methodology:

  • Hydroformylation: A branched C9 olefin is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a cobalt or rhodium-based catalyst. The Shell process, for example, uses a phosphine-modified cobalt catalyst at pressures of 4 to 8 MPa and temperatures of 150–190°C.[3] This step produces a mixture of C10 aldehydes.

  • Oxidation: The resulting C10 aldehydes are then oxidized to neodecanoic acid. This can be achieved using various oxidizing agents, such as air or oxygen, often in the presence of a catalyst.

  • The final product is purified, typically by distillation, to separate the neodecanoic acid from any unreacted aldehydes or byproducts.

Sustainable Synthesis from Biomass

A greener approach to neodecanoic acid involves the use of renewable feedstocks derived from lignocellulosic biomass.[4]

Methodology:

  • C-C Coupling: Biomass-derived molecules, such as 2-alkylfurans and keto acids, undergo a carbon-carbon coupling reaction. This is often achieved through hydroxyalkylation/alkylation (HAA) over a solid acid catalyst.[4]

  • Ring-Opening and Hydrodeoxygenation: The furan rings in the coupled products are then opened and deoxygenated. This is typically carried out through a hydrodeoxygenation (HDO) process using a hydrogenation catalyst, such as palladium on carbon (Pd/C).[4]

  • The resulting mixture is then purified to isolate the neodecanoic acid.

Synthetic Pathway Visualizations

To better illustrate the logical flow of these synthesis protocols, the following diagrams have been generated.

Koch_Synthesis start C9 Olefin (Tripropene) reactor High-Pressure Reactor (10 bar, 30°C) start->reactor catalyst Catalyst (BF3, H2O, Cu2O) catalyst->reactor co Carbon Monoxide co->reactor crude_nda Crude Neodecanoic Acid reactor->crude_nda purification Multi-Stage Distillation crude_nda->purification final_product High-Purity Neodecanoic Acid (>99%) purification->final_product

Koch Synthesis Workflow

Oxo_Synthesis start C9 Olefin hydroformylation Hydroformylation (Co or Rh catalyst) start->hydroformylation syngas Syngas (CO + H2) syngas->hydroformylation aldehydes C10 Aldehydes hydroformylation->aldehydes oxidation Oxidation aldehydes->oxidation oxidant Oxidizing Agent (e.g., Air) oxidant->oxidation crude_nda Crude Neodecanoic Acid oxidation->crude_nda purification Distillation crude_nda->purification final_product Neodecanoic Acid purification->final_product

Oxo Synthesis Workflow

Biomass_Synthesis start Biomass-Derived Feedstocks cc_coupling C-C Coupling (HAA) start->cc_coupling furan_intermediates Furan Intermediates cc_coupling->furan_intermediates ring_opening Ring-Opening & HDO furan_intermediates->ring_opening crude_nda Crude Neo Acids ring_opening->crude_nda purification Purification crude_nda->purification final_product Neodecanoic Acid purification->final_product

Biomass Synthesis Workflow

References

Inter-laboratory Comparison of Neononanoic Acid Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reliable quantification of Neononanoic acid is crucial for various applications, from metabolic studies to its use as an herbicide. This guide provides a comprehensive comparison of the two primary analytical methodologies for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is synthesized from a review of established analytical protocols and method validation studies to offer a comparative overview of their performance.

Quantitative Performance Comparison

The selection of an analytical method for this compound quantification is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. Below is a summary of typical performance characteristics for GC-MS and HPLC-based methods, compiled from various validation studies.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.99
Intra-day Precision (%RSD) < 5%< 6%
Inter-day Precision (%RSD) < 10%< 10%
Accuracy (% Recovery) 85-115%80-110%
Limit of Detection (LOD) Low ng/mL to µg/mL rangeµg/mL to mg/mL range
Limit of Quantification (LOQ) Low µg/mL range[1]µg/mL to mg/mL range[2]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results across different laboratories. The following sections outline standardized protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The method typically involves derivatization to increase volatility and improve chromatographic separation.

1. Sample Preparation and Derivatization:

  • Extraction: For biological samples, a liquid-liquid extraction with a solvent such as methyl tert-butyl ether (MTBE) is commonly performed after acidification of the sample with hydrochloric acid.

  • Derivatization: The extracted this compound is then derivatized to form a more volatile ester, typically a methyl or silyl ester. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the carboxylic acid to its trimethylsilyl (TMS) ester. The reaction is typically carried out at 60-70°C for 30-60 minutes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized this compound (e.g., m/z 117, 132, 157 for the TMS ester).

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC offers an alternative for the analysis of this compound, particularly when derivatization is to be avoided. Reversed-phase chromatography is the most common separation mode.

1. Sample Preparation:

  • Extraction: Similar to GC-MS, a liquid-liquid or solid-phase extraction may be necessary to remove interfering matrix components.

  • Filtration: The final extract should be filtered through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • Start with 30% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at 210 nm or a Mass Spectrometer for enhanced selectivity and sensitivity.

Visualizing the Biochemical Context and Analytical Workflow

To provide a broader context for this compound analysis, the following diagrams illustrate a relevant metabolic pathway and a typical experimental workflow.

Fatty_Acid_Biosynthesis cluster_cytosol Cytosol cluster_legend Legend AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FAS Fatty Acid Synthase (FAS) Complex AcetylCoA->FAS MalonylCoA->FAS C4 Butyryl-ACP (4 carbons) FAS->C4 Elongation + 2C C6 Hexanoyl-ACP (6 carbons) C4->C6 + 2C C8 Octanoyl-ACP (8 carbons) C6->C8 + 2C Neononanoyl_intermediate Nonanoyl-ACP (9 carbons) C8->Neononanoyl_intermediate + 1C (from Propionyl-CoA) or other pathways Palmitate Palmitate (16 carbons) C8->Palmitate ... further elongation Key Key: ACC_desc ACC: Acetyl-CoA Carboxylase Elong_desc Elongation: Condensation, Reduction, Dehydration, Reduction Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction of Fatty Acids Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis Extraction->Analysis Direct for HPLC Derivatization->Analysis for GC-MS GCMS GC-MS Analysis->GCMS HPLC HPLC-UV/MS Analysis->HPLC Data Data Acquisition and Processing GCMS->Data HPLC->Data Quantification Quantification and Reporting Data->Quantification

References

Safety Operating Guide

Neononanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper management and disposal of neononanoic acid are critical for ensuring laboratory safety and environmental protection. As a substance classified with corrosive properties and the potential for causing significant skin and eye irritation, adherence to established protocols is mandatory for all researchers, scientists, and drug development professionals.[1][2][3]

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general hazardous waste regulations.

Immediate Safety and Handling

Before handling this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the correct handling and emergency procedures.

Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]Protects against splashes that can cause serious eye irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile).[4][5]Prevents direct skin contact, which can cause irritation.[2][3]
Body Protection Laboratory coat.[4][5]Protects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area.[5]Avoids inhalation of fumes or mists.[5]

Handling Procedures:

  • Always handle this compound within a chemical fume hood or a well-ventilated laboratory space.[5]

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Wash hands thoroughly with soap and water after handling the chemical.[5]

  • Keep containers tightly closed when not in use.[5]

  • Store away from incompatible materials such as bases and reducing agents.[4]

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent harm and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain Spill: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[1][6]

  • Collect Waste: Carefully collect the absorbed material and place it into a designated, compatible container for hazardous waste.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat the collected spill material as hazardous waste and follow the disposal protocol outlined below.

Chemical and Physical Properties

Understanding the properties of this compound is key to its safe management.

PropertyValue
Synonyms Pelargonic acid, Nonylic acid[2]
CAS Number 112-05-0 (n-Nonanoic acid)[2][4][5]
Physical State Colorless to light yellow liquid[5]
Flash Point 114 - 137 °C (237.2 - 278.6 °F)[4][5]
Boiling Point ~255 - 269 °C (490.1 - 516.2 °F)[2][5]
Corrosivity Causes skin and serious eye irritation[2][3]
Aquatic Hazard Harmful to aquatic life with long-lasting effects[2][4]

Disposal Protocol for this compound

This compound must be disposed of as hazardous chemical waste.[1] Disposal into regular trash or down the drain is strictly prohibited.[7][8] Adherence to local, state, and federal regulations is mandatory.[1]

Methodology:

  • Waste Identification:

    • This compound is considered a hazardous waste, potentially falling under the EPA hazardous waste code D002 for corrosivity.[1]

    • Any material contaminated with this compound, including absorbent materials from spills, gloves, and empty containers, must also be treated as hazardous waste.[9]

  • Container Selection and Management:

    • Select a chemically compatible waste container with a leak-proof, screw-on cap. High-density polyethylene (HDPE) or glass containers are typically appropriate.[7][10]

    • Ensure the container is in good condition, free from leaks or cracks.[11]

    • Keep the waste container closed except when adding waste.[10][11]

  • Labeling:

    • As soon as waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[7][9]

    • The label must include:

      • The full chemical name: "this compound" (avoid abbreviations or formulas).[7][11]

      • An accurate estimation of the quantity.

      • The date of waste generation.[7]

      • The specific location of generation (e.g., building, room number).[7]

  • Waste Storage:

    • Store the sealed waste container in a designated and secure hazardous waste storage area within the laboratory.

    • Use secondary containment, such as a lab tray, to capture any potential leaks. The secondary container must be able to hold 110% of the primary container's volume.[10]

    • Segregate the this compound waste from incompatible materials, particularly bases.[10][11]

  • Arranging Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[7]

    • Complete any required waste information forms accurately.[7]

    • Do not exceed accumulation time or quantity limits set by regulations (e.g., 90 days or 55 gallons).[10]

  • Empty Container Disposal:

    • An empty container that held this compound must be triple-rinsed with an appropriate solvent.[9][11]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[9][11]

    • After triple-rinsing, deface or remove the original labels, and the container may then be disposed of in the regular trash.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Storage & Disposal ppe 1. Don Required PPE (Gloves, Goggles, Lab Coat) handling 2. Handle in Ventilated Area ppe->handling waste_id 3. Identify Waste as Hazardous (Corrosive - D002) handling->waste_id container 4. Select Compatible Container (HDPE or Glass) waste_id->container transfer 5. Transfer Waste to Container container->transfer seal 6. Securely Seal Container transfer->seal labeling 7. Affix Hazardous Waste Tag seal->labeling storage 8. Store in Designated Area (Secondary Containment) labeling->storage segregate 9. Segregate from Incompatibles (Bases, Reducing Agents) storage->segregate pickup 10. Arrange EHS Pickup segregate->pickup spill Spill Occurs spill_response Follow Spill Response Protocol: - Absorb with inert material - Collect and containerize - Decontaminate area spill->spill_response spill_response->transfer

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Neononanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Neononanoic acid. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Chemical Properties and Hazards

This compound, also known as Nonanoic acid, is a fatty acid that requires careful handling due to its potential hazards. It can cause skin and serious eye irritation.[1][2] Understanding its physical and chemical properties is the first step in safe laboratory practice.

PropertyValue
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
Appearance Colorless to light yellow clear liquid
Odor Unpleasant, Pungent
Boiling Point 268-269°C
Flash Point 114°C (237.2°F) - 137°C
Solubility Very poor in water
CAS Number 112-05-0
EC Number 203-931-2

Sources:[2][3][4]

Personal Protective Equipment (PPE) Selection Workflow

Proper selection of PPE is the most critical step in mitigating the risks associated with handling this compound. The following workflow diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_details Specific PPE Requirements start Start: Handling this compound task Assess Task and Potential for Exposure (e.g., splashing, vapor inhalation) start->task eye_protection Eye and Face Protection task->eye_protection All tasks hand_protection Hand Protection task->hand_protection All tasks body_protection Body Protection task->body_protection All tasks respiratory_protection Respiratory Protection task->respiratory_protection Assess ventilation eye_spec Wear chemical splash goggles. Use a face shield for splash risk. eye_protection->eye_spec hand_spec Wear chemical-resistant gloves (e.g., Nitrile, PVC). Inspect gloves before use. hand_protection->hand_spec body_spec Wear appropriate protective clothing (lab coat, apron). Wear safety footwear. body_protection->body_spec respiratory_spec Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, use an approved respirator. respiratory_protection->respiratory_spec end_node Proceed with Handling eye_spec->end_node hand_spec->end_node body_spec->end_node respiratory_spec->end_node

PPE Selection Workflow for this compound

Operational Plan for Handling

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[3][5]

  • The use of a chemical fume hood is recommended to minimize inhalation exposure.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Always wear chemical splash goggles.[6] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or butyl rubber gloves.[7] Always inspect gloves for any signs of degradation or puncture before use.[9]

    • Clothing: Wear a lab coat or other appropriate protective clothing to prevent skin contact.[6] For handling larger quantities or when there is a significant risk of splashes, chemical-resistant aprons and sleeves are recommended.

    • Footwear: Wear closed-toe shoes; safety footwear is recommended.[5]

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[6][10]

Handling Procedures:

  • Avoid all personal contact, including inhalation of vapors.[5]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][11]

  • Wash hands thoroughly after handling the chemical.[1][3]

  • Keep containers tightly closed when not in use.[3][6]

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4][5]

Emergency Response and First Aid

In the event of accidental exposure, immediate and appropriate action is critical. The following diagram outlines the emergency response protocol.

Emergency_Response_Plan cluster_exposure_type Type of Exposure cluster_actions Immediate Actions start Exposure Incident skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion skin_action Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. skin_contact->skin_action eye_action Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eye_contact->eye_action inhalation_action Move person to fresh air. If breathing is difficult, give oxygen. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. Give a cupful of water if person is conscious. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical report Report the incident to your supervisor. seek_medical->report

Emergency Response for Accidental Exposure

First Aid Measures:

  • General Advice: In all cases of doubt, or when symptoms persist, seek medical advice.[1]

  • If on Skin: Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so, and continue rinsing for at least 15 minutes.[6][9] If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, trained personnel should administer oxygen.[6] Seek immediate medical attention.[6][9]

  • If Swallowed: Do NOT induce vomiting.[1][6] Rinse the mouth with water.[1] If the person is conscious, give them a cupful of water to drink.[6] Never give anything by mouth to an unconscious person.[6][9] Seek immediate medical attention.[6]

Spill and Disposal Plan

Spill Cleanup:

  • Minor Spills: For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[5][6] Place the absorbed material into a suitable, closed container for disposal.[6] Ventilate the area of the spill.[1]

  • Major Spills: In the case of a large spill, evacuate the area and move upwind.[5] Alert the appropriate emergency response team.[5] Prevent the spill from entering drains or waterways.[5] Responders should wear full protective clothing, including breathing apparatus.[5]

Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[5]

  • Dispose of contents and containers at an approved waste disposal plant.[3] Do not allow the chemical to enter drains or the environment.[5][12]

  • Contaminated packaging should be triple rinsed and offered for recycling or reconditioning if possible.[12] Otherwise, it should be disposed of as hazardous waste.[12]

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neononanoic acid
Reactant of Route 2
Reactant of Route 2
Neononanoic acid

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